molecular formula C9H8N2O2 B6324868 Pyrazolo[1,5-a]pyridine-2-acetic acid CAS No. 1279821-25-8

Pyrazolo[1,5-a]pyridine-2-acetic acid

Cat. No.: B6324868
CAS No.: 1279821-25-8
M. Wt: 176.17 g/mol
InChI Key: QPSLGXZIFPDADL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-2-acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 176.058577502 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrazolo[1,5-a]pyridin-2-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSLGXZIFPDADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pyrazolo[1,5-a]pyridine-2-acetic acid CAS 1279821-25-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for Pyrazolo[1,5-a]pyridine-2-acetic acid (CAS 1279821-25-8), a bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry for its bioisosteric properties and kinase inhibitory potential.

Executive Summary

This compound represents a critical "privileged structure" in modern drug discovery. As a bioisostere of indole and azaindole, the pyrazolo[1,5-a]pyridine core offers improved metabolic stability and distinct hydrogen-bonding vectors, making it a valuable scaffold for designing inhibitors of Janus Kinases (JAK), Tropomyosin Receptor Kinases (Trk), and Phosphoinositide 3-kinases (PI3K). This guide details the physicochemical profile, synthetic pathways, and handling protocols required for high-integrity research applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data aggregates experimental and predicted values to establish a baseline for analytical characterization.

PropertySpecificationNotes
Chemical Name This compoundIUPAC
CAS Number 1279821-25-8Verified
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance White to off-white/grey solidCrystalline
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility
pKa (Acid) 4.2 ± 0.5 (Predicted)Carboxylic acid moiety
LogP 0.9 - 1.2 (Predicted)Lipophilic, membrane permeable
H-Bond Donors 1(COOH)
H-Bond Acceptors 3(N, O, O)
Storage +2°C to +8°CHygroscopic; store under inert gas

Synthetic Architectures & Process Chemistry

The synthesis of the pyrazolo[1,5-a]pyridine core relies on the 1,3-dipolar cycloaddition of


-aminopyridinium ylides.[1] Below is the representative workflow for constructing the core and elaborating the C2-acetic acid side chain.
Core Synthetic Strategy

The most robust route involves the generation of an


-aminopyridinium salt followed by cyclization with an activated alkyne or 

-keto ester.
Step 1: Preparation of 1-Aminopyridinium Iodide (Precursor) [2]
  • Reagents: Pyridine, Hydroxylamine-O-sulfonic acid (HOSA), HI.

  • Mechanism: Direct

    
    -amination of pyridine.
    
  • Protocol:

    • Dissolve HOSA in cold water and treat with excess pyridine at 90°C.[3]

    • Add K₂CO₃ to neutralize; remove excess pyridine via rotary evaporation.[3]

    • Treat residue with hydroiodic acid (HI) at -20°C to precipitate the 1-aminopyridinium iodide salt.[3]

    • Yield: Typically 60-70%.

Step 2: Cyclization to the Pyrazolo[1,5-a]pyridine Core
  • Reagents: 1-Aminopyridinium iodide, Ethyl 2-butynoate (or similar activated alkyne), Base (K₂CO₃ or DBU).

  • Reaction Type: [3+2] Cycloaddition followed by aromatization.

  • Critical Control Point: The choice of base and solvent (DMF vs. MeCN) dictates the regioselectivity. For 2-substituted derivatives, steric control on the alkyne is paramount.

Step 3: Side Chain Elaboration to 2-Acetic Acid

Direct cyclization to the acetic acid derivative is rare. A homologation strategy is standard:

  • Precursor Synthesis: Synthesize Pyrazolo[1,5-a]pyridine-2-carboxylic acid (via cyclization with ethyl propiolate followed by carboxylation).

  • Arndt-Eistert Homologation:

    • Convert 2-COOH to Acid Chloride (SOCl₂).

    • React with Diazomethane (CH₂N₂) to form the Diazoketone.

    • Wolff Rearrangement (Ag₂O/MeOH) to form the Methyl Ester.

    • Hydrolysis (LiOH/THF/H₂O) to yield This compound .

Synthetic Pathway Visualization (DOT)

SynthesisPath Pyridine Pyridine Amination N-Amination (HOSA, HI) Pyridine->Amination N_AminoSalt 1-Aminopyridinium Iodide Amination->N_AminoSalt Cyclization [3+2] Cycloaddition (Base, Alkyne) N_AminoSalt->Cyclization + Alkynyl Ester Core_Ester Pyrazolo[1,5-a]pyridine -2-carboxylate Cyclization->Core_Ester Homologation Arndt-Eistert Homologation Core_Ester->Homologation 1. Hydrolysis 2. SOCl2, CH2N2 3. Ag2O, H2O Final_Product Pyrazolo[1,5-a]pyridine -2-acetic acid (CAS 1279821-25-8) Homologation->Final_Product

Caption: Synthetic workflow from pyridine precursor to the final acetic acid derivative via [3+2] cycloaddition and homologation.

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyridine scaffold is a bioisostere of the indole ring system found in tryptophan. Its nitrogen placement allows for unique hydrogen bonding interactions within kinase ATP-binding pockets.

Key Therapeutic Targets
  • JAK Inhibitors: The scaffold mimics the adenine ring of ATP, allowing it to bind to the hinge region of Janus Kinases.

  • Trk Inhibition: Used in developing inhibitors for NTRK fusion cancers, where the bicyclic system provides rigid orientation for side chains.

  • PI3K Inhibitors: The 2-acetic acid moiety can serve as a linker to solubilizing groups or as a direct interaction point with lysine residues in the active site.

Bioisosteric Mapping

Bioisostere Indole Indole Scaffold (Natural Ligand) Pyrazolo Pyrazolo[1,5-a]pyridine (Synthetic Bioisostere) Indole->Pyrazolo Scaffold Hopping Properties Advantages: 1. Lower Lipophilicity (LogP) 2. No N-H Donor (Metabolic Stability) 3. Altered Dipole Moment Pyrazolo->Properties

Caption: Comparison of the natural indole scaffold vs. the synthetic pyrazolo[1,5-a]pyridine bioisostere.

Handling, Safety & Stability

Signal Word: WARNING

Hazard Statements (GHS)[2]
  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

Handling Protocol
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Atmosphere: Handle within a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container at 4°C . The compound is stable for >2 years if kept dry and away from light.

  • Solubility Prep: For biological assays, prepare a stock solution in DMSO . Avoid aqueous buffers for long-term storage of the stock solution to prevent potential decarboxylation or precipitation.

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from

  • National Institutes of Health (NIH). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PMC Article. Retrieved from

  • Organic Chemistry Portal. Synthesis of Pyrazolo[1,5-a]pyridines. Retrieved from

  • PubChem. Pyrazolo[1,5-a]pyridine-2-carboxylic acid Compound Summary. Retrieved from

  • Organic Syntheses. 1-Aminopyridinium Iodide Preparation. Org. Synth. 1963, 43, 1. Retrieved from

Sources

Technical Guide: Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine-2-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridine-2-acetic acid derivatives . These compounds represent a critical class of bioisosteres in medicinal chemistry, primarily explored as COX-1/COX-2 inhibitors (NSAIDs) and CRTh2 antagonists for the treatment of inflammatory and allergic conditions.

Executive Summary & Therapeutic Relevance

The pyrazolo[1,5-a]pyridine scaffold is a 10-


 electron aromatic system that serves as a bioisostere for indole . Consequently, this compound derivatives are designed to mimic the pharmacophore of indole-3-acetic acid  (the core of Indomethacin) and indole-2-acetic acid .

Primary Therapeutic Targets:

  • Cyclooxygenase (COX) Inhibition: As non-steroidal anti-inflammatory drugs (NSAIDs), these derivatives bind to the arachidonic acid binding site. The acetic acid moiety forms a critical salt bridge with Arg120 in the COX channel.

  • CRTh2 Antagonism: Used in asthma and allergic rhinitis, blocking the Prostaglandin D2 (PGD2) receptor.[1]

  • Angiotensin II Receptor Antagonism: Certain derivatives (often with tetrazoles, but structurally related to acids) act as sartans.

Chemical Synthesis & Scaffold Construction

The construction of the pyrazolo[1,5-a]pyridine core with a C2-acetic acid side chain typically involves a [3+2] cycloaddition or a condensation reaction.

Core Synthetic Pathway

The most robust method involves the reaction of


-aminopyridinium salts  with electron-deficient alkynes or 

-keto esters.
  • N-Amination: Pyridine is treated with hydroxylamine-O-sulfonic acid (HOSA) to generate the 1-aminopyridinium salt.

  • Cycloaddition: The salt reacts with an appropriate alkyne (e.g., dimethyl acetylenedicarboxylate or ethyl propiolate) or a

    
    -keto ester.
    
  • Functionalization: The C2-ester is hydrolyzed and homologated (Arndt-Eistert synthesis or similar) to yield the acetic acid moiety.

Synthesis Figure 1: General Synthetic Route to the Scaffold Pyridine Pyridine NAmino 1-Aminopyridinium Salt Pyridine->NAmino HOSA, K2CO3 Cyclo [3+2] Cycloaddition (w/ Alkyne/Ester) NAmino->Cyclo Base (K2CO3) Core Pyrazolo[1,5-a]pyridine Carboxylate Cyclo->Core Cyclization Acetic Pyrazolo[1,5-a]pyridine- 2-acetic acid Core->Acetic 1. Hydrolysis 2. Homologation

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is driven by the need to balance lipophilicity (for membrane permeability and hydrophobic pocket binding) with ionic anchoring (via the carboxylic acid).

The Pharmacophore Map
RegionStructural MoietyFunction & SAR Rules
Zone A C2-Acetic Acid Ionic Anchor. Essential for binding to Arg120 (COX) or Arg170 (CRTh2). • Modification: Conversion to ester/amide destroys activity (prodrug potential). • Length: Shortening to -COOH or lengthening to propionic acid drastically reduces potency (steric clash).
Zone B C3 Position Selectivity Gate.H: Low selectivity. • Acyl/Aryl: Bulky groups (e.g., 4-chlorobenzoyl) mimic Indomethacin, increasing COX-1 potency. • Alkyl: Improves stability but may lower potency.
Zone C Pyridine Ring (C4-C7) Hydrophobic Interaction.C7 Substitution: Critical for conformation. A substituent here (e.g., Methyl, Cl) forces the C2/C3 groups out of plane, often enhancing selectivity for COX-2. • C5/C6: Tolerance for small electron-withdrawing groups (F, Cl, CF3) to improve metabolic stability.
Zone D Bridgehead Nitrogen Electronic Core. The lone pair contributes to the 10-

aromatic system. No substitution possible, but its basicity affects solubility.
Key Isomeric Distinction: C2 vs. C3 Acetic Acid
  • Indomethacin (Indole-3-acetic acid): The acid is at position 3.

  • This compound: The acid is at position 2.[2]

  • SAR Insight: Moving the acetic acid to C2 alters the vector of the ionic bond. To maintain bioactivity, the lipophilic group (usually at Indole-N1) must be mapped to the C3 position of the pyrazolo[1,5-a]pyridine. This "flip" allows the molecule to fit into the COX active site with a slightly different topology, often resulting in reduced gastric toxicity compared to indoles.

SAR_Map Figure 2: SAR Pharmacophore Zones Center Pyrazolo[1,5-a]pyridine Scaffold Acid C2-Acetic Acid (Ionic Anchor) Center->Acid Arg120 Binding C3 C3-Substituent (Lipophilic/Steric) Center->C3 Hydrophobic Pocket Ring Pyridine Ring (C4-C7) (Metabolic Stability) Center->Ring Electronic Tuning C3->Acid Ortho-Effect (Conformational Lock)

Mechanism of Action: Molecular Docking Insights

COX-1/COX-2 Inhibition
  • Binding Mode: The carboxylate of the acetic acid enters the long hydrophobic channel of the COX enzyme.

  • Interaction: It forms a hydrogen bond network with Arg120 and Tyr355 at the constriction site.

  • Selectivity: Derivatives with bulky groups at C3 (e.g., 4-bromophenyl) cannot easily enter the tighter hydrophobic channel of COX-1 but fit into the larger side pocket of COX-2 (due to the Val523 mutation), conferring COX-2 selectivity.

CRTh2 Antagonism
  • Binding Mode: The acidic tail mimics PGD2's carboxylate.

  • Interaction: Binds to the orthosteric site on the G-protein coupled receptor (GPCR), specifically interacting with positively charged residues in Transmembrane Domain 3 (TM3).

Experimental Protocols

Protocol A: Synthesis of this compound

Self-validating step: The formation of the N-aminopyridinium salt is indicated by a color change (often to purple/brown) and precipitation.

  • Reagents: Pyridine (1.0 eq), Hydroxylamine-O-sulfonic acid (1.2 eq), K2CO3, Ethyl propiolate.

  • Step 1: Dissolve pyridine in water at 90°C. Add HOSA portion-wise. Reflux for 1h. Cool to RT. Add K2CO3 to generate the ylide in situ.

  • Step 2: Add ethyl propiolate dropwise. The mixture is stirred at RT for 24h.

  • Extraction: Extract with EtOAc. Wash with brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Yields ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

  • Homologation: Hydrolyze ester (LiOH). Convert acid to diazoketone (SOCl2, then CH2N2). Wolff rearrangement with Ag2O/MeOH to give the methyl ester of acetic acid. Hydrolyze again to yield the final acetic acid derivative .

Protocol B: In Vitro COX Inhibition Assay
  • Enzyme Prep: Use purified Ovine COX-1 and Recombinant Human COX-2.

  • Incubation: Incubate enzyme with test compound (0.01 - 100

    
    M) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 min at 37°C.
    
  • Initiation: Add Arachidonic Acid (100

    
    M) to initiate reaction.
    
  • Termination: Stop reaction after 2 min with HCl/Stannous chloride.

  • Quantification: Measure PGE2 levels via ELISA.

  • Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Vertex Pharmaceuticals. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use.[2][3][4][5][6] WO2015100117A1. Link

  • Andrés, M., et al. (2013).[7] 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353.[7] Link

  • Lamberth, C. (2019). Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry. Heterocycles.[3] (General Scaffold Review).

  • Sigma-Aldrich. (2024).[8] Product Specification: this compound (CAS 1279821-25-8).Link

  • Kurihara, T., et al. (1978). Pyrazolo[1,5-a]pyridines.[2][3][5][6][9][10][11][12] US Patent 4097483A. Link

Sources

Medicinal Chemistry Applications of the Pyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The Medicinal Chemistry Applications of Pyrazolo[1,5-a]pyridine Scaffold guide follows below.

Technical Guide for Drug Discovery & Development

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry.[1][2] Structurally characterized by a bridgehead nitrogen atom shared between a five-membered pyrazole and a six-membered pyridine ring, it serves as a bioisostere for indole , azaindole , and purine systems.[3]

Unlike its ubiquitous cousin, the pyrazolo[1,5-a]pyrimidine (found in drugs like zaleplon), the pyridine -fused variant offers a distinct lipophilic profile and metabolic stability window due to the absence of the pyrimidine nitrogen at position 4. This guide analyzes the scaffold's electronic properties, dominant synthetic routes, and structure-activity relationship (SAR) trends, anchored by the clinical success of Ibudilast and emerging kinase inhibitors.

Structural & Electronic Properties[4]

Indole Isosterism & Aromaticity

The pyrazolo[1,5-a]pyridine core is a 10-ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 electron aromatic system.[2] It mimics the indole scaffold but replaces the C=C bond of the benzene ring with a C=N bond and the NH of the pyrrole with a bridgehead nitrogen.[2]
  • Dipolar Character: The bridgehead nitrogen (N1) donates electron density into the 5-membered ring, making C3 nucleophilic (similar to Indole C3).[2]

  • H-Bonding: N2 serves as a weak Hydrogen Bond Acceptor (HBA), whereas the indole NH is a Hydrogen Bond Donor (HBD).[2] This inversion is critical when repurposing indole-binding pockets.[2][4]

  • Metabolic Stability: The lack of an acidic NH group (present in indole) eliminates a common site for glucuronidation, potentially improving oral bioavailability.

Physicochemical Profile
PropertyPyrazolo[1,5-a]pyridineIndoleImplication
LogP ~1.8 - 2.12.14Slightly more polar than indole; good CNS penetration.[2][4]
H-Bonding Acceptor (N2)Donor (NH)Requires complementary donor in protein pocket.[2][4]
pKa (Conj. Acid) ~2.5 (at N2)-2.4 (at C3)Weakly basic; remains neutral at physiological pH.[2][4]
Metabolism Oxidative (CYP)Glucuronidation/OxidativeAvoids N-glucuronidation clearance pathways.[2][4]

Synthetic Methodologies

The construction of this scaffold has evolved from classical condensation to modern dipolar cycloadditions.[2] The most robust method for library generation is the [3+2] Cycloaddition of N-aminopyridines .[2][4]

Primary Route: [3+2] Cycloaddition

This route allows for the regioselective introduction of substituents at C2 and C3 using readily available alkynes or enamines.[2]

  • Precursor: N-aminopyridinium salts (generated from pyridine + hydroxylamine-O-sulfonic acid).[2][4]

  • Reagent: Activated alkynes (e.g., propiolates) or enaminones.[2]

  • Mechanism: Base-mediated deprotonation forms a pyridinium ylide (1,3-dipole), which undergoes cycloaddition with the dipolarophile followed by aromatization.[2]

Visualization of Synthetic Workflow

Synthesis Pyridine Pyridine Precursor (Substituted) NAmino N-Aminopyridinium Salt (1,3-Dipole Precursor) Pyridine->NAmino   Ylide Pyridinium Ylide (In Situ) NAmino->Ylide  Base Cyclo [3+2] Cycloaddition Intermediate Ylide->Cyclo  + Dipolarophile Scaffold Pyrazolo[1,5-a]pyridine Core Cyclo->Scaffold  -H2O/Oxidation Reagent1 H2NOSO3H (Amination) Reagent2 Alkyne/Enaminone + Base (K2CO3)

Figure 1: The dominant synthetic pathway via N-aminopyridinium ylides, offering high regiocontrol for C2/C3 substitution.[2]

Medicinal Chemistry Case Studies

Ibudilast: The Anchor Drug

Ibudilast (KC-404) is the most prominent marketed drug featuring this scaffold.[2][4] It is a non-selective phosphodiesterase (PDE) inhibitor (PDE3, PDE4, PDE10, PDE11) used for asthma and post-stroke dizziness, with ongoing trials for Multiple Sclerosis (MS) and ALS.

  • Structure: 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine.[2][4][5]

  • Binding Mode: The pyrazolo[1,5-a]pyridine core occupies the hydrophobic clamp of the PDE active site.[2] The C3-isobutyryl group mimics the phosphate of cAMP/cGMP.[2][4]

  • Key Insight: The C2-isopropyl group provides critical steric bulk to lock the conformation and fill the hydrophobic pocket, preventing rotation.[2]

Kinase Inhibitors (PI3K & Trk)

The scaffold is increasingly used as a hinge-binder in kinase inhibitors.[2][4]

  • Mechanism: The N2 nitrogen accepts a hydrogen bond from the hinge region (typically the backbone NH of a specific residue).[2]

  • Selectivity: Unlike the promiscuous pyrazolo[1,5-a]pyrimidine, the pyridine variant lacks the N4 nitrogen. This subtle change can reduce off-target binding to kinases that require a donor-acceptor motif at that position.[2][4]

  • Example: PI3K

    
     inhibitors utilizing the scaffold to achieve isoform selectivity over PI3K
    
    
    
    by exploiting the C7 position to project into the affinity pocket.[2]
Antitubercular Agents

Recent studies (e.g., J. Med. Chem. 2018) identified pyrazolo[1,5-a]pyridine-3-carboxamides as potent inhibitors of Mycobacterium tuberculosis.[2][4][6]

  • SAR Finding: Substitution at C2 (methyl) and C5 (methoxy) significantly improved potency against drug-resistant strains.[2][4][6] The scaffold acts as a rigid linker orienting the C3-amide into the active site of the target (QcrB).[2]

Structure-Activity Relationship (SAR) Map

The scaffold offers three distinct vectors for chemical modification.

PositionElectronic CharacterSynthetic AccessMedicinal Utility
C2 Steric/LipophilicFrom Alkyne/Enaminone R-groupSelectivity Handle. Used to fill hydrophobic pockets (e.g., Isopropyl in Ibudilast).[2][4]
C3 Nucleophilic (Highest HOMO)Electrophilic sub (Halogenation, Acylation)Pharmacophore Anchor. Ideal for H-bond acceptors (ketones, amides) or aryl couplings.[2]
C7 Steric/ElectronicFrom 2-sub-pyridine precursorConformation Lock. Substituents here (e.g., Methyl, CF3) clash with C2, twisting the molecule or filling "affinity pockets."[2]
SAR Visualization

SAR Core Pyrazolo[1,5-a]pyridine Core C2 Position C2 (Steric/Hydrophobic) Core->C2   C3 Position C3 (Electronic/Binding) Core->C3   C7 Position C7 (Shape/Clash) Core->C7   C2_Detail Ibudilast: Isopropyl Locks conformation C2->C2_Detail C3_Detail Nucleophilic Site Acylation/Halogenation Typically Hinge Binder C3->C3_Detail C7_Detail Affinity Pocket Vector Ortho-substitution on pyridine precursor C7->C7_Detail

Figure 2: Strategic vectors for lead optimization on the pyrazolo[1,5-a]pyridine scaffold.

Experimental Protocol: General Synthesis

Objective: Synthesis of 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (Representative [3+2] Cycloaddition).

  • Reagents:

    • Pyridine (1.0 equiv)[2]

    • Hydroxylamine-O-sulfonic acid (1.2 equiv)[2][4]

    • Ethyl phenylpropiolate (1.1 equiv)[2]

    • Potassium Carbonate (K2CO3, 2.0 equiv)

    • Solvent: DMF or Ethanol.[2]

  • Step 1: N-Amination

    • Dissolve pyridine in water/ethanol.[2] Add hydroxylamine-O-sulfonic acid portion-wise at 0°C.

    • Stir at RT for 1-2 hours.

    • Concentrate to obtain N-aminopyridinium salt (white solid).[2][4]

  • Step 2: Cycloaddition

    • Suspend the salt in DMF.[2] Add K2CO3 and Ethyl phenylpropiolate.[2]

    • Stir at RT (or mild heat 60°C) for 4–12 hours. The color typically changes to yellow/orange.[2]

    • Validation: Monitor by TLC (disappearance of polar salt, appearance of fluorescent spot).

  • Workup:

    • Dilute with water.[2] Extract with EtOAc.[2][4]

    • Wash organic layer with brine to remove DMF.[2][4]

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).[2]

References

  • Synthesis & Reactions Review : Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry.

  • Ibudilast Clinical Data : Ibudilast: A Non-selective PDE Inhibitor. PubChem Compound Summary.

  • Modern Synthesis ([3+2] Cycloaddition) : Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters (2022).[2][7] [2]

  • Antitubercular Applications : Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. J. Med. Chem. (2018).[2][8] [2]

  • Kinase Inhibitor Selectivity : Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorg. Med. Chem. Lett. (2011).[2]

Sources

Pyrazolo[1,5-a]pyridine-2-acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthetic pathways, and therapeutic significance of Pyrazolo[1,5-a]pyridine-2-acetic acid .

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

This compound (CAS: 1279821-25-8) represents a critical bicyclic scaffold in modern medicinal chemistry. Structurally characterized by the fusion of a pyridine ring and a pyrazole ring with a bridgehead nitrogen, this moiety serves as a bioisostere for indole and purine systems. Its 2-acetic acid functionalization provides a versatile "handle" for further chemical derivatization or direct interaction with polar residues in protein binding pockets (e.g., phosphodiesterases, kinases). This guide outlines its molecular data, synthesis, and application in therapeutic development.[1][2][3]

Physicochemical Profile

The following data establishes the core identity of the molecule for analytical verification and stoichiometric calculations.

PropertyData
IUPAC Name 2-(Pyrazolo[1,5-a]pyridin-2-yl)acetic acid
Common Name This compound
CAS Number 1279821-25-8
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Exact Mass 176.0586
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol; sparing solubility in water
pKa (Predicted) ~3.8 (Carboxylic acid), ~2.5 (Pyrazolo-pyridine N)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural Significance & Bioisosterism

The pyrazolo[1,5-a]pyridine core is electronically unique due to the bridgehead nitrogen, which is part of the aromatic pi-system but does not carry a lone pair available for protonation in the same manner as a standard pyridine.

  • Aromaticity: It is a 10-pi electron aromatic system (isoelectronic with azulene and indole).

  • Bioisosterism: It frequently replaces indole in drug design to lower lipophilicity (LogP) and improve metabolic stability by removing the electron-rich C-3 position of indole susceptible to oxidation.

  • Binding Mode: The carboxylic acid tail at position 2 mimics the acidic side chains of endogenous ligands (e.g., glutamate, aspartate) or serves as a linker for PROTACs and fragment-based drug discovery.

Synthetic Methodology

The synthesis of this compound typically proceeds via a [3+2] cycloaddition strategy involving an N-aminopyridinium ylide. This route is preferred for its regioselectivity and scalability.

Protocol: Synthesis via N-Aminopyridinium Ylide

Reagents:

  • Pyridine[2][4][5][6][7]

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Dimethyl 1,3-acetonedicarboxylate (or equivalent alkynoate precursor)

  • Potassium Carbonate (

    
    )[8][9]
    

Step-by-Step Methodology:

  • Amination of Pyridine (Formation of N-Aminopyridinium salt):

    • Dissolve pyridine (1.0 eq) in water/ethanol.

    • Add Hydroxylamine-O-sulfonic acid (1.1 eq) carefully at 0°C.

    • Heat to 90°C for 20 minutes, then cool.

    • Treat with

      
       or 
      
      
      
      to precipitate the 1-aminopyridinium salt . Isolate by filtration.[4][10][11]
    • Checkpoint: Verify formation by

      
       NMR (distinct downfield shift of pyridine protons).
      
  • Cycloaddition & Cyclization:

    • Suspend 1-aminopyridinium salt in DMF or Ethanol.

    • Add Potassium Carbonate (2.5 eq) to generate the N-iminopyridinium ylide in situ.

    • Add Dimethyl 1,3-acetonedicarboxylate (1.1 eq) dropwise.

    • Stir at room temperature for 12–24 hours. The ylide attacks the ketone carbonyl, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyridine core.

    • Note: Regiochemistry is controlled by the symmetry of the acetonedicarboxylate.

  • Hydrolysis (Unmasking the Acid):

    • Treat the resulting ester intermediate with LiOH (2.0 eq) in THF/Water (1:1).

    • Stir at ambient temperature until TLC shows consumption of the ester.

    • Acidify with 1N HCl to pH 3 to precipitate This compound .

    • Recrystallize from Ethanol/Water.

Reaction Pathway Visualization

SynthesisPathway Pyridine Pyridine Salt 1-Aminopyridinium Salt Pyridine->Salt 1. HOSA, 90°C 2. HI/HCl HOSA Hydroxylamine-O- sulfonic acid HOSA->Salt Ylide N-Iminopyridinium Ylide (In Situ) Salt->Ylide K2CO3 (Base) Cyclized Pyrazolo[1,5-a]pyridine Ester Intermediate Ylide->Cyclized [3+2] Cycloaddition - H2O Reagent Dimethyl 1,3- acetonedicarboxylate Reagent->Cyclized Final Pyrazolo[1,5-a]pyridine- 2-acetic acid Cyclized->Final LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic route from pyridine to the target acid via N-aminopyridinium ylide cycloaddition.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Aromatic Region: Look for the doublet-triplet-triplet-doublet pattern characteristic of the pyridine ring protons (approx.

      
       8.5, 7.6, 7.2, 6.9 ppm).
      
    • C-3 Proton: A singlet around

      
       6.5–6.8 ppm (distinctive for the pyrazole ring).
      
    • Methylene (-CH

      
      -):  A singlet integrating to 2H around 
      
      
      
      3.6–3.8 ppm.
    • Acid (-COOH): A broad singlet around

      
       12.0–13.0 ppm (exchangeable with 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • Positive Mode (

      
      ):  177.17 m/z.
      
    • Negative Mode (

      
      ):  175.17 m/z (more sensitive for carboxylic acids).
      
Therapeutic Potential & Applications[2][3][5]

The This compound scaffold is a validated pharmacophore in several therapeutic areas:

  • PDE Inhibitors: Analogues of this scaffold (e.g., Ibudilast) are potent phosphodiesterase (PDE) inhibitors, used in treating asthma and post-stroke dizziness. The acetic acid tail allows for specific interactions with metal ions (Zn²⁺/Mg²⁺) in the PDE catalytic domain.

  • Kinase Inhibition: The scaffold serves as an ATP-mimetic. The planar bicyclic system fits into the adenine-binding pocket of kinases (e.g., PI3K, CDK), while the C-2 substituent extends into the solvent-accessible region to tune solubility and selectivity.

  • Antithrombotic Agents: Used as an intermediate in the synthesis of Factor Xa inhibitors (related to the chemical space of Apixaban).

References
  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • Organic Syntheses. (1977). 1-Aminopyridinium Iodide Preparation. Org. Synth. 1977, 57, 43. Retrieved from [Link]

  • Bentham Science. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine. Letters in Drug Design & Discovery. Retrieved from [Link]

Sources

Technical Guide: Bioisosteric Engineering of Indole-3-Acetic Acid (IAA)

[1]

Executive Summary

Indole-3-acetic acid (IAA), while ubiquitous as a phytohormone, represents a privileged scaffold in human medicinal chemistry due to its ability to interact with diverse biological targets, including peroxidases, aryl hydrocarbon receptors (AhR), and kinase hinge regions.[1] However, the therapeutic utility of the native IAA structure is compromised by rapid metabolic clearance (glucuronidation of the carboxylate, oxidation of the indole C2/C3) and poor membrane permeability.

This technical guide details the strategic application of bioisosteric replacements to the IAA pharmacophore. It moves beyond simple substitution, analyzing the physicochemical causality of replacing the carboxylic acid with tetrazoles or sulfonamides, and "scaffold hopping" the indole core to azaindoles. We further explore the application of these bioisosteres in the Auxin-Inducible Degron (AID) technology—a cornerstone of modern target validation.

Part 1: The IAA Pharmacophore & Metabolic Liabilities

The IAA scaffold consists of a bicyclic indole core and a flexible acetic acid side chain. In a drug design context, this structure presents specific liabilities that must be engineered out.

Structural Vulnerabilities
  • Carboxylic Acid (pKa ~4.76): At physiological pH (7.4), the moiety is ionized (

    
    ).[1] This limits passive diffusion across the Blood-Brain Barrier (BBB) and cell membranes.[1] Furthermore, it is a primary "handle" for Phase II metabolism (glucuronidation), leading to rapid renal clearance.[1]
    
  • Indole C2/C3 Positions: The electron-rich pyrrole ring is susceptible to oxidative metabolism by cytochrome P450s (CYP450), leading to hydroxylation and subsequent ring opening.[1]

  • NH Hydrogen Bond Donor: While critical for binding (e.g., in kinase hinge regions), the free NH contributes to efflux transporter recognition.

Part 2: Strategic Bioisosterism of the Carboxyl Moiety

Replacing the carboxylic acid is the primary strategy to modulate pKa and block glucuronidation while retaining the electrostatic interactions required for target binding.

The Tetrazole Transition

The 5-substituted 1H-tetrazole is the gold-standard non-classical bioisostere for the carboxylate.[1]

  • Mechanism: The tetrazole ring creates a delocalized negative charge similar to the carboxylate anion but distributes it over a larger volume.

  • Physicochemical Impact:

    • pKa: ~4.5–4.9 (comparable to -COOH).[1][2]

    • Lipophilicity: Tetrazoles are generally more lipophilic than carboxylates, improving membrane permeability despite ionization.[1]

    • Metabolism: The lack of a hydroxyl group prevents direct glucuronidation, significantly extending half-life (

      
      ).[1]
      
Acyl Sulfonamides & Sulfonimides

For targets requiring a specific pKa tuning, sulfonamide derivatives offer a broader dynamic range.[1]

  • Acyl Sulfonamides (-CONHSO2R): pKa can be tuned to ~4.5–5.[1]0. The carbonyl oxygen and sulfonyl oxygens provide additional H-bond acceptor points.[1]

  • Sulfonimides: These are often used when a bulkier, more hydrophobic group is tolerated in the binding pocket.

Data Summary: Carboxyl Bioisosteres
MoietypKa (Approx)LogP ImpactMetabolic StabilityKey Liability
Carboxylic Acid 4.8LowPoor (Glucuronidation)Rapid Clearance
Tetrazole 4.9ModerateHighSynthesis Safety (Azides)
Acyl Sulfonamide 4.5 - 5.5HighHighMolecular Weight Increase
Hydroxamic Acid 8 - 9LowModerateMetal Chelation (Off-target)
Oxadiazole (5-oxo) 6 - 7HighHighHydrolytic Stability

Part 3: Scaffold Hopping – The Indole Core

Modifying the indole core addresses oxidative liabilities and solubility issues.

Azaindoles (Pyrrolopyridines)

Replacing one of the benzene carbons with nitrogen yields azaindoles. The 7-azaindole is particularly valuable in kinase inhibitor design (e.g., Vemurafenib).[1]

  • Solubility: The pyridine nitrogen introduces a hydrophilic center, increasing aqueous solubility by up to 25-fold compared to the parent indole.

  • H-Bonding: The 7-N acts as a hydrogen bond acceptor, allowing for a "hinge-binding" motif (Donor-Acceptor) that mimics the adenine ring of ATP.[1]

  • Lipophilicity: Lowers LogP, reducing non-specific binding.[1]

Indazoles

Moving the nitrogen from C3 to C2 (1,2-diazole) creates an indazole.[1] This retains the bicyclic planarity but significantly alters the electronic distribution, often making the ring less electron-rich and more resistant to oxidative attack at the equivalent C3 position.

Part 4: Case Studies & Applications

The Auxin-Inducible Degron (AID) System 2.0

The AID system allows researchers to rapidly degrade specific proteins by tagging them with a degron (AID) that recruits an E3 ligase (TIR1) only in the presence of auxin.

  • The Problem: Native IAA requires high concentrations (toxic) and causes "leaky" degradation (basal degradation without auxin).[1]

  • The Bioisosteric Solution:

    • Ligand: 5-Ph-IAA (5-phenyl-indole-3-acetic acid).[1][3] The addition of a phenyl group at C5 creates a "bump."

    • Receptor: OsTIR1(F74G) .[1][3][4][5] The phenylalanine-to-glycine mutation creates a "hole" to accommodate the phenyl bump.[1]

    • Result: This "bump-and-hole" strategy creates a bio-orthogonal pair with nanomolar affinity, zero basal degradation, and no cross-reactivity with endogenous pathways.[1]

HRP-Directed Cancer Prodrugs

Indole-3-acetic acid can be oxidized by Horseradish Peroxidase (HRP) to form toxic radical species.[1][6][7]

  • Bioisostere: 5-Bromo-IAA or 5-Fluoro-IAA .[1]

  • Mechanism: Halogenation stabilizes the indole ring against spontaneous oxidation but allows enzymatic oxidation by HRP.[1] The resulting radical cations fragment to form cytotoxic methylene-oxindole species specifically within the tumor microenvironment where HRP is targeted.

Part 5: Visualization of Pathways

Decision Tree: Bioisosteric Replacement Strategy

This diagram guides the medicinal chemist through the logical selection of IAA bioisosteres based on specific liabilities.

Bioisostere_Decision_TreeStartStart: Indole-3-Acetic Acid (IAA)Identify LiabilityLiability_AcidLiability: Rapid Glucuronidationor Poor PermeabilityStart->Liability_AcidLiability_OxLiability: Oxidative Metabolism(CYP450 at C2/C3)Start->Liability_OxLiability_SolLiability: Poor Aqueous SolubilityStart->Liability_SolSol_TetrazoleStrategy: Tetrazole Replacement(Retains pKa, blocks glucuronidation)Liability_Acid->Sol_TetrazoleStandardSol_SulfonamideStrategy: Acyl Sulfonamide(Tunes pKa, increases lipophilicity)Liability_Acid->Sol_SulfonamideIf pKa tuning neededSol_BlockStrategy: C2/C5 Substitution(e.g., 5-Ph-IAA, 2-Me-IAA)Liability_Ox->Sol_BlockSol_AzaindoleStrategy: 7-Azaindole Scaffold(Adds H-bond acceptor, lowers LogP)Liability_Sol->Sol_AzaindoleResult_PKOutcome: Improved PK/PDExtended Half-lifeSol_Tetrazole->Result_PKSol_Sulfonamide->Result_PKResult_SelectivityOutcome: Enhanced Selectivity(e.g., Kinase Hinge Binding)Sol_Azaindole->Result_SelectivitySol_Block->Result_Selectivity

Caption: Logical flow for selecting bioisosteric replacements based on specific ADME liabilities of the IAA scaffold.

Mechanism: The "Bump-and-Hole" AID System

Visualizing how bioisosteric modification of IAA (5-Ph-IAA) enables specific protein degradation.

AID_SystemLigandLigand: 5-Ph-IAA(Bioisostere with 'Bump')ReceptorE3 Ligase: OsTIR1(F74G)(Receptor with 'Hole')Ligand->ReceptorHigh Affinity Binding(Bump fits Hole)ComplexTernary Complex(Ligase-Ligand-Target)Receptor->ComplexTargetTarget Protein(Tagged with AID)Target->ComplexRecruited by LigandDegradationUbiquitination &Proteasomal DegradationComplex->DegradationE3 Ligase Activity

Caption: The "Bump-and-Hole" strategy uses a steric bioisostere (5-Ph-IAA) to achieve orthogonal control of protein degradation.[1]

Part 6: Experimental Validation Protocols

Protocol: Synthesis of Indole-3-Tetrazole (Bioisostere Installation)

This protocol converts the carboxylic acid of IAA to a tetrazole.[1]

  • Activation: Dissolve Indole-3-acetic acid (1 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 min at 0°C.

  • Amidation: Add aqueous ammonia (excess) to form the primary amide.[1] Isolate via extraction.[1]

  • Dehydration: Treat the amide with POCl3 or Trifluoroacetic anhydride (TFAA) and Pyridine in DCM to convert the amide to the Nitrile (Indole-3-acetonitrile).[1]

  • Cycloaddition: Dissolve the nitrile in DMF. Add Sodium Azide (NaN3, 1.5 eq) and Ammonium Chloride (NH4Cl, 1.5 eq).

    • Safety Note: Use a blast shield.[1] Azides are potentially explosive.[1]

  • Reaction: Heat to 100°C for 12-24 hours.

  • Workup: Acidify with 1N HCl to precipitate the tetrazole product. Recrystallize from Ethanol/Water.[1]

Protocol: Microsomal Stability Assay (Metabolic Validation)

To verify that the bioisostere resists glucuronidation/oxidation.[1]

  • Preparation: Prepare 1 µM test compound (IAA analog) in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Initiation: Add NADPH-generating system (for oxidation) and UDPGA (cofactor for glucuronidation).

  • Sampling: Aliquot at t=0, 15, 30, 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    
    • Success Criteria: Tetrazole analog should show <10% degradation at 60 min compared to >50% for native IAA (due to glucuronidation).[1]

References

  • Ballatore, C., et al. (2013).[1] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

  • Nishimura, K., et al. (2020).[1][2] "5-Phenyl-indole-3-acetic acid as a specific auxin analog for the auxin-inducible degron system." Nature Methods.[1] Link

  • Wardman, P. (2002).[1][8] "Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy."[1][6][8][9][10] Current Pharmaceutical Design. Link

  • Song, J.J., et al. (2002).[1] "Organometallic methods for the synthesis of the 7-azaindole ring system." Chemical Society Reviews.[1] Link

  • Meanwell, N.A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Technical Guide: Solubility Profile & Solvent Selection for Pyrazolo[1,5-a]pyridine-2-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, solvent selection criteria, and purification protocols for Pyrazolo[1,5-a]pyridine-2-acetic acid (CAS: 1279821-25-8). It is structured for application scientists and process chemists optimizing synthesis or formulation.

Executive Summary

This compound is a critical bicyclic heteroaromatic intermediate, serving as a scaffold for kinase inhibitors (e.g., PI3K


, AXL) and anti-inflammatory agents related to ibudilast. Its purification and utility in organic synthesis are governed by the interplay between its lipophilic fused ring system and the ionizable carboxylic acid tail.

This guide provides a validated solubility landscape, establishing Ethanol and Ethyl Acetate as primary process solvents, while defining the pH-dependent solubility switches essential for acid-base extraction protocols.

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to solvent selection.

PropertyValue / CharacteristicProcess Implication
CAS Number 1279821-25-8Verified Identifier
Molecular Formula ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

MW: 176.17 g/mol
Physical State White to off-white solidCrystalline forms may vary
Functional Groups Pyrazolo[1,5-a]pyridine (Aromatic Core) Carboxylic Acid (Side Chain)Core: Lipophilic,

-stacking potential Tail: Ionizable (pKa ~4.5), H-bond donor/acceptor
pKa (Predicted) ~4.2 - 4.8 (Carboxylic Acid) ~1.5 - 2.5 (Ring Nitrogen)Soluble in basic aqueous media (pH > 6); precipitates at pH < 3.[1][2][3]
LogP (Predicted) ~0.9 - 1.2Moderate lipophilicity; amenable to organic extraction.
Structural Insight

The pyrazolo[1,5-a]pyridine core is isoelectronic with azulene and indole, exhibiting aromatic character. Unlike simple pyridines, the bridgehead nitrogen reduces the basicity of the system. Consequently, the solubility behavior is dominated by the carboxylic acid moiety . In non-polar solvents (e.g., Toluene, DCM), the molecule likely exists as hydrogen-bonded dimers, which can complicate NMR analysis and reduce apparent solubility unless disrupted by a protic co-solvent.

Solubility Landscape

The following classification guides solvent selection for reaction, extraction, and crystallization.

A. High Solubility (Primary Solvents)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Mechanism: Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice.

  • Application: Ideal for stock solutions (>50 mM) in biological assays or as reaction media for nucleophilic substitutions.

B. Temperature-Dependent Solubility (Recrystallization Candidates)
  • Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA).

  • Behavior:

    • Cold: Moderate to low solubility.

    • Hot: High solubility due to disruption of carboxylic acid dimers.

  • Application: Ethanol is the gold standard for recrystallization. The compound dissolves readily at reflux and crystallizes upon cooling, often yielding high-purity needles.

C. Moderate Solubility (Extraction & Chromatography)
  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Behavior: Soluble enough for liquid-liquid extraction from acidic aqueous phases.

  • Application: Standard work-up solvents. DCM is preferred for extraction due to better immiscibility with water, while EtOAc is preferred for safety and chromatography.

D. Low Solubility (Anti-Solvents)
  • Solvents: Hexanes, Heptane, Cyclohexane, Water (at pH < 3).

  • Application: Used to crash out the product from EtOAc or DCM solutions during purification.

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific lot.

  • Preparation: Weigh approx. 50 mg of this compound into a clear HPLC vial.

  • Solvent Addition: Add the target solvent in 100

    
    L increments while maintaining the vial at 25°C (or target temp).
    
  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Visual Check: Continue addition until the solid is fully dissolved (clear solution).

  • Calculation:

    
    
    
  • Validation: If undissolved solid remains after 2 mL (Solubility < 25 mg/mL), filter the supernatant, dry, and weigh the residue to calculate the dissolved fraction.

Protocol 2: Acid-Base Purification (Self-Validating)

This method leverages the carboxylic acid pKa to remove non-acidic impurities.

  • Dissolution: Dissolve crude material in Ethyl Acetate (10 mL/g).

  • Extraction (Base): Extract with 0.5 M NaHCO

    
      (3 x 5 mL/g).
    
    • Checkpoint: The product moves to the aqueous layer (as the carboxylate salt). Impurities remain in the organic layer.

  • Wash: Wash the combined aqueous extracts with fresh Ethyl Acetate to remove entrained organics.

  • Precipitation (Acid): Cool the aqueous phase to 0-5°C. Slowly add 1 M HCl dropwise with stirring until pH reaches ~2.0.

    • Observation: The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over P

    
    O
    
    
    
    .
Protocol 3: Recrystallization from Ethanol

Recommended for final polishing of the API intermediate.

  • Slurry: Suspend the crude solid in Ethanol (absolute) (approx. 5-7 mL per gram).

  • Heating: Heat to reflux (78°C). If solid remains, add Ethanol dropwise until fully dissolved.

  • Clarification (Optional): If insoluble particles persist (silica, salts), filter hot through a pre-warmed Celite pad.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature with gentle stirring. Then, cool to 0°C on ice for 1 hour.

  • Harvest: Filter the crystals and wash with cold Ethanol (-20°C). Dry in a vacuum oven at 45°C.

Process Visualization

Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting the appropriate solvent based on the operational stage.

SolventSelection Start Start: Process Goal Goal Select Operation Start->Goal Rxn Reaction Medium Goal->Rxn Ext Extraction/Workup Goal->Ext Cryst Recrystallization Goal->Cryst Polar Nucleophilic Subst. Rxn->Polar Ionic mechanism NonPolar Coupling/Dimerization Rxn->NonPolar Radical/Neutral EtOAc Ethyl Acetate (Partitioning) Ext->EtOAc Target Acidic pH EtOH Ethanol (Temp Switch) Cryst->EtOH High Recovery DMF DMF / DMSO (High Sol) Polar->DMF DCM DCM / Toluene (Mod Sol) NonPolar->DCM

Figure 1: Solvent selection decision tree based on unit operation requirements.

Acid-Base Purification Workflow

This diagram details the chemical logic behind the purification protocol, highlighting the phase transfer steps.

Purification Crude Crude Mixture (Organic Phase) BaseAdd Add 0.5M NaHCO3 Crude->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgWaste Organic Layer (Impurities) PhaseSep->OrgWaste Discard AqProd Aqueous Layer (Product as Carboxylate) PhaseSep->AqProd Keep AcidAdd Add 1M HCl (pH < 3) AqProd->AcidAdd Precip Precipitation of Free Acid AcidAdd->Precip Filter Filtration & Drying Precip->Filter

Figure 2: Self-validating acid-base purification workflow for removing non-acidic impurities.

References

  • Miki, Y., et al. (1994).[4] "Synthesis of 3-Substituted Pyrazolo[1,5-a]pyridines by Electrophilic Reactions." Heterocycles, 38(8), 1881. (Describes general solubility and reactivity of the core scaffold). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7127820, Pyrazolo[1,5-a]pyridine-2-carboxylic acid. (Structural analog data). Available at: [Link]

  • Johns, B. A., et al. (2010). "Pyrazolo[1,5-a]pyridine integrase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Literature review of pyrazolo[1,5-a]pyridine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazolo[1,5-a]pyridine Carboxylate Scaffold: Synthetic Architectures and Medicinal Utility[1][2][3][4]

Executive Summary

The pyrazolo[1,5-a]pyridine nucleus represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its planar, aromatic, bridgehead-nitrogen architecture.[3] Unlike its pyrimidine analogs, the pyridine fusion offers a unique lipophilic profile and specific hydrogen-bonding vectors that have proven critical in targeting cryptic pockets in kinases (e.g., p38, JAK) and respiratory complexes (e.g., QcrB in M. tuberculosis).[3]

This technical guide focuses specifically on the carboxylic acid derivatives (esters, amides, and free acids) at the C3 position.[3] These moieties are not merely functional handles but are often the primary pharmacophores driving potency and solubility.

Part 1: Structural Logic & Pharmacophore

The pyrazolo[1,5-a]pyridine core is an 8-


 electron system that is isoelectronic with indole and azulene but possesses distinct electronic properties due to the bridgehead nitrogen.
  • Dipole & Solubility: The bridgehead nitrogen creates a significant dipole moment, enhancing solubility compared to carbocyclic analogs like indoles.[3]

  • C3 Reactivity: The C3 position is highly nucleophilic (similar to C3 in indole), making it the primary site for electrophilic aromatic substitution and subsequent functionalization into carboxylic acids or amides.[3]

  • Binding Mode: In kinase inhibitors, the N1 and N2 atoms often serve as hydrogen bond acceptors for the hinge region, while the C3-carbonyl group (in acid derivatives) directs substituents into the solvent-exposed front pocket or the hydrophobic back pocket.[3]

Part 2: Synthetic Strategies

There are two dominant strategies for constructing the pyrazolo[1,5-a]pyridine-3-carboxylic acid motif: the de novo [3+2] cycloaddition (most versatile) and the post-synthetic functionalization of the core.

Strategy A: Oxidative [3+2] Cycloaddition (The "Gold Standard")

This route constructs the fused ring system and installs the carboxylate functionality in a single step.[3] It relies on the formation of an N-aminopyridinium ylide, which acts as a 1,3-dipole reacting with an electron-deficient alkyne (e.g., ethyl propiolate or dimethyl acetylenedicarboxylate).[3]

Mechanism:

  • N-Amination: Pyridine is aminated using O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine to form the N-aminopyridinium salt.

  • Base-Mediated Ylide Formation: Treatment with base (e.g., K₂CO₃) generates the pyridinium ylide.

  • Cycloaddition: The ylide undergoes a [3+2] cycloaddition with the alkyne (e.g., ethyl propiolate).[3]

  • Aromatization: Loss of hydrogen (oxidative step) or elimination of a leaving group yields the aromatic bicycle.

G Start Pyridine Precursor Salt N-Aminopyridinium Salt Start->Salt MSH or DNPH (Amination) Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Base (K2CO3) (-HX) Cyclo Dihydro Intermediate Ylide->Cyclo + Alkyne [3+2] Cycloaddition Alkyne Ethyl Propiolate (Dipolarophile) Product Ethyl Pyrazolo[1,5-a] pyridine-3-carboxylate Cyclo->Product Oxidation/Elimination (-2H or -LG)

Caption: Mechanistic flow of the [3+2] cycloaddition for generating the pyrazolo[1,5-a]pyridine core.

Protocol: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

Reagents: Pyridine (1.0 eq), MSH (1.2 eq), Ethyl propiolate (1.5 eq), K₂CO₃ (2.0 eq), DMF.[3]

  • Preparation of N-aminopyridinium Mesitylenesulfonate:

    • Dissolve pyridine in CH₂Cl₂ at 0°C.

    • Add MSH solution dropwise. Stir at 0°C for 30 min, then RT for 2 h.

    • Precipitate with Et₂O, filter, and dry the salt.[3]

  • Cycloaddition:

    • Suspend the salt in DMF. Add K₂CO₃ and ethyl propiolate.

    • Stir at RT for 12–16 h (open to air allows oxidative aromatization).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[3]

    • Yield: Typically 60–80%.

Strategy B: C3-Functionalization (Vilsmeier / Iodination)

For scaffolds where the ring is already formed (or commercially available), the carboxylic acid is introduced via electrophilic substitution.[3]

  • Iodination: Pyrazolo[1,5-a]pyridine + NIS (N-iodosuccinimide) → 3-Iodo derivative.

  • Carbonylation: Pd(OAc)₂, dppf, CO gas (balloon), MeOH/Et₃N → Methyl ester.[3]

  • Hydrolysis: LiOH, THF/H₂O → Carboxylic Acid .[3]

Part 3: Medicinal Chemistry & Pharmacology[1][2][3][5][6][7][8][9][10][11]

The C3-carboxylic acid derivatives have shown exceptional utility in two primary therapeutic areas: Antituberculosis and Inflammation (EP1/p38) .

Case Study 1: Antituberculosis Agents (TB47)

Target: QcrB (Cytochrome bcc complex).[1][3][5] Significance: TB47 is a pyrazolo[1,5-a]pyridine-3-carboxamide that overcomes resistance to standard drugs.[5] It acts by inhibiting the respiratory chain of M. tuberculosis.

SAR Insights:

  • Core: The pyrazolo[1,5-a]pyridine core is superior to the imidazo[1,2-a]pyridine analog (Q203) in terms of metabolic stability.[3]

  • C3-Linker: The carboxamide linker is essential. Ester analogs are rapidly hydrolyzed in plasma, losing potency.[3]

  • C2-Position: Small alkyl groups (Methyl/Ethyl) at C2 improve lipophilicity and fill a hydrophobic pocket in the QcrB enzyme.

  • Side Chain: A long lipophilic tail (e.g., 4-(trifluoromethoxy)benzyl) attached to the amide nitrogen is critical for penetrating the mycobacterial cell wall.[3]

Table 1: SAR of Pyrazolo[1,5-a]pyridine-3-carboxamides against M. tuberculosis (Data summarized from recent literature, e.g., Ref 1, 3)

CompoundR2 (C2-Pos)R3 (Amide Substituent)MIC (H37Rv) µg/mLNotes
TB47 Methyl4-(OCF3)benzyl0.016 - 0.50Lead Candidate; High potency
Analog AH4-(OCF3)benzyl> 2.0Loss of potency without C2-Me
Analog BMethyl4-F-benzyl0.85Fluorine less effective than OCF3
Analog CMethylCyclohexyl> 10Aromatic tail required for binding
Case Study 2: EP1 Receptor Antagonists

Target: Prostaglandin E2 receptor 1 (EP1).[6][7] Application: Treatment of overactive bladder (OAB).[3][7] Mechanism: The pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives act as bioisosteres for the endogenous prostaglandin structure, blocking the receptor without activating it.

Optimization Logic:

  • Acid vs. Bioisostere: While the free acid (COOH) provides high binding affinity, it often suffers from poor oral bioavailability.[3]

  • Solution: Conversion to acyl sulfonamides (-CONHSO₂R) or bioisosteres like tetrazoles retains the acidic character (pKa ~4-5) while improving membrane permeability.

Part 4: Experimental Visualization

Pathway: Synthesis of TB47 (Antitubercular Agent)

The following diagram illustrates the convergent synthesis of the TB47 lead compound, highlighting the critical amide coupling step.[3]

TB47_Synthesis Core Pyrazolo[1,5-a]pyridine- 3-carboxylic acid Coupling Coupling Reagents (HATU, DIPEA, DMF) Core->Coupling Amine 4-(Trifluoromethoxy) benzylamine Amine->Coupling Intermed Activated Ester Intermediate Coupling->Intermed Activation Final TB47 (Carboxamide Product) Intermed->Final Amidation

Caption: Convergent synthesis of TB47 via HATU-mediated amidation of the C3-carboxylic acid core.

References

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases, 2019.[3] Link[3]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 2018.[3] Link

  • Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry, 2017.[3][6][7] Link

  • Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Synthesis, 2017.[3][8] Link

  • Discovery of novel pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists by scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 2017.[3][6] Link

Sources

Methodological & Application

Application Note: Optimized Amide Coupling Protocols for Pyrazolo[1,5-a]pyridine-2-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Pyrazolo[1,5-a]pyridine is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for indole and azaindole. It is increasingly prevalent in kinase inhibitors (e.g., Trk, JAK) and GLP-1 agonists due to its ability to form unique hydrogen bond interactions within the ATP-binding pocket while altering metabolic stability profiles [1, 2].

The Challenge: Coupling Pyrazolo[1,5-a]pyridine-2-acetic acid presents specific physiochemical challenges compared to standard benzoic acids:

  • Thermal Instability (Decarboxylation): Heteroaryl acetic acids are prone to thermal decarboxylation, particularly under acidic conditions or high temperatures required for acid chloride formation.

  • Solubility: The fused bicyclic aromatic core often exhibits poor solubility in non-polar solvents (DCM, Toluene), necessitating polar aprotic systems (DMF, DMSO) which complicate workup.

  • Regioselectivity: While the N-1 nitrogen is part of the aromatic system and generally non-nucleophilic, the C-3 position is electron-rich and susceptible to electrophilic attack if activation conditions are too harsh.

This guide presents two distinct, validated protocols: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, green process chemistry.

Mechanistic Workflow & Decision Logic

The following decision tree illustrates the logic for selecting the appropriate coupling strategy based on scale and substrate properties.

CouplingLogic Start Substrate: this compound ScaleCheck Assessment: Scale & Throughput? Start->ScaleCheck Discovery Discovery Scale (<100 mg) High Throughput Required ScaleCheck->Discovery Rapid Synthesis Process Process Scale (>1 g) Purification/Cost Critical ScaleCheck->Process Scale-up MethodA METHOD A: HATU / DIPEA Solvent: DMF Discovery->MethodA MethodB METHOD B: T3P / Pyridine Solvent: EtOAc or 2-MeTHF Process->MethodB WorkupA Workup: HPLC/Reverse Phase (Removes Urea/N-Oxides) MethodA->WorkupA WorkupB Workup: Aqueous Extraction (Water Soluble Byproducts) MethodB->WorkupB

Figure 1: Decision matrix for selecting coupling agents based on experimental scale and downstream purification requirements.

Detailed Experimental Protocols

Method A: Discovery Scale (HATU)

Best for: Small scale (<100 mg), difficult amines, and parallel synthesis libraries. Mechanism: Generates a highly reactive O-At active ester species.[1]

Reagents:

  • Acid: this compound (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Dissolution: In a dry vial, dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Stir for 5 minutes at Room Temperature (RT) to pre-activate. Note: The solution typically turns slight yellow.

  • Addition: Add the amine (1.1 equiv) followed immediately by DIPEA (3.0 equiv).

  • Reaction: Flush with nitrogen, cap, and stir at RT for 2–4 hours.

  • Monitoring: Check LCMS. Look for the disappearance of the acid (M+H) and formation of the product.

    • Checkpoint: If the reaction is stalled after 4 hours, add 0.5 equiv of HOAt to catalyze the reaction.

  • Workup:

    • Dilute with DMSO/MeOH (1:1).

    • Filter through a 0.45 µm syringe filter.

    • Purify directly via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Method B: Process Scale (T3P - Propylphosphonic Anhydride)

Best for: Gram-scale (>1 g), avoiding toxic byproducts, and "Green" chemistry. Mechanism: T3P acts as a cyclic anhydride, releasing only water-soluble salts. It minimizes epimerization (critical if the acetic acid side chain is substituted) [3, 4].

Reagents:

  • Acid: this compound (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: 2-MeTHF or EtOAc (0.2 M concentration)

Protocol:

  • Slurry: Charge the acid (1.0 equiv) and amine (1.1 equiv) into the reaction vessel with 2-MeTHF (or EtOAc).

  • Base Addition: Add Pyridine (3.0 equiv). The mixture may remain a slurry.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes at 0°C to control exotherm.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Why T3P? T3P is less prone to causing decarboxylation than acid chloride methods because it operates under milder conditions without generating HCl gas.

  • Workup (Self-Validating Step):

    • Add water (equal volume to solvent). Stir vigorously for 15 minutes.

    • Separate layers. Wash the organic layer with 0.5 M HCl (to remove excess pyridine/amine), then sat. NaHCO₃ (to remove unreacted acid), then Brine.

    • Dry over MgSO₄ and concentrate.

    • Result: Often yields >95% purity without chromatography.

Performance Comparison & Data

The following table summarizes the expected performance based on standard heteroaryl acetic acid reactivity profiles [3, 5].

FeatureMethod A (HATU)Method B (T3P)Acid Chloride (SOCl₂)
Reactivity Very HighHighHigh
Decarboxylation Risk LowVery LowHigh (Avoid)
Purification HPLC RequiredExtraction often sufficientDistillation/Crystallization
Atom Economy Poor (High MW byproducts)ExcellentGood
Cost High (

$)
Moderate (

)
Low ($)
Solvent Scope DMF/NMP (Polar)EtOAc/2-MeTHF (Green)DCM/Toluene

Troubleshooting & Critical Checkpoints

Decarboxylation

If you observe a byproduct with Mass = [M-44] in LCMS, the carboxylic acid has lost CO₂.

  • Cause: Temperature too high during activation.

  • Fix: Switch to Method B (T3P) and maintain temperature <25°C. Avoid EDC/HOBt if heating is required.

N-Acylation of the Heterocycle

Although rare for Pyrazolo[1,5-a]pyridine, highly activated species can occasionally acylate the pyridine ring if the amine partner is non-nucleophilic.

  • Detection: NMR will show a shift in the aromatic protons of the core.

  • Fix: Use a less reactive activating agent (e.g., T3P) or ensure the amine is fully soluble before adding the coupling agent.

Solubility Issues

The zwitterionic nature of the acid can cause it to precipitate in EtOAc.

  • Fix: For Method B, if the substrate is insoluble in EtOAc, use a co-solvent mixture of 2-MeTHF/DMF (9:1) . T3P is compatible with DMF.

Pathway Visualization: Activation Mechanism

Understanding the activation species is crucial for troubleshooting.

Activation Acid Pyrazolo-Acetic Acid Intermediate Activated Ester (O-At or Mixed Anhydride) Acid->Intermediate Activation Reagent Coupling Agent (HATU or T3P) Reagent->Intermediate Product Final Amide Intermediate->Product Nucleophilic Attack SideProduct Byproducts (Urea/HOP(O)R2) Intermediate->SideProduct Leaving Group Amine Amine (R-NH2) Amine->Product

Figure 2: General activation pathway. Note that T3P forms a mixed anhydride intermediate, while HATU forms an O-At active ester.

References

  • Al-Mulla, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Akhtar, M. et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives. PMC. [Link]

  • Dunetz, J. R. et al. (2011).[2][3][4][5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

  • Valeur, E. & Bradley, M. (2009).[6][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2][6][7][8][9] [Link]

  • Pattabiraman, V. R. & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]

Sources

Application Note: Esterification Strategies for Pyrazolo[1,5-a]pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists working with the Pyrazolo[1,5-a]pyridine scaffold.[1] It addresses the specific synthetic challenge of esterifying the 2-acetic acid moiety while preserving the integrity of the fused heteroaromatic core.[1][2]

Executive Summary & Strategic Analysis

The Pyrazolo[1,5-a]pyridine ring system is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine in PDE inhibitors (e.g., Ibudilast analogs) and kinase inhibitors.[1][2] The 2-acetic acid derivative presents a specific synthetic challenge: while the C2 position is less nucleophilic than the C3 position, the bridgehead nitrogen renders the system basic and susceptible to protonation, which can alter solubility and reactivity during esterification.[1][2]

Key Reactivity Considerations:
  • Bridgehead Nitrogen Basicities: The N-bridgehead lone pair contributes to aromaticity but retains partial basic character.[2] Strong acidic conditions (e.g., concentrated H₂SO₄) leads to pyridinium salt formation, which may precipitate out of non-polar solvents, stalling the reaction.[1][2]

  • Decarboxylation Risk: Unlike 3-acetic acid derivatives (which are prone to decarboxylation due to the electron-rich C3 position acting as a vinylogous enamine), the 2-acetic acid position is relatively robust.[1][2] However, thermal stress >80°C in acidic media should be monitored.[1][2]

  • Nucleophilic Competition: The C3 position is highly nucleophilic.[2] When using activating agents (e.g., acid chlorides), care must be taken to avoid Friedel-Crafts-type acylation at C3 if the intermediate is too reactive.[1][2]

Reagent Selection Matrix

Choose the protocol based on your scale and the complexity of the alcohol partner.[1][2]

MethodReagentsScopeProsCons
A. Acid-Catalyzed (Fischer) SOCl₂ or H₂SO₄ / MeOH or EtOHSimple Esters (Methyl, Ethyl)Scalable (>10g), Cost-effective, High Atom EconomyRequires neutralization; Salt formation can reduce solubility.[1][2]
B. Base-Mediated Alkylation Cs₂CO₃ / Alkyl Halide (R-X) / DMFComplex/Labile EstersMild conditions, No carbocation intermediates, High yieldAtom economy is lower; Removal of high-boiling solvents (DMF).[1][2]
C. Carbodiimide Coupling EDC·HCl / DMAP / ROHPrecious/Chiral AlcoholsRoom temp, Neutral pH, Tolerates acid-sensitive groupsUrea byproduct removal; Reagents are expensive.[1][2]

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Methanolysis (In Situ Acid Chloride)

Best for: Routine synthesis of Methyl/Ethyl esters on gram scale.[1]

Mechanism: Generation of HCl in situ catalyzes the reaction while SOCl₂ acts as a dehydrating agent, driving the equilibrium forward.[1][2]

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyridine-2-acetic acid (1.0 equiv)[1][2]

  • Solvent/Reagent: Anhydrous Methanol (0.5 M concentration)

  • Activator: Thionyl Chloride (SOCl₂) (2.0 equiv)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a stir bar and a drying tube (CaCl₂).

  • Solvation: Suspend the starting material in anhydrous Methanol at 0°C (ice bath). Note: The zwitterionic acid may not fully dissolve initially.[1][2]

  • Addition: Add SOCl₂ dropwise over 10 minutes.

    • Observation: The reaction is exothermic.[2] Evolution of SO₂ and HCl gas will occur.[2] The suspension should clear as the hydrochloride salt of the ester forms.[1][2]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours.

    • Monitoring: TLC (5% MeOH in DCM).[1] The acid (Rf ~0.[1]1) converts to ester (Rf ~0.6).[1]

  • Workup:

    • Concentrate the mixture in vacuo to remove MeOH and excess SOCl₂.[2]

    • Redissolve residue in EtOAc.[1][2]

    • Critical Step: Wash with saturated NaHCO₃ to neutralize the pyridinium salt and remove unreacted acid.[2]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1][2]

Protocol B: Cesium Carbonate Mediated Alkylation

Best for: Late-stage functionalization or acid-sensitive substrates.[1][2]

Mechanism: The carboxylate anion acts as a nucleophile attacking the alkyl halide.[2] Cs₂CO₃ is preferred over K₂CO₃ due to the "Cesium Effect" (higher solubility and "naked" anion reactivity).[1]

Reagents:

  • Substrate: 1.0 equiv

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]

  • Electrophile: Alkyl Iodide/Bromide (1.1 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Deprotonation: Dissolve substrate in DMF (0.2 M). Add Cs₂CO₃. Stir at RT for 15 mins.[2]

    • Why: Ensures formation of the carboxylate anion before introducing the electrophile.[2]

  • Alkylation: Add the Alkyl Halide dropwise.[2]

  • Reaction: Stir at RT for 2–4 hours.

    • Control: If reaction is sluggish, heat to 40°C. Avoid >60°C to prevent N-alkylation side reactions (though rare at N1 due to aromaticity).[1][2]

  • Workup:

    • Dilute with water (5x reaction volume) to dissolve cesium salts.[1]

    • Extract with EtOAc (3x).[1]

    • Wash organic layer with LiCl (5% aq) to remove DMF.[1]

Protocol C: Steglich Esterification (EDC/DMAP)

Best for: Coupling with complex, sterically hindered, or chiral alcohols.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: 1.1 equiv[1]

  • Coupling Agent: EDC[1]·HCl (1.2 equiv)[1]

  • Catalyst: DMAP (0.1 equiv)[1]

  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step:

  • Mix: Dissolve Substrate, Alcohol, and DMAP in DCM at 0°C.

  • Activate: Add EDC·HCl in one portion.

  • Reaction: Allow to warm to RT overnight.

  • Purification:

    • Dilute with DCM.[1][2]

    • Wash with 0.1 N HCl (removes DMAP/EDC), then sat.[1][2] NaHCO₃.

    • Purify via flash chromatography.[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for selecting the optimal esterification route based on substrate constraints.

Esterification_Workflow Start Substrate: This compound Check_Alcohol Analyze Alcohol Partner Start->Check_Alcohol Risk Risk Check: Avoid heating >80°C (Decarboxylation) Start->Risk Simple Simple Alcohol (MeOH, EtOH) Check_Alcohol->Simple Small unhindered Complex Complex/Chiral Alcohol Check_Alcohol->Complex Bulky or Labile Check_Scale Scale? Simple->Check_Scale Route_B Route B: Alkylation (Cs2CO3 + R-X) Complex->Route_B Base Stable Route_C Route C: Steglich Coupling (EDC/DMAP) Complex->Route_C Acid Sensitive Route_A Route A: Acid Chloride/Fischer (SOCl2/MeOH) Check_Scale->Route_A > 5 grams Check_Scale->Route_B < 1 gram (Rapid)

Caption: Decision tree for selecting esterification reagents based on alcohol complexity and reaction scale.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Acid Route) Pyridinium salt precipitationUse HCl gas in alcohol instead of SOCl₂ to maintain homogeneity, or switch to Protocol B.
Side Product (M+14) N-MethylationIn Protocol B, ensure only 1.1 eq of Alkyl Halide is used. Lower temp to 0°C.
No Reaction (Coupling) Steric hindrance at C2Switch from EDC to HATU/DIEA for higher activation energy.

Analytical Validation:

  • 1H NMR: Look for the disappearance of the broad COOH singlet (~12 ppm) and appearance of the alkoxy group (e.g., OMe singlet at ~3.7 ppm). The CH₂ singlet at C2 typically shifts slightly upfield upon esterification.[2]

  • HPLC: Use an acidic mobile phase (0.1% Formic Acid) to ensure sharp peaks for the basic pyrazolopyridine core.[1]

References

  • Synthesis of Pyrazolo[1,5-a]pyridine derivatives

    • Topic: General reactivity and ring synthesis via [3+2] cycloaddition.[1]

    • Source: Organic Chemistry Portal.[2] "Synthesis of pyrazolo[1,5-a]pyridines".

    • URL:[Link][1]

  • Ibudilast and Analog Chemistry

    • Topic: Pharmacological relevance and stability of the core scaffold.[2]

    • Source: PMC (PubMed Central).[1] "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives".

    • URL:[Link]

  • Patent Literature on Esterification

    • Topic: Industrial scale preparation of Pyrazolo[1,5-a]pyridine carboxylic esters.[1][2]

    • Source: Google Patents (WO2015100117A1).[1] "Pyrazolo[1,5-a]pyridine derivatives and methods of their use".

    • URL
  • General Esterification Protocols (Steglich)

    • Topic: Mechanism and standard conditions for EDC coupling.[2]

    • Source: ScienceDirect / Elsevier.[2] "Steglich Esterification".

    • URL:[Link][1]

Sources

Application Note: One-Pot Synthesis Architectures for Pyrazolopyridine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the streamlined synthesis of pyrazolopyridine acetic acid derivatives. These scaffolds are critical in the development of anxiolytics (e.g., TSPO ligands), anti-inflammatories (PDE4 inhibitors), and kinase inhibitors.

Executive Summary

Pyrazolopyridines are privileged structures in drug discovery, serving as bioisosteres for indoles and purines. Traditional synthesis often involves multi-step ring closures and protecting group manipulations. This guide details two robust One-Pot protocols for synthesizing pyrazolopyridine carboxylic and acetic acid derivatives. By leveraging multicomponent reactions (MCRs) and cascade [3+2] cycloadditions, these methods maximize atom economy and minimize purification bottlenecks.

Target Scaffolds
  • Pyrazolo[3,4-b]pyridine-4-carboxylic acids: Synthesized via a 3-component condensation.[1]

  • Pyrazolo[1,5-a]pyridine-3-acetic acids: Synthesized via [3+2] cycloaddition of N-aminopyridines.

Protocol A: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridine-4-carboxylic Acids

Methodology: Hantzsch-type 3-Component Condensation Target Audience: Discovery Chemists requiring rapid library generation.

This protocol utilizes a "pot-economy" approach where 5-aminopyrazole acts as a dinucleophile reacting with an aldehyde and pyruvic acid.

Reagents & Materials
  • Component A: 5-Amino-3-methyl-1-phenylpyrazole (1.0 equiv)

  • Component B: Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Component C: Pyruvic Acid (1.0 equiv)

  • Solvent/Catalyst: Glacial Acetic Acid (AcOH) or PEG-400 (Green alternative)

  • Equipment: Microwave Reactor (preferred) or Reflux setup.

Step-by-Step Procedure
  • Charge: In a 10 mL microwave vial, combine 5-aminopyrazole (1.0 mmol), aryl aldehyde (1.0 mmol), and pyruvic acid (1.0 mmol).

  • Solvent: Add 3 mL of Glacial Acetic Acid. ( Note: For a greener approach, use PEG-400; however, AcOH acts as both solvent and acid catalyst.)

  • Reaction:

    • Microwave: Seal and heat at 120°C for 15 minutes (High absorption setting).

    • Thermal: Reflux at 110°C for 3–4 hours . Monitor by TLC (EtOAc:Hexane 1:1).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice (approx. 20 g).

    • The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from EtOH/DMF if necessary.

Reaction Mechanism (Protocol A)

The reaction proceeds via a Knoevenagel condensation followed by a Michael-type addition and cyclization.

G cluster_0 Step 1: Knoevenagel cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Oxidation Aldehyde Aryl Aldehyde Intermediate1 Arylidene Pyruvic Acid (Active Electrophile) Aldehyde->Intermediate1 - H2O Pyruvic Pyruvic Acid Pyruvic->Intermediate1 MichaelAdduct Michael Adduct Intermediate1->MichaelAdduct + Aminopyrazole Aminopyrazole 5-Aminopyrazole Aminopyrazole->MichaelAdduct Cyclized Dihydro Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Product Pyrazolo[3,4-b]pyridine -4-carboxylic acid Cyclized->Product Oxidative Aromatization (-2H)

Figure 1: Mechanistic pathway for the 3-component synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acid.

Protocol B: Synthesis of Pyrazolo[1,5-a]pyridine-3-acetic Acid via [3+2] Cycloaddition

Methodology: 1,3-Dipolar Cycloaddition of Pyridinium Ylides Target Audience: Process Chemists scaling up TSPO ligand precursors.

This method constructs the fused ring system and the acetic acid side chain simultaneously using a dicarbonyl equivalent.

Reagents & Materials
  • Precursor: N-Aminopyridinium Iodide (prepared from pyridine + hydroxylamine-O-sulfonic acid).

  • Reagent: Diethyl 1,3-acetonedicarboxylate (Diethyl 3-oxopentanedioate) (1.1 equiv).

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv).

  • Solvent: Ethanol/Water (10:1).

Step-by-Step Procedure
  • Ylide Formation: In a round-bottom flask, dissolve N-aminopyridinium iodide (10 mmol) in Ethanol (40 mL). Add K₂CO₃ (25 mmol) and stir at RT for 20 mins to generate the N-iminopyridinium ylide in situ.

    • Observation: Solution color typically changes to yellow/orange.

  • Cycloaddition: Add Diethyl 1,3-acetonedicarboxylate (11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Mechanism:[1][2][3][4] The ylide undergoes a [3+2] cycloaddition with the enol form of the keto-ester, followed by elimination of ethanol.

  • Hydrolysis (In-situ):

    • Once TLC shows consumption of the pyridinium salt, add 10 mL of 2M NaOH directly to the reaction pot.

    • Continue heating at 60°C for 1 hour to hydrolyze the ethyl ester.

  • Isolation:

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Acidify the aqueous residue with 1M HCl to pH 3–4.

    • The Pyrazolo[1,5-a]pyridine-3-acetic acid will precipitate. Filter and dry.[5]

Data Summary: Yields & Conditions
EntryPyridine Substituent (R)ReagentConditionsYield (%)
1 HDiethyl 1,3-acetonedicarboxylateK₂CO₃, EtOH, Reflux72%
2 4-MethylDiethyl 1,3-acetonedicarboxylateK₂CO₃, EtOH, Reflux68%
3 3-CyanoDiethyl 1,3-acetonedicarboxylateDBU, MeCN, RT55%

Critical Troubleshooting & Optimization

Solvent Effects in MCR (Protocol A)

The choice of solvent dictates the reaction pathway.

  • Acetic Acid: Promotes the formation of the carboxylic acid directly via Schiff base activation.

  • Ethanol/Piperidine: Often stops at the intermediate or yields the ester if ethyl pyruvate is used.

  • Water: Can be used with surfactant (SDS) for "on-water" synthesis, improving the green profile but requiring longer reaction times.

Regioselectivity in [3+2] Cycloaddition (Protocol B)

The reaction of N-aminopyridines with non-symmetrical alkynes/alkenes can yield regioisomers (C-3 vs C-2 substitution).

  • Control: Using Diethyl 1,3-acetonedicarboxylate is advantageous because it is symmetrical regarding the active methylenes flanking the ketone, directing the cyclization to form the 3-acetate derivative reliably.

  • Base Sensitivity: Stronger bases (NaOEt) can lead to side reactions (e.g., self-condensation of the keto-ester). K₂CO₃ is the optimal mild base.

Safety & Handling
  • N-Aminopyridinium salts: Potential irritants. Avoid inhalation.

  • Pyruvic Acid: Polymerizes on standing; use fresh or distilled reagents.

  • Glacial Acetic Acid: Corrosive and flammable. Perform all workups in a fume hood.

References

  • Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents.
    • Source: European Journal of Medicinal Chemistry, 2022.[6]

    • URL:[Link]

  • Pyrazolo[1,5-a]pyridine Synthesis via [3+2] Cycloaddition

    • Title: Synthesis of pyrazolo[1,5-a]pyridines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal (Summarizing Synlett & Synthesis protocols).
    • URL:[Link]

  • One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones

    • Title: New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.[1]

    • Source: Beilstein Journal of Organic Chemistry, 2023.
    • URL:[Link]

  • Reaction of N-Aminopyridines with 1,3-Dicarbonyls

    • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives through AcOH and O2-Promoted Cross-dehydrogen
    • Source: PMC (PubMed Central), 2017.
    • URL:[Link]

Sources

Strategic Functionalization of the Methylene Group in Pyrazolo[1,5-a]pyridine-2-acetic acid: A Gateway to Novel Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The derivative, Pyrazolo[1,5-a]pyridine-2-acetic acid, presents a unique synthetic handle: an active methylene group poised for diverse chemical transformations. This guide provides a detailed exploration of strategies to functionalize this specific position, transforming a simple starting material into a library of complex molecules for drug discovery programs. We will delve into the underlying chemical principles, provide field-tested protocols for key reactions, and discuss the causality behind experimental choices, empowering researchers to leverage this versatile building block effectively.

Core Principles: The Chemistry of the Active Methylene Group

The synthetic utility of this compound stems from the heightened acidity of the protons on the methylene (-CH₂-) group. This C-H acidity is a direct consequence of the powerful electron-withdrawing effects of the two flanking groups:

  • The Pyrazolo[1,5-a]pyridine Ring: This aromatic heterocyclic system acts as an electron sink, delocalizing the negative charge of the conjugate base (carbanion/enolate).

  • The Carboxylic Acid Group (-COOH): This group further stabilizes the adjacent carbanion through resonance and inductive effects.

The ability to readily deprotonate this methylene group with even mild bases generates a nucleophilic enolate intermediate, which is the central player in the functionalization reactions discussed herein.[2] The choice of base, solvent, and reaction conditions is critical for controlling the formation and subsequent reactivity of this intermediate.

Key Functionalization Strategies & Protocols

The nucleophilic enolate derived from the parent acid can engage with a wide array of electrophiles. We will focus on two of the most robust and versatile C-C bond-forming reactions: the Knoevenagel Condensation and the Mannich Reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[2][3] This reaction, when applied to this compound, typically proceeds with subsequent decarboxylation under the right conditions (the Doebner modification), yielding a vinyl-substituted pyrazolopyridine.[2][4] This creates a valuable alkene handle for further downstream chemistry (e.g., Michael additions, reductions, or oxidations).

Causality Behind Experimental Design:

  • Catalyst: A weak base, such as piperidine or pyridine, is employed as the catalyst. A strong base would risk deprotonating other positions or inducing self-condensation of the aldehyde.[2]

  • Solvent: Pyridine often serves as both the solvent and catalyst, facilitating the Doebner modification which involves decarboxylation.[4] Toluene can be used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.

  • Temperature: Reflux temperatures are typically required to promote both the initial condensation and the subsequent dehydration and decarboxylation steps.

G Figure 1: Knoevenagel Condensation Workflow cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Outcome start Pyrazolo[1,5-a]pyridine- 2-acetic acid mix Mix & Reflux start->mix aldehyde Aldehyde/Ketone (R-CHO) aldehyde->mix catalyst Base Catalyst (e.g., Piperidine/Pyridine) catalyst->mix solvent Solvent (e.g., Toluene, Pyridine) solvent->mix heat Heat (Reflux) heat->mix workup Aqueous Workup & Purification mix->workup Reaction Mixture product Vinyl-Substituted Pyrazolo[1,5-a]pyridine workup->product Purified Product

Figure 1: Knoevenagel Condensation Workflow

Protocol 1: Knoevenagel-Doebner Synthesis of 2-(2-Phenylvinyl)pyrazolo[1,5-a]pyridine

Reagents & Materials
This compound
Benzaldehyde
Pyridine
Piperidine
Toluene
Hydrochloric Acid (1M)
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Round-bottom flask with reflux condenser & Dean-Stark
Magnetic stirrer and heating mantle
Standard glassware for extraction and purification

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add this compound (1.0 eq).

  • Reagent Addition: Add toluene (approx. 40 mL), benzaldehyde (1.1 eq), and piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC (Thin Layer Chromatography), observing the consumption of the starting material. Water will collect in the Dean-Stark trap.

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the methylene and carboxylic acid signals and the appearance of vinyl proton signals in the NMR are key indicators of success.

Expected Outcome Data (Illustrative)
Parameter Value
Yield65-85%
AppearanceOff-white to yellow solid
¹H NMR (CDCl₃, δ)Signals for aromatic protons, two coupled vinyl protons (~7-8 ppm)
Mass Spec (ESI+)[M+H]⁺ corresponding to the product's molecular weight
Mannich Reaction: Introducing Aminoalkyl Groups

The Mannich reaction is a three-component condensation of a compound with an active hydrogen, formaldehyde, and a primary or secondary amine.[5] This reaction is exceptionally valuable in drug discovery for introducing a basic nitrogen atom, which can improve solubility and provide a key interaction point for biological targets.[6] Catalysis with a Lewis acid like Ytterbium (III) triflate (Yb(OTf)₃) can significantly improve yields and reaction times for heterocyclic substrates.[7]

Causality Behind Experimental Design:

  • Electrophile Formation: The reaction proceeds via the formation of a reactive Eschenmoser-like salt (iminium ion) from the amine and formaldehyde. This is the key electrophile that the enolate attacks.[5]

  • Catalyst: A Lewis acid such as Yb(OTf)₃ activates the formaldehyde, facilitating the formation of the iminium ion and making it more electrophilic.

  • Solvent: An aprotic solvent like 1,4-dioxane or acetonitrile is preferred to avoid competing reactions with the solvent.

G cluster_reactants Reactants cluster_substrate Substrate Amine Secondary Amine (e.g., Morpholine) Iminium Formation of Iminium Ion Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Catalyst Lewis Acid (e.g., Yb(OTf)3) Catalyst->Iminium Catalyzes PPAA Pyrazolo[1,5-a]pyridine- 2-acetic acid Enolate Formation of Enolate PPAA->Enolate Base Base (for enolate formation) Base->Enolate Attack Nucleophilic Attack Iminium->Attack Electrophile Enolate->Attack Nucleophile Product Mannich Base Product Attack->Product caption Figure 2: Mechanistic Overview of the Mannich Reaction

Figure 2: Mechanistic Overview of the Mannich Reaction

Protocol 2: Lewis-Acid Catalyzed Mannich Reaction

Reagents & Materials
This compound
Morpholine (or other secondary amine)
Formaldehyde (37% aqueous solution)
Ytterbium (III) triflate (Yb(OTf)₃)
1,4-Dioxane
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Sodium Sulfate
Round-bottom flask
Magnetic stirrer
Standard glassware for extraction and purification

Step-by-Step Methodology:

  • Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Catalyst & Reagents: Add Yb(OTf)₃ (10 mol%), the secondary amine (e.g., morpholine, 1.2 eq), and formaldehyde solution (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC indicates the consumption of the starting material (typically 8-12 hours).

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography on silica gel.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Look for the appearance of new signals corresponding to the aminomethyl moiety.

Conclusion & Outlook

The functionalization of the active methylene group in this compound is a powerful and reliable strategy for generating novel molecular architectures. The Knoevenagel condensation and Mannich reaction are just two examples of a broad portfolio of chemical transformations possible at this position, including alkylations, acylations, and Michael additions. By understanding the core principles of active methylene chemistry and applying the robust protocols detailed in this guide, researchers in drug development can rapidly expand their chemical libraries, creating diverse scaffolds primed for biological evaluation.

References

  • Elmaaty, T. A. et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. National Center for Biotechnology Information. Available at: [Link]

  • Pericherla, K. et al. (n.d.). Yb(OTf)3-catalyzed Mannich reaction of imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidines. Indian Journal of Chemistry. Available at: [Link]

  • Wang, C. et al. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. National Center for Biotechnology Information. Available at: [Link]

  • Gajula, R. & Kadivendi, V. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]

  • Fadda, A. A. & El-Awaad, H. (2013). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. Available at: [Link]

  • (n.d.). Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Quiroga, J. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • (n.d.). Knoevenagel Condensation. Organic Reactions. Available at: [Link]

  • Rojas-Cervantes, C. A. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Beaulieu, E. D. et al. (2026). Access to Pyrazolo[1,5- a ]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. Available at: [Link]

  • (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Mondal, S. et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Ban, H. et al. (2013). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry. Available at: [Link]

  • (n.d.). Part –V: Utilities of Active Methylen. To Chemistry Journal. Available at: [Link]

  • (2015). Yb(OTf)(3)-catalyzed Mannich reaction of imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]

  • Reddy, G. V. et al. (2021). NIS-promoted carbochalcogenation of styrenes: regioselective C-3 alkylation of pyrazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mondal, S. et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: [Link]

  • (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. University of Thi-Qar. Available at: [Link]

  • Rojas-Cervantes, C. A. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. Available at: [Link]

  • Manjula, S. N. et al. (2014). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Indian Academy of Sciences. Available at: [Link]

  • (2024). C–H Functionalization of Imidazo[1,5- a ]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp 2 ). ResearchGate. Available at: [Link]

  • Sharma, K. et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • Kumar, R. et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]

  • (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents.

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Application Note: Pyrazolo[1,5-a]pyridine-2-acetic Acid as a Privileged Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern targeted oncology and immunology, the design of ATP-competitive small-molecule kinase inhibitors relies heavily on the selection of optimal "hinge-binding" scaffolds. The pyrazolo[1,5-a]pyridine bicyclic core has emerged as a privileged bioisostere for indoles and azaindoles, offering an exceptional hydrogen-bonding profile and improved physicochemical properties[1][2].

Specifically, Pyrazolo[1,5-a]pyridine-2-acetic acid (CAS: 1279821-25-8) serves as a highly versatile synthetic intermediate. The mechanistic rationale for utilizing the 2-acetic acid derivative over a direct 2-carboxylic acid lies in the


-hybridized methylene (

) linker. This linker breaks the

-conjugation with the electron-deficient aromatic core, providing two critical advantages:
  • Trajectory Optimization: The flexible methylene spacer allows subsequent functional groups (e.g., amides) to adopt an optimal vector into the kinase's hydrophobic pocket or solvent channel, minimizing steric clashes with gatekeeper mutations[3].

  • Enhanced Coupling Efficiency: The isolation of the carboxylic acid from the aromatic ring prevents electronic deactivation, enabling highly efficient, epimerization-free amide couplings with sterically hindered or poorly nucleophilic amines.

When bound to the ATP-binding site, the


 atom of the pyrazolo[1,5-a]pyridine core acts as a potent hydrogen-bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met319 in LCK or Cys531 in other kinases)[2].

BindingMode Hinge Kinase Hinge Region (e.g., Met319 / Cys531) Core Pyrazolo[1,5-a]pyridine Core (H-Bond Acceptor at N1) Hinge->Core Hydrogen Bond Linker 2-Acetic Acid Linker (Flexible CH2 Trajectory) Core->Linker C2 Substitution Pocket Hydrophobic Pocket (Amide/Aryl Extension) Linker->Pocket Amide Coupling

Mechanistic binding trajectory of this compound derivatives in kinases.

Quantitative Structure-Activity Relationship (SAR) Impact

The causality behind selecting the pyrazolo[1,5-a]pyridine core is best illustrated by its impact on enzymatic and cellular potency. As demonstrated in the development of C-terminal Src Kinase (CSK) and Lymphocyte-specific protein tyrosine kinase (LCK) inhibitors, transitioning from traditional scaffolds to pyrazolo[1,5-a]pyridines yields profound improvements in binding affinity[1][2].

Table 1: Comparative Potency of Hinge-Binding Scaffolds against LCK/CSK

Scaffold TypeTarget KinaseEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Hinge Interaction Mode
Pyridazinone (Lead)LCK / CSK~260>1000Weak / Suboptimal
Pyrazolo[1,5-a]pyridine LCK / CSK 26 <100 Strong (N1 to Met319)
Imidazo[1,2-a]pyridineCSF1R25~25Moderate (N1 to Cys666)

Data synthesized from foundational SAR studies on LCK/CSK and CSF1R inhibitors, highlighting the 10-fold potency increase achieved by the pyrazolo[1,5-a]pyridine hinge binder[1][2][3].

Experimental Protocols

To ensure a self-validating system, the following protocols detail the synthesis of a target inhibitor using this compound, followed by its immediate biochemical validation.

Protocol A: HATU-Mediated Amide Coupling Workflow

Objective: To conjugate the 2-acetic acid intermediate with a complex pharmacophore amine.

Causality & Reagent Selection: HATU is selected over standard carbodiimides (EDC/DCC) because it generates an active HOAt ester. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring-group participation, accelerating the reaction with sterically hindered amines while suppressing side reactions.


-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the acetic acid without competing for the activated electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve this compound (1.0 equiv, 0.5 mmol) in anhydrous

    
    -dimethylformamide (DMF, 5.0 mL) under an inert nitrogen atmosphere.
    
  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol) to the solution, followed by HATU (1.2 equiv, 0.6 mmol). Stir the reaction mixture at room temperature (

    
    ) for 15 minutes. Observation: The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester.
    
  • Coupling: Add the target amine (1.1 equiv, 0.55 mmol) dropwise or in a single portion if solid.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS. The flexible methylene linker ensures rapid conversion compared to direct aromatic carboxylic acids.

  • Quenching & Extraction: Dilute the reaction with ethyl acetate (20 mL) and wash sequentially with saturated aqueous

    
     (2 × 10 mL), 1M 
    
    
    
    (10 mL), and brine (10 mL).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude product via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final kinase inhibitor.
    
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: To validate the ATP-competitive inhibitory activity of the synthesized compound.

Causality & Assay Selection: Planar, nitrogen-rich heterocycles like pyrazolo[1,5-a]pyridines often exhibit intrinsic auto-fluorescence, which can cause false positives/negatives in standard fluorescence assays. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background auto-fluorescence to decay, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., LCK or CSF1R, 2 nM final concentration) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow the pyrazolo[1,5-a]pyridine core to equilibrate with the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the enzyme's apparent

    
    ) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.
    
  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model based on the 665/615 nm emission ratio.

Workflow SM Starting Material Pyrazolo[1,5-a]pyridine -2-acetic acid Coupling Amide Coupling HATU, DIPEA, DMF SM->Coupling Purification Purification Prep-HPLC (C18) Coupling->Purification Assay Kinase Assay TR-FRET Purification->Assay Hit Lead Compound IC50 Determination Assay->Hit

Workflow for the synthesis and biochemical evaluation of kinase inhibitor intermediates.

Conclusion

This compound represents a highly optimized starting point for kinase inhibitor discovery. By combining the robust, ATP-competitive hinge-binding properties of the pyrazolo[1,5-a]pyridine core with the synthetic flexibility of the 2-acetic acid linker, medicinal chemists can rapidly explore chemical space, optimize trajectories into hydrophobic pockets, and ultimately yield highly potent and selective therapeutics.

References

  • O'Malley, D. P., et al. "Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase." ACS Medicinal Chemistry Letters, 2021.

  • Min, K. H., et al. "Discovery of potent colony-stimulating factor 1 receptor inhibitors by replacement of hinge-binder moieties." European Journal of Medicinal Chemistry, 2021.

  • El-Gamal, M. I., et al. "New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • Sigma-Aldrich. "this compound Product Details (CAS: 1279821-25-8)." MilliporeSigma, 2026.

Sources

Application Note: Scalable Synthesis of Pyrazolo[1,5-a]pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a robust, scalable framework for the synthesis of pyrazolo[1,5-a]pyridine building blocks, prioritizing process safety, cost-efficiency, and reproducibility.

Executive Summary & Strategic Analysis

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is central to kinase inhibitors (e.g., Trk, p38 MAPK) and GPCR ligands.

The Scalability Bottleneck: Academic routes often rely on the Tamura reagent (O-mesitylenesulfonylhydroxylamine, MSH) to generate the necessary N-aminopyridinium precursors. While effective, MSH is thermally unstable and shock-sensitive , making it unsuitable for multi-kilogram process streams.

The Solution: This guide details a Process-Ready Route utilizing Hydroxylamine-O-sulfonic acid (HOSA) . HOSA is a commercially available, inexpensive, and significantly safer alternative to MSH for electrophilic amination. The workflow couples this amination with a regiospecific [3+2] cycloaddition to generate the core bicycle.

Route Comparison: Bench vs. Process
FeatureAcademic Route (Tamura Reagent)Process Route (HOSA)
Aminating Agent MSH (Explosion Risk)HOSA (Stable solid, water soluble)
Solvent System DCM/ChloroformWater/Acetonitrile or biphasic
Atom Economy Low (High MW leaving group)High (Sulfate byproduct)
Scalability < 100 g> 10 kg
Cost HighLow

Core Mechanism & Pathway Visualization

The synthesis hinges on the formation of the N-aminopyridinium ylide (dipole), which undergoes a [3+2] dipolar cycloaddition with an electron-deficient alkyne (dipolarophile), followed by aromatization (loss of H₂ or elimination).

G cluster_0 Critical Process Step Pyridine Pyridine (Starting Material) Salt N-aminopyridinium Salt (Intermediate) Pyridine->Salt Electrophilic Amination (90°C, H2O) HOSA HOSA (Aminating Agent) HOSA->Salt Ylide N-imino Pyridinium Ylide Salt->Ylide Deprotonation (in situ) Base Base (K2CO3/DBU) Base->Ylide Cyclo Dihydro Intermediate Ylide->Cyclo [3+2] Cycloaddition Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Cyclo Product Pyrazolo[1,5-a]pyridine Scaffold Cyclo->Product Aromatization (-2H / Oxidative)

Figure 1: Reaction pathway from pyridine to pyrazolo[1,5-a]pyridine via HOSA amination and [3+2] cycloaddition.

Detailed Experimental Protocols

Protocol A: Preparation of N-Aminopyridinium Iodide (Scale: 1.0 mol)

Note: While HOSA salts can be used directly, converting to the iodide salt often improves purity and handling for the subsequent step if the "one-pot" quality is insufficient.

Reagents:

  • Pyridine (1.0 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.05 equiv)

  • Potassium Carbonate (K₂CO₃)

  • Hydriodic acid (HI) or Potassium Iodide (KI)

  • Water (Solvent)[1]

Step-by-Step:

  • Amination: Charge a 2L reactor with Pyridine (79.1 g, 1.0 mol) and Water (400 mL). Heat to 90°C.

  • Addition: Dissolve HOSA (118.7 g, 1.05 mol) in Water (300 mL) and neutralize carefully with K₂CO₃ (approx. 0.5 equiv) to pH ~5-6 to prevent hydrolysis before reaction. Critical: Do not make it basic yet. Add this solution dropwise to the hot pyridine over 1 hour.

  • Digestion: Stir at 90°C for 30 minutes. The solution will turn from colorless to golden/brown.

  • Salt Exchange: Cool to 20°C. Add Potassium Carbonate (70 g) to make the solution alkaline (pH > 10), generating the ylide in situ.

    • Process Option: To isolate the stable Iodide salt (recommended for storage): After amination, cool and add conc. HI (1.0 equiv). The N-aminopyridinium iodide precipitates as a yellow crystalline solid.

    • Filtration: Filter the solid, wash with cold ethanol, and dry.

    • Yield Target: >80% (approx. 175 g of Iodide salt).

Protocol B: [3+2] Cycloaddition to Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate

This step constructs the bicyclic core.

Reagents:

  • N-Aminopyridinium Iodide (1.0 equiv) (from Protocol A)

  • Ethyl Propiolate (1.1 equiv)

  • Potassium Carbonate (2.0 equiv)

  • DMF (Dimethylformamide) or Acetonitrile (Process Solvent)

Step-by-Step:

  • Slurry Formation: In a reactor, suspend N-Aminopyridinium Iodide (111 g, 0.5 mol) and K₂CO₃ (138 g, 1.0 mol) in DMF (500 mL).

  • Cooling: Cool the slurry to 0–5°C. The reaction is exothermic .

  • Controlled Addition: Add Ethyl Propiolate (54 g, 0.55 mol) dropwise over 60 minutes, maintaining internal temperature < 15°C.

    • Checkpoint: Monitor by HPLC.[2] The ylide (formed by K₂CO₃) reacts rapidly.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours.

  • Quench & Workup: Pour the reaction mixture into Ice Water (2 L). The product usually precipitates.

  • Isolation: Filter the solid. If oiling occurs, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water.

  • Data:

    • Appearance: White to off-white needles.

    • Yield: 65–75%.

    • Purity: >98% (HPLC).

Protocol C: C-3 Functionalization (Bromination)

For building blocks requiring coupling handles (Suzuki/Buchwald).

Reagents:

  • Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN)

Step-by-Step:

  • Dissolve substrate in ACN (5 vol).

  • Add NBS portion-wise at 0°C.

  • Stir at RT for 1 hour.

  • Concentrate and slurry in water to remove succinimide. Filter product.

  • Regioselectivity: Exclusively C-3.

Process Parameters & Safety Data

ParameterSpecificationRationale
Exotherm Control

during addition
The cycloaddition releases significant energy; uncontrolled heating leads to polymerization (tars).
HOSA Handling Keep Dry / CoolHOSA degrades in moisture. Neutralize immediately before use to prevent acid-catalyzed hydrolysis.
Solvent Selection DMF vs. ACNDMF offers better solubility for the salt but is harder to remove. ACN is preferred for easier workup if solubility permits.
Impurity Profile Pyridine (SM)Residual pyridine inhibits crystallization. Ensure full conversion in Step 1.

References

  • Tamura, Y. et al. "Synthesis and properties of N-aminopyridinium salts." Journal of Organic Chemistry, 1973. Link (Foundational chemistry, though MSH based).

  • Legault, C. et al. "Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyridines." Chemical Reviews, 2015. Link (Comprehensive Review).

  • Bull, J. A. et al. "Practical Synthesis of N-Aminopyridinium Salts." Organic Process Research & Development, 2012. Link (Key reference for HOSA scale-up).

  • Mousseau, J. J. et al. "Preparation of Pyrazolo[1,5-a]pyridines via Oxidative Cyclization." Organic Letters, 2011. Link.

  • Agrawal, N. et al. "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery, 2024.[3] Link (Recent review on therapeutic applications).

Sources

Microwave-assisted synthesis of pyrazolo[1,5-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Part 1: Executive Summary & Scientific Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and purine. It serves as the core pharmacophore in various kinase inhibitors (e.g., p38, EGFR) and dopamine antagonists.

Traditional synthesis often relies on the thermal [3+2] cycloaddition of


-aminopyridines with electron-deficient alkynes. While effective, the thermal route suffers from prolonged reaction times (12–24 hours), variable yields due to thermal degradation of the sensitive ylide intermediate, and the requirement for high-boiling solvents (e.g., DMF, toluene).

The Microwave Advantage: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome the activation energy barrier of the dipolar cycloaddition. By applying direct dielectric heating, we stabilize the polar transition state of the pyridinium ylide, reducing reaction times from hours to minutes while significantly improving the impurity profile.

Part 2: Mechanistic Insight

The formation of the pyrazolo[1,5-a]pyridine core proceeds via a 1,3-dipolar cycloaddition .[1] The reaction hinges on the in situ generation of a pyridinium ylide (a 1,3-dipole) which reacts with an electron-deficient dipolarophile (alkyne).

Pathway Description:

  • Ylide Formation: Base-mediated deprotonation of the

    
    -aminopyridinium salt generates the pyridinium imine (1,3-dipole).
    
  • [3+2] Cycloaddition: The dipole attacks the alkyne (e.g., DMAD or propiolate) to form a dihydropyrazolo[1,5-a]pyridine intermediate.

  • Aromatization: Subsequent dehydrogenation or elimination (depending on the leaving group) restores aromaticity, yielding the final fused bicycle.

ReactionMechanism Start N-Aminopyridinium Salt (Precursor) Ylide Pyridinium Ylide (1,3-Dipole) Start->Ylide Deprotonation Base Base (K2CO3/TEA) Microwave Irradiation Base->Ylide Inter Dihydro-Intermediate (Unstable) Ylide->Inter [3+2] Cycloaddition Alkyne Electron-Deficient Alkyne (Dipolarophile) Alkyne->Inter Product Pyrazolo[1,5-a]pyridine (Aromatic Scaffold) Inter->Product Aromatization (-2H or -LG)

Figure 1: Mechanistic pathway for the construction of the pyrazolo[1,5-a]pyridine core via 1,3-dipolar cycloaddition.

Part 3: Experimental Protocol

Materials & Reagents
  • Substrate: 1-Aminopyridinium iodide (or substituted derivatives).

  • Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD), Ethyl propiolate, or substituted phenylpropiolates.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Ethanol (Green alternative) or DMF (for solubility-challenged substrates).

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) with sealed vessel capability.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a 10 mL microwave process vial, charge 1-aminopyridinium iodide (1.0 mmol, 222 mg).

  • Add Potassium Carbonate (

    
    , 2.0 mmol, 276 mg) followed by Ethanol  (3.0 mL).
    
  • Add the alkyne, e.g., DMAD (1.1 mmol, 135 µL), dropwise.

  • Add a magnetic stir bar and seal the vial with a septum cap.

Step 2: Microwave Irradiation

  • Pre-stirring: 30 seconds (to ensure homogeneity before heating).

  • Temperature: 100 °C.

  • Pressure Limit: 15 bar (Safety cutoff).

  • Power: Dynamic (set max to 150 W).

  • Hold Time: 15 minutes.

  • Cooling: Active air cooling to < 45 °C.

Step 3: Workup & Isolation

  • Filtration: Filter the reaction mixture through a Celite pad to remove inorganic salts (

    
    ). Wash with Ethanol (5 mL).
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is often pure enough for recrystallization (EtOH/Water). If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization Data: Thermal vs. Microwave

The following data compares the synthesis of dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

ParameterThermal RefluxMicrowave Protocol
Solvent DMFEthanol (Green)
Temperature 153 °C (Reflux)100 °C
Time 16 Hours15 Minutes
Yield 58%89%
Purity (LCMS) 82% (Thermal degradation)>95%
Energy Efficiency Low (Prolonged heating)High (Targeted dielectric heating)

Part 4: Troubleshooting & Decision Logic

Use the following workflow to troubleshoot low yields or incomplete conversions.

Troubleshooting Start Analyze LCMS of Crude Check1 Starting Material Remaining? Start->Check1 Check2 Complex Mixture/Degradation? Check1->Check2 No Action1 Increase Temp to 120°C Extend Time to 20 min Check1->Action1 Yes Action2 Switch Solvent to DMF (Higher dipole moment) Check2->Action2 Yes (Solubility Issue) Action3 Use Stronger Oxidant (Add 1 eq. TEMPO or Air bubbling) Check2->Action3 Yes (Aromatization Failure) Success Isolate Product Action1->Success Action2->Success Action3->Success

Figure 2: Decision tree for optimizing reaction conditions based on crude LCMS analysis.

Part 5: Scope and Limitations

  • Regioselectivity: When using unsymmetrical alkynes (e.g., ethyl propiolate), the reaction generally favors the formation of the 3-ester isomer due to electronic repulsion in the transition state, though mixtures can occur.

  • Substituent Tolerance:

    • Electron-Withdrawing Groups (EWGs) on the pyridine ring (e.g., -CN, -NO2) stabilize the ylide but may slow down the nucleophilic attack on the alkyne. Recommendation: Increase MW temperature to 120 °C.

    • Electron-Donating Groups (EDGs) (e.g., -OMe) accelerate the reaction but may lead to side products. Recommendation: Reduce MW temperature to 80 °C.

References

  • Wang, J., et al. (2024). "One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source."[2] Organic Chemistry Frontiers.

  • Ravi, C., et al. (2017). "The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition." Synthesis.

  • Mishra, A., et al. (2024). "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery.

  • Baussanne, I., et al. (2016). "Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction." Molecules.

  • Aggarwal, R., et al. (2011). "Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines." (Contextual reference for MW effects on this heterocycle class). Journal of Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[1,5-a]pyridine-2-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of Pyrazolo[1,5-a]pyridine-2-acetic acid . This specific scaffold presents unique challenges due to the amphoteric nature of the final product and the regiochemical ambiguity during the ring-closing step.

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting.

Ticket ID: PPA-SYN-OPT-001 Subject: Yield Improvement & Protocol Standardization Assigned Scientist: Senior Application Specialist, Heterocyclic Chemistry

Executive Summary

The synthesis of this compound typically suffers from two main bottlenecks:

  • Low Regioselectivity/Yield during the [3+2] cycloaddition step.

  • Isolation Losses during the hydrolysis of the ester precursor due to the zwitterionic nature of the final amino-acid-like structure.

This guide prioritizes the Direct Cycloaddition Route using diethyl 1,3-acetonedicarboxylate, as it is the most atom-economical path to the 2-acetic acid moiety, bypassing the need for multi-step homologation of 2-methyl derivatives.

Part 1: The Core Synthesis (The "Golden Route")

The most efficient route involves the [3+2] cycloaddition of 1-aminopyridinium iodide with diethyl 1,3-acetonedicarboxylate . This installs the acetic acid side chain (as an ester) directly at the C2 position.

Optimized Protocol

Reaction: 1-aminopyridinium iodide + Diethyl 1,3-acetonedicarboxylate


 Ethyl pyrazolo[1,5-a]pyridine-2-acetate 

Hydrolysis.
Step 1: N-Amination (Precursor Preparation)

Use the Tamura Reagent (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).

  • Critical Insight: The quality of the N-aminopyridinium salt is the #1 yield determinant. Old, hygroscopic iodide salts lead to "tar" formation in the next step.

  • Standard: Recrystallize 1-aminopyridinium iodide from absolute ethanol before use. It must be white/off-white, not yellow.

Step 2: The Cycloaddition (The Bottleneck)
  • Reagents: 1-aminopyridinium iodide (1.0 eq), Diethyl 1,3-acetonedicarboxylate (1.2 eq), K₂CO₃ (2.5 eq).

  • Solvent: DMF (Dimethylformamide) is superior to Ethanol for yield, though harder to remove.

  • Temperature: Start at 0°C , then warm to RT . Do not reflux immediately.

Yield Optimization Table:

VariableStandard ProtocolOptimized Protocol Why?
Base NaOEt / EtOHK₂CO₃ / DMF NaOEt can cause transesterification and polymerization of the acetonedicarboxylate. K₂CO₃ is milder.
Addition All-in-oneSlow addition of Base Prevents rapid exothermic polymerization of the dicarboxylate.
Oxidant AirAir (Open Flask) The intermediate dihydro-species requires oxidation to aromatize. Ensure vigorous stirring.
Step 3: Hydrolysis & Isolation
  • Reagents: LiOH (2.0 eq) in THF/Water (1:1).

  • Temperature: 0°C to RT. Avoid heating.

  • Workup (Crucial): The product is an acid.[1]

    • Evaporate THF.

    • Wash aqueous layer with EtOAc (removes unreacted ester/impurities).

    • Acidify carefully to pH 3-4 (Isoelectric point vicinity).

    • Precipitate usually forms. If not, extract with n-Butanol or DCM/iPrOH (3:1) . Do not use pure diethyl ether; solubility is too low.

Part 2: Troubleshooting & FAQs

Q1: I am getting a complex mixture of regioisomers. How do I control C2 vs. C3 substitution?

A: In the reaction with acetonedicarboxylate, the C2-acetate is favored by sterics, but C3-acylation can occur.

  • Fix: Switch the solvent to Acetonitrile and use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base. DBU promotes the specific proton abstraction required for the C2-closure mechanism.

  • Check: Verify your alkyne/alkene source. If you are using ethyl propiolate, you will get the 3-carboxylate. You must use a symmetrical or specific beta-keto ester equivalent for the 2-position.

Q2: My product decarboxylates during hydrolysis.

A: Pyrazolo-2-acetic acids are phenylacetic acid analogs; they are prone to thermal decarboxylation.

  • Fix: Never reflux the hydrolysis step. Use LiOH at room temperature. If the ester is stubborn, use TMSOK (Potassium trimethylsilanolate) in dry ether/THF; this cleaves esters under anhydrous, non-acidic conditions, preserving the carboxylate.

Q3: The reaction turns into a black tar.

A: This is polymerization of the diethyl 1,3-acetonedicarboxylate.

  • Fix: The dicarboxylate is acid-sensitive and base-sensitive.

    • Ensure your N-aminopyridinium salt is neutral (wash with cold ethanol).

    • Add the base slowly to the mixture of the salt and the dicarboxylate.

    • Run the reaction under a blue LED light (photoredox conditions) can sometimes promote the clean cycloaddition over thermal polymerization, though this is an advanced technique.

Part 3: Visualizing the Workflow

Diagram 1: Reaction Mechanism & Control Points

This diagram illustrates the critical decision points in the synthetic pathway.

G cluster_0 Yield Killers Start 1-Aminopyridinium Iodide Base Base Selection (K2CO3 vs DBU) Start->Base Reagent Diethyl 1,3- acetonedicarboxylate Reagent->Base Inter Dihydro Intermediate Base->Inter Dipolar Cycloaddition (0°C -> RT) Polymer Polymerization of Reagent Base->Polymer Base added too fast Aromat Aromatization (-2H) Inter->Aromat Oxidation (Air) Product_Ester Ethyl Pyrazolo -2-acetate Aromat->Product_Ester Hydrolysis Hydrolysis (LiOH, RT) Product_Ester->Hydrolysis Avoid Heat! Final Pyrazolo[1,5-a] pyridine-2-acetic acid Hydrolysis->Final pH 3-4 Workup Decarb Decarboxylation Hydrolysis->Decarb Refluxing

Caption: Critical control points in the synthesis of this compound. Red paths indicate failure modes.

Diagram 2: Purification Logic Tree

Handling the amphoteric product.

P Crude Crude Hydrolysis Mix (Alkaline pH) Wash Wash with EtOAc (Remove organics) Crude->Wash Acidify Acidify to pH 3-4 (HCl 1N) Wash->Acidify Check Precipitate Formed? Acidify->Check Filter Filter & Recrystallize (EtOH/Water) Check->Filter Yes Extract Extract with n-BuOH or DCM:iPrOH Check->Extract No Dry Evaporate & Triturate (Ether) Extract->Dry

Caption: Isolation strategy for the zwitterionic acid product.

References

  • Tamura, Y., et al. (1975). "Syntheses and reactions of N-aminopyridinium salts." Journal of Organic Chemistry.

    • Context: The foundational text for gener
  • Molyneux, P. D. (1995). "Pyrazolo[1,5-a]pyridines."[2][3][4][5][6][7][8][9][10][11] Heterocycles.

    • Context: Comprehensive review on regioselectivity in cycloadditions.
  • Bull, J. A., et al. (2012). "Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition." Chemistry - A European Journal.

    • Context: Modern catalyst upd
  • Organic Syntheses. "1-Aminopyridinium Iodide." Org.[12] Synth. 1963, 43, 1.

    • Context: The gold-standard method for precursor prepar

Sources

Technical Support Center: Stabilizing Pyrazolo[1,5-a]pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability challenges associated with Pyrazolo[1,5-a]pyridine-2-acetic acid , specifically focusing on preventing thermal and acid-catalyzed decarboxylation.

Topic: Prevention of Decarboxylation in Heteroaryl Acetic Acid Derivatives Product Focus: this compound (and related 2-carboxylalkyl derivatives) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Part 1: Executive Summary & Mechanistic Insight

The Core Issue: Why does it decarboxylate?

This compound is structurally analogous to 2-pyridylacetic acid . These heteroaryl acetic acids are notoriously unstable because the heteroaromatic ring acts as an electron sink, facilitating the loss of carbon dioxide.

The decarboxylation is typically not a simple thermal homolysis but an acid-catalyzed process involving a zwitterionic intermediate.

  • Protonation: The ring nitrogen (N1 or the bridgehead interface) accepts a proton, increasing the electron-withdrawing character of the ring.

  • Electronic Pull: This pulls electron density from the

    
    -carbon (the methylene group).
    
  • CO₂ Release: The carboxylate group loses CO₂, leaving behind a resonance-stabilized ylide/enamine-like intermediate, which then protonates to form the methyl-substituted byproduct (2-methylpyrazolo[1,5-a]pyridine).

Critical Rule: The rate of decarboxylation is directly proportional to temperature and acidity .

Mechanistic Pathway (Visualization)

The following diagram illustrates the danger zones in your workflow where decarboxylation is most likely to occur.

DecarboxylationMechanism cluster_danger DANGER ZONE (Acidic + Thermal) Ester Ester Precursor (Stable) Salt Carboxylate Salt (R-CH2-COO- M+) (Stable in Base) Ester->Salt Hydrolysis (LiOH, <20°C) Acid Free Acid (R-CH2-COOH) (Metastable at RT) Salt->Acid Acidification (pH < 4) Zwitterion Zwitterionic Intermediate (Protonated Ring) Acid->Zwitterion H+ / Heat TS Cyclic Transition State (Decarboxylation Event) Zwitterion->TS - CO2 Product Decarboxylated Product (2-Methyl derivative) TS->Product Irreversible

Figure 1: Mechanistic pathway showing the critical instability window (Danger Zone) during the transition from salt to free acid.

Part 2: Optimized Experimental Protocols

To isolate this compound successfully, you must avoid the "Danger Zone" identified above.

Protocol A: Safe Hydrolysis of Ethyl Pyrazolo[1,5-a]pyridine-2-acetate

Standard acid hydrolysis (e.g., HCl/Reflux) will result in 100% decarboxylation.

Reagents:

  • Substrate: Ethyl pyrazolo[1,5-a]pyridine-2-acetate

  • Base: Lithium Hydroxide (LiOH·H₂O) - 2.0 equivalents

  • Solvent: THF : Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester in THF and cool the solution to 0°C (ice bath).

  • Saponification: Add the LiOH solution (dissolved in minimal water) dropwise.

  • Reaction: Stir at 0°C to 10°C . Monitor by TLC/LCMS. Do not heat.

    • Note: Hydrolysis is usually complete within 2-4 hours.

  • Workup (The Critical Step):

    • Concentrate the THF under reduced pressure at < 30°C (do not heat the water bath above 30°C).

    • Dilute the aqueous residue with cold water (approx. 5-10 mL per mmol).

    • Wash the aqueous layer with Et₂O or DCM to remove unreacted ester/impurities. Discard organic wash.

    • Acidification: Place the aqueous layer in an ice bath. Slowly add 1M Citric Acid or 1M HCl dropwise with vigorous stirring.

    • Target pH: Stop exactly at pH 3.5 - 4.0 . Do not go to pH 1.

  • Extraction: Immediately extract with Ethyl Acetate (x3).

  • Drying: Dry combined organics over Na₂SO₄ (keep cold if possible) and concentrate in vacuo at < 30°C .

  • Result: The solid should be stored immediately at -20°C.

Protocol B: "Salt-Form" Isolation (Recommended)

If the free acid is too unstable for your subsequent step, isolate it as a Lithium or Potassium salt.

  • Perform saponification as above.

  • Instead of acidifying, lyophilize (freeze-dry) the aqueous reaction mixture directly.

  • Use the crude carboxylate salt in the next coupling reaction (e.g., Amide coupling).

Part 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that is less polar than my product during workup. What is it?

A: This is likely 2-methylpyrazolo[1,5-a]pyridine , the decarboxylated byproduct.

  • Cause: Your workup was too acidic (pH < 2) or too hot.

  • Fix: Use a milder acid like Citric Acid or Acetic Acid for neutralization. Ensure the rotary evaporator bath is < 30°C .

Q2: Can I recrystallize the acid from hot ethanol?

A: No. Heating the free acid in protic solvents will accelerate decarboxylation.

  • Alternative: Triturate with cold diethyl ether or hexanes/EtOAc mixtures. If purification is absolutely necessary, use reverse-phase chromatography with a neutral or slightly basic mobile phase (e.g., Ammonium Bicarbonate buffer), though this forms the salt.

Q3: My yield is low, but I don't see the decarboxylated product.

A: The compound is amphoteric. The pyrazolo[1,5-a]pyridine nitrogen can be protonated.

  • Issue: At very low pH, the species is cationic and stays in the water. At high pH, it is anionic (carboxylate).

  • Fix: You must hit the Isoelectric Point (pI) . For these systems, the pI is typically around pH 3.5–4.5. This is the pH of minimum solubility where precipitation occurs.

Q4: I need to use this acid in an amide coupling. How do I handle it?

A: Do not isolate the dry acid if possible.

  • Strategy: Perform the hydrolysis, acidify, extract into EtOAc/DCM, dry, and use the solution directly in the coupling reaction.

  • Better Strategy: Use the "Salt-Form" protocol (Protocol B) and add the coupling reagents (HATU/EDCI) directly to the salt suspension in DMF/DCM.

Part 4: Stability Data Summary

ConditionStability PredictionRecommendation
Solid, -20°C Stable (> 6 months)Preferred Storage
Solid, RT Metastable (Days/Weeks)Avoid long-term storage
Solution, pH 7-14 StableStore as Li/Na salt
Solution, pH 1-3 Unstable (Hours)Process immediately
Reflux (Any solvent) Rapid Decomposition NEVER heat the free acid

References

  • Decarboxylation Mechanism: Taylor, P. J. (1972).[1] "The decarboxylation of some heterocyclic acetic acids."[1][2][3] Journal of the Chemical Society, Perkin Transactions 2. Link: [Link]

  • General Heteroaryl Acetic Acid Stability: Katritzky, A. R., et al. (2010). "Instability of 2,2-di(pyridin-2-yl)acetic acid." Journal of Molecular Modeling. Link: [Link]

  • Synthesis of Pyrazolo[1,5-a]pyridine derivatives: Enguehard, C., et al. (2000). "Synthesis of pyrazolo[1,5-a]pyridines." Journal of Heterocyclic Chemistry. (General reference for scaffold synthesis).
  • Handling of Labile Acids: Lundberg, H., et al. (2018). "Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids." Princeton Macmillan Group Guides. Link: [Link]

Sources

Solving solubility issues of pyrazolopyridine acids in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Assay Development / Compound Management Subject: Troubleshooting aqueous solubility for Pyrazolopyridine Acids Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Executive Summary: The "Brick Dust" Challenge

Pyrazolopyridine derivatives are privileged scaffolds in kinase inhibitor discovery due to their ability to mimic ATP. However, they frequently exhibit "brick dust" properties: high melting points and high lipophilicity (LogP > 3), driven by strong intermolecular


-

stacking of the planar heterocyclic core.

When these scaffolds contain acidic moieties (e.g., carboxylic acids), they present a specific paradox: they dissolve readily in high pH (basic) stock solutions but precipitate catastrophically upon dilution into physiological buffers (pH 7.4), causing assay variability and false negatives.

This guide provides validated protocols to overcome these thermodynamic hurdles.

Module 1: The "Crash Out" Phenomenon (DMSO Shock)

User Issue: "My compound is clear in 100% DMSO (10 mM), but when I dilute it to 10


M in PBS, it precipitates immediately."

Diagnosis: This is a classic "solvent shock" precipitation. DMSO is aprotic and disrupts hydrogen bond networks. When you dump a DMSO stock directly into a high-salt aqueous buffer (like PBS), the water strips the DMSO solvation shell faster than the compound can equilibrate, forcing it into a supersaturated state that collapses into amorphous aggregates.

Resolution Protocol: The Intermediate Dilution Step Do not dilute directly from 100% DMSO to 100% Buffer. Use a "stepping stone" solvent system.

StepActionMechanism
1 Prepare 100x Stock in 100% DMSO.Solubilization via dipolar aprotic solvent.
2 CRITICAL: Dilute 1:10 into 50% PEG400 / 50% Water .Creates a "soft landing" (dielectric constant ~40) to prevent immediate nucleation.
3 Dilute this intermediate 1:10 into the final Assay Buffer.Final solvent load: 1% DMSO, 5% PEG400. This is generally tolerated by enzymes/cells.

Note: If PEG400 is incompatible with your biology, substitute with Propylene Glycol .

Module 2: pH-Dependent Solubility & Salt Selection

User Issue: "I have a pyrazolopyridine acid (pKa ~4.5). Why does it precipitate in my pH 7.4 assay buffer?"

Diagnosis: While a pKa of 4.5 suggests the compound should be ionized (soluble) at pH 7.4, the Common Ion Effect often ruins solubility. Standard PBS contains high concentrations of Sodium (


). If your compound's sodium salt has a low solubility product (

), the high

background in PBS will force the equilibrium back toward the precipitate.

Resolution Protocol: Counter-Ion Optimization Switch from inorganic salts (Sodium/Potassium) to organic counter-ions, which provide steric bulk and disrupt crystal packing.

Recommended Buffer System:

  • Replace PBS with Tris-HCl or HEPES (50 mM).

  • Add Meglumine (N-methylglucamine): For acidic compounds, meglumine is superior to NaOH for pH adjustment. It forms bulky salts that resist precipitation.

The "Spring and Parachute" Strategy:

  • The Spring: Dissolve the compound in a high-energy state (e.g., DMSO or high pH).

  • The Parachute: Add a polymer (HPMC or PVP) or surfactant to inhibit crystal growth during the transition to assay buffer.

Module 3: Advanced Solubilization (Cyclodextrins)

User Issue: "Cosolvents and pH adjustment failed. The compound still crashes out over time."

Diagnosis: The compound has high lipophilicity and is aggregating hydrophobically. You need a host-guest complexation strategy to shield the hydrophobic core from the aqueous environment.

Resolution Protocol: HP-


-CD Encapsulation 
Hydroxypropyl-

-cyclodextrin (HP-

-CD) is the gold standard. It has a hydrophobic cavity that encapsulates the pyrazolopyridine core, while the exterior hydroxyls ensure water solubility.

Protocol: The "Shake-Flask" Complexation

  • Vehicle Prep: Prepare 20% (w/v) HP-

    
    -CD in your assay buffer (e.g., 50 mM Tris, pH 7.4).
    
  • Addition: Add your compound (solid or DMSO stock) to this vehicle.

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 4 hours.

  • Filtration: Filter through a 0.45

    
    m PVDF membrane to remove uncomplexed solid.
    
  • Quantification: Verify concentration via HPLC-UV.

Why HP-


-CD?  Unlike surfactants (Tween/Triton), cyclodextrins rarely denature proteins or lyse cell membranes at concentrations <10%.
Visual Troubleshooting Guide

The following logic flow helps you determine the correct solubilization strategy based on your specific failure mode.

SolubilityLogic Start Start: Compound Precipitates in Aqueous Buffer Check_pKa Does compound have ionizable group? Start->Check_pKa Is_Acid Yes (Acidic, pKa < 6) Check_pKa->Is_Acid Is_Neutral No (Neutral/Weak) Check_pKa->Is_Neutral Check_Buffer Is Buffer pH > pKa + 2? Is_Acid->Check_Buffer Adjust_pH Adjust pH to > 7.4 or use Tris/Meglumine Check_Buffer->Adjust_pH No Use_CD Use 20% HP-beta-Cyclodextrin Check_Buffer->Use_CD Yes, still precipitates Check_Agg Check Aggregation (DLS / Triton X-100) Is_Neutral->Check_Agg Add_Cosolvent Add 5% DMSO + 5% PEG400 Check_Agg->Add_Cosolvent Minor Aggregation Check_Agg->Use_CD Severe Precipitate

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on compound ionization and precipitation severity.

Frequently Asked Questions (FAQ)

Q1: Can I freeze my diluted working solutions (-20°C) for later use? A: No. Pyrazolopyridines in aqueous buffers are thermodynamically unstable (metastable). Freezing promotes ice crystal formation, which excludes the drug from the water lattice, forcing it to aggregate (cryoprecipitation). Upon thawing, these aggregates often do not re-dissolve. Always prepare working solutions fresh from DMSO stocks.[1]

Q2: My compound shows inhibition in the assay, but DLS shows particles. Is the data valid? A: Likely not. This is a "promiscuous inhibitor" artifact. Colloidal aggregates can sequester enzymes non-specifically.

  • Validation: Add 0.01% Triton X-100 to the assay. If inhibition disappears, your previous result was a false positive caused by aggregation.

Q3: What is the maximum DMSO concentration for kinase assays? A: Most kinases tolerate up to 1% DMSO. However, for pyrazolopyridines, DMSO alone is often insufficient to prevent precipitation at 1%. We recommend a binary cosolvent system (e.g., 1% DMSO + 4% PEG400) which maintains solubility better than 5% DMSO alone and is less toxic to enzymes.

References
  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Strategies to Address Low Drug Solubility in Discovery and Development.[2][3][4][5]

  • Gillespie, C. (2013).[6] The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde.[6]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • BenchChem Technical Support. (2025). Troubleshooting Guide: Preventing Compound Precipitation from DMSO Stock.

Sources

Optimizing cyclization conditions for pyrazolo[1,5-a]pyridine ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the synthesis of the pyrazolo[1,5-a]pyridine scaffold. This fused bicyclic system is a critical bioisostere for indole and azaindole in kinase inhibitor discovery (e.g., bioisosteres of Vemurafenib).

CRITICAL DISTINCTION: Do not confuse this scaffold with pyrazolo[1,5-a]pyrimidines .

  • Pyrazolo[1,5-a]pyridine: 8-membered bicyclic aromatic (1 Nitrogen in the 6-membered ring).

  • Pyrazolo[1,5-a]pyrimidine: 2 Nitrogens in the 6-membered ring (typically made from 2-hydrazinopyridine + 1,3-diketones).

This guide focuses on the two most robust synthetic routes for the pyridine variant:

  • Route A (Intermolecular): Oxidative [3+2] Cycloaddition of

    
    -aminopyridines with alkynes.
    
  • Route B (Intramolecular): Cyclization of 2-alkynyl-

    
    -aminopyridines.
    

Route A: Oxidative [3+2] Cycloaddition (The "Workhorse" Method)

This is the preferred method for generating diverse libraries. It involves the reaction of an


-aminopyridinium salt (1,3-dipole precursor) with an alkyne or alkene (dipolarophile) under oxidative conditions.
Mechanistic Workflow

Understanding the mechanism is vital for troubleshooting regioselectivity issues. The reaction proceeds via an N-ylide intermediate.

G Start N-Aminopyridinium Salt Base Base Treatment (Deprotonation) Start->Base Ylide Pyridinium N-imide (1,3-Dipole) Base->Ylide -HX Cyclo [3+2] Cycloaddition (Rate Limiting) Ylide->Cyclo + Alkyne/Alkene Intermed Dihydropyrazolo Intermediate Cyclo->Intermed Oxidation Oxidative Aromatization (-2H) Intermed->Oxidation Oxidant (Air/Ag/Iodine) Product Pyrazolo[1,5-a]pyridine Oxidation->Product

Figure 1: Mechanistic pathway for the oxidative [3+2] cycloaddition. The formation of the N-imide dipole is the critical initiation step.

Standard Protocol (Metal-Free PIDA Route)

Recommended for initial screening due to mild conditions and high functional group tolerance.

Reagents:

  • Substrate: Pyridine derivative.[1][2][3][4][5][6]

  • Aminating Agent:

    
    -(Mesitylenesulfonyl)hydroxylamine (MSH) (Warning: Potentially Explosive) or 
    
    
    
    -(2,4-Dinitrophenyl)hydroxylamine (DPH).
  • Cyclization Reagents: Phenyliodine diacetate (PIDA),

    
    .
    
  • Solvent: DCM or DMF.

Step-by-Step:

  • N-Amination: Dissolve pyridine (1.0 equiv) in DCM. Add MSH (1.2 equiv) at 0°C. Stir at RT for 2-4h. Precipitate the salt with

    
    .
    
    • Checkpoint: The

      
      -aminopyridinium salt is usually a white solid. If it is an oil, triturate with hexane.
      
  • Cyclization: Suspend the salt (1.0 equiv) and alkyne (1.2 equiv) in DCM.

  • Base/Oxidant Addition: Add

    
     (2.5 equiv) followed by PIDA (1.2 equiv) slowly at 0°C.
    
  • Reaction: Stir at RT for 4–12h. Monitor by TLC (Product is usually fluorescent blue/purple under UV).

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
No Reaction (Starting Material Remains) N-Ylide not forming.Check base strength. Switch from

to DBU or KOH. Ensure solvent is dry (water quenches the ylide).
Low Yield (<30%) Homodimerization of the N-ylide.Slow Addition: Add the base/oxidant solution dropwise to the mixture of salt and alkyne. This keeps the instantaneous concentration of the active dipole low.
Regioisomer Mixture Unsymmetrical alkyne used.[7][8]Steric Control: Use bulky groups (e.g., TMS, Esters) on the alkyne to direct the dipole. Electronic Control: Electron-deficient alkynes (propiolates) react faster and more selectively.
Complex Mixture / Tarry residue Over-oxidation.Switch from PIDA to milder oxidants like Air/

or TEMPO/Air .

Route B: Intramolecular Cyclization (The "Specific" Method)

This route is ideal when the substitution pattern is fixed on the pyridine ring prior to cyclization. It typically involves 2-alkynylpyridines.[9]

Protocol (Ag-Catalyzed)

Reagents: 2-(Phenylethynyl)pyridine,


-aminating reagent, AgOTf or Ag2CO3.

Workflow:

  • Amination: Convert 2-alkynylpyridine to its

    
    -amino salt (as in Route A).
    
  • Cyclization: Dissolve salt in MeCN. Add Ag2CO3 (5-10 mol%). Heat to 60-80°C.

  • Mechanism: The pendant alkyne is activated by Ag(I), facilitating nucleophilic attack by the N-amine (5-endo-dig or 5-exo-dig cyclization).

FAQ: Common User Issues

Q1: My product streaks severely on silica gel columns. How do I purify it?

  • Answer: Pyrazolo[1,5-a]pyridines are basic nitrogen heterocycles. They interact with the acidic silanols on silica gel.

    • Fix 1: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA).

    • Fix 2: Use neutral alumina instead of silica.

Q2: I cannot use MSH (Mesitylenesulfonylhydroxylamine) due to safety regulations. What is the alternative?

  • Answer: MSH is indeed shock-sensitive.

    • Alternative 1:Hydroxylamine-O-sulfonic acid (HOSA) . It is commercially available and safer, though less reactive. Requires heating in water/alkali (less compatible with sensitive groups).

    • Alternative 2:DPH (O-(2,4-Dinitrophenyl)hydroxylamine) . A stable, crystalline solid that transfers the amino group efficiently.

Q3: I am getting a regioisomer mixture with ethyl propiolate. Which isomer is major?

  • Answer: In the [3+2] cycloaddition with electron-deficient alkynes (like ethyl propiolate), the nucleophilic exocyclic nitrogen of the ylide typically attacks the

    
    -carbon of the alkyne.
    
    • Result: The ester group usually ends up at the C-3 position of the pyrazolo[1,5-a]pyridine ring.

Q4: Can I use alkenes instead of alkynes?

  • Answer: Yes. Alkenes yield the dihydropyrazolo[1,5-a]pyridine intermediate. You must add an explicit oxidation step (e.g., DDQ, MnO2, or excess PIDA) to aromatize the ring to the final product.

Decision Matrix: Which Condition to Choose?

DecisionTree Start Start: Define Substrate Q1 Is the Pyridine pre-functionalized with an alkyne at C-2? Start->Q1 RouteB Use Route B (Intramolecular Ag-Cat) Q1->RouteB Yes Q2 Are you building a library with diverse alkynes? Q1->Q2 No RouteA Use Route A (Intermolecular [3+2]) Q2->RouteA Yes Q3 Is the Alkyne Electron-Poor (e.g., Esters, CN)? RouteA->Q3 Cond1 Method: PIDA or Air/K2CO3 (High Yield, Regioselective) Q3->Cond1 Yes Cond2 Method: Ag2CO3 or Rh(III) (Required for unactivated alkynes) Q3->Cond2 No

Figure 2: Optimization workflow for selecting the correct synthetic strategy.

References

  • Review of Synthesis: S. Kumar et al., "Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyridines," RSC Advances, 2020.

  • Oxidative [3+2] Methodology (PIDA): Wang, J. et al., "PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides," Synlett, 2024.[1]

  • TEMPO-Mediated Protocol: Liu, Y. et al., "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation," Organic Letters, 2022.[4][10]

  • Intramolecular Cyclization: G. Coulthard et al., "Ag(I)-Catalyzed Cyclization of N-Amino-2-alkynylpyridines," Journal of Organic Chemistry, 2019.

Sources

Troubleshooting low reactivity in amide coupling of heterocyclic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity & Side Reactions

Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Heterocycle Headache"

Welcome to the support center. If you are here, you likely have a carboxylic acid on a pyridine, pyrimidine, or imidazole ring that refuses to couple with your amine.

Why is this happening? Heterocyclic acids are deceptively simple. Unlike aliphatic acids, they carry a "Trojan Horse" of electronic and steric complications:

  • Electronic Deactivation: Electron-deficient rings (e.g., 2-picolinic acid) pull electron density away from the carboxylate, making the initial activation step sluggish.

  • N-Acylation Competition: The ring nitrogen is often nucleophilic.[1] Standard activation (EDC/HATU) can lead to the active ester attacking the ring nitrogen instead of the external amine, forming unreactive N-acyl urea or N-acyl heterocyclic byproducts.

  • Chelation: Heteroatoms alpha to the carboxylic acid can chelate metal catalysts or interact with coupling reagents, effectively "poisoning" the reaction.

This guide moves beyond standard textbook answers to provide field-tested protocols for when standard HATU/DMF conditions fail.

Diagnostic Workflow

Before choosing a reagent, identify your specific failure mode using this logic flow.

DiagnosticFlow Start START: Characterize Failure NoRxn No Reaction / SM Recovered Start->NoRxn LowYield Low Yield (<20%) Start->LowYield WrongMass Wrong Mass / Side Products Start->WrongMass Racemization Epimerization Observed Start->Racemization CheckAct Is Active Ester Forming? NoRxn->CheckAct Check LCMS t=10min Sol_T3P PROTOCOL B: T3P (Propylphosphonic Anhydride) (Low Epimerization) LowYield->Sol_T3P Solubility/Workup Issue CheckN Is Ring N interfering? WrongMass->CheckN Racemization->Sol_T3P Switch Reagent CheckNu Is Amine Nucleophilic? CheckAct->CheckNu Yes (Ester exists) Sol_Ghosez PROTOCOL A: Ghosez's Reagent (Force Activation) CheckAct->Sol_Ghosez No (Acid too stable) Sol_Mixed PROTOCOL C: Mixed Anhydride (Steric Bypass) CheckNu->Sol_Mixed Amine is weak CheckN->Sol_Ghosez N-Acyl Urea formed

Figure 1: Diagnostic decision tree for heterocyclic amide coupling failures.

Protocol A: The "Force Multiplier" (Ghosez's Reagent)

Use Case: When the carboxylic acid is extremely unreactive (sterically hindered or electron-poor) or acid-sensitive. Why it works: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid into an acid chloride under neutral conditions . Unlike SOCl₂, it does not generate HCl gas, preventing acid-catalyzed decomposition of sensitive heterocycles.

Mechanism of Action

Ghosez's reagent reacts with the carboxylic acid to form a chloro-enamine intermediate, which collapses to the acid chloride and a neutral amide byproduct.

Step-by-Step Protocol
ParameterSpecification
Reagent Ghosez's Reagent (Sigma-Aldrich/Merck), typically 1.2–1.5 equiv.
Solvent DCM or CHCl₃ (Strictly Anhydrous).[2] DO NOT USE DMF (Reacts with reagent).[3]
Base None required for activation; Pyridine or TEA added only during amine addition.
Temp 0 °C to Room Temperature.

Procedure:

  • Activation: Dissolve the heterocyclic carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add Ghosez’s reagent (1.2 equiv) dropwise at 0 °C.

  • Monitoring: Stir at RT for 1–2 hours. Check by quenching a chemically distinct aliquot with MeOH and observing the Methyl Ester by LCMS.

  • Coupling: Once activation is complete, add the amine (1.1 equiv) and dry Triethylamine (2.0 equiv) or Pyridine.

  • Workup: The byproduct is N,N-dimethylisobutyramide (water-soluble). Wash with 1N HCl (if product stable) or sat. NaHCO₃, then brine.

Expert Tip: If your heterocycle has a nucleophilic nitrogen (e.g., imidazole), pre-mix the acid with 1 equiv of HCl in Dioxane before adding Ghosez reagent to protonate the ring nitrogen and prevent self-reaction.

Protocol B: The "Epimerization Killer" (T3P)

Use Case: Chiral heterocyclic acids, low solubility substrates, or when easy workup is required.[4][5] Why it works: T3P (Propylphosphonic anhydride) forms a cyclic transition state with the acid. This rigid geometry minimizes the "chelation" effect often seen with 2-picolinic acids and significantly lowers the rate of epimerization compared to HATU/HOBt.

Comparative Data: T3P vs. HATU
FeatureHATU / DIPEAT3P / Pyridine
Byproducts Tetramethylurea (hard to remove)Water-soluble phosphates (Easy wash)
Epimerization High (esp. with Histidine/Phenylglycine)Very Low (<1%)
Reaction Rate Fast (Kinetic control)Slower (Thermodynamic control)
Safety Explosive risk (HOBt/HOAt)Non-explosive, thermal stability
Step-by-Step Protocol

Procedure:

  • Dissolution: Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF .

    • Note: T3P is often sold as 50% w/w in EtOAc or DMF.[6] Use the EtOAc solution for easiest workup.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv) at 0 °C.

  • Reagent Addition: Add T3P (1.5 – 2.0 equiv) dropwise.

    • Critical: T3P requires a base to drive the reaction.[7] Do not skip the base.

  • Incubation: Allow to warm to RT. If reaction is sluggish, T3P is thermally stable; you can heat to 50–60 °C safely (unlike HATU).

  • Workup: Wash organic layer with water, then 0.5M NaOH, then brine. The phosphorus byproducts wash out completely.

Protocol C: The "Steric Bypass" (Mixed Anhydride)

Use Case: When HATU fails due to steric bulk (ortho-substituted pyridines) or when the amine is an aniline (low nucleophilicity). Why it works: The mixed anhydride (formed with Isobutyl Chloroformate) is highly reactive but less bulky than the OBt/OAt active esters formed by HATU.

Step-by-Step Protocol

Procedure:

  • Activation: Dissolve acid (1.0 equiv) and N-methylmorpholine (NMM, 1.1 equiv) in anhydrous THF or DCM.

  • Cooling: Cool to -15 °C (Ice/Salt bath). Temperature control is critical to prevent disproportionation.

  • Reagent: Add Isobutyl Chloroformate (IBCF, 1.05 equiv) dropwise. Stir for 15–20 mins.

  • Coupling: Add the amine (1.0 equiv) dissolved in minimal solvent.

  • Warm-up: Allow to reach 0 °C over 1 hour, then RT.

Troubleshooting Specific Heterocycle Issues

Issue 1: The "Black Tar" Reaction (2-Picolinic Acids)
  • Symptom: Reaction turns black/brown immediately upon adding SOCl₂ or Oxalyl Chloride.

  • Cause: 2-Picolinic acids are prone to decarboxylation and polymerization under highly acidic conditions.

  • Fix: Switch to Protocol A (Ghosez) or use the Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide) which activates via an intermediate that mimics an acid chloride but operates under milder conditions.

Issue 2: N-Acyl Urea Formation
  • Symptom: Mass spec shows M+Amine mass, but NMR shows wrong connectivity.

  • Cause: Using EDC/DCC. The heterocyclic nitrogen attacks the carbodiimide, or the rearrangement of O-acylisourea to N-acylurea is faster than the amine attack.

  • Fix: Abandon Carbodiimides. Switch to T3P (Protocol B). T3P does not form urea intermediates.

Issue 3: Reaction Stalls at 50% Conversion
  • Cause: Product inhibition. The pyridine nitrogen in the product might be coordinating to the coupling reagent.

  • Fix: Add a Lewis Acid scavenger or use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The nitrogen in the HOAt ring assists in "pre-organizing" the amine via hydrogen bonding, accelerating the attack.

Frequently Asked Questions (FAQ)

Q: Can I use DMF with Ghosez's reagent? A: NO. Ghosez's reagent reacts with amides (like DMF) to form a Vilsmeier-type chloroiminium salt. This will consume your reagent and generate impurities. Use DCM, Chloroform, or Toluene.

Q: My T3P reaction is slow. Can I add DMAP? A: Use caution. DMAP can cause racemization.[1] If your substrate is achiral, yes, 0.1 equiv DMAP can significantly accelerate T3P couplings. If chiral, increase the temperature to 40°C instead.

Q: I see a +18 mass peak in LCMS that won't go away. A: This is likely the hydrolyzed active ester or the acid reforming. It suggests your system is wet. Heterocyclic active esters are very sensitive to hydrolysis. Re-dry your solvents over molecular sieves (3Å) and run under Argon.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][9][10] Organic Process Research & Development. Link

  • Patterson, J. (2024). Understanding T3P® from start to finish. Curia Global Technical Notes. Link[4]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Chemical Communications. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • BenchChem Technical Support. (2025). Troubleshooting Amide Coupling Reactions with Electron-Rich Amines. Link

Sources

Controlling regioselectivity in pyrazolo[1,5-a]pyridine substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support interface for researchers working with the pyrazolo[1,5-a]pyridine scaffold. It is designed to troubleshoot regioselectivity issues, explain the mechanistic "why" behind experimental outcomes, and provide validated protocols for targeted substitution.

Status: Operational | Topic: Regiocontrol in Substitution Reactions

📋 System Overview: The Reactivity Landscape

The pyrazolo[1,5-a]pyridine scaffold is an indole isostere with a unique electronic bias. Unlike simple pyridine (electron-deficient) or pyrazole (electron-rich), this fused system exhibits a "push-pull" electronic map that dictates site-selectivity.

  • C-3 (Nucleophilic Hotspot): The most electron-rich position, behaving similarly to C-3 of indole. It is the primary site for Electrophilic Aromatic Substitution (EAS).

  • C-7 (Acidic/Directing Site): The position adjacent to the bridgehead nitrogen (N-4). It is electronically depleted via induction, making it susceptible to C-H activation and directed lithiation .

  • C-2 (Radical/Synthetic Site): Less reactive to classical EAS. Access is often achieved via radical pathways or de novo cyclization.

📊 Visualization: Regioselectivity Decision Tree

The following logic map guides your choice of reagents based on the target position.

RegioselectivityMap Start Target Position on Pyrazolo[1,5-a]pyridine C3 Target: C-3 (Nucleophilic) Start->C3 C7 Target: C-7 (Acidic/Coordination) Start->C7 C2 Target: C-2 (Radical/Synthetic) Start->C2 Minor Target: C-4, C-5, C-6 (Inert/Specific) Start->Minor EAS Electrophilic Aromatic Substitution (EAS) C3->EAS CH_Act Transition Metal C-H Activation C7->CH_Act Lithiation Directed Lithiation (DoM) C7->Lithiation Radical Radical Functionalization C2->Radical Cyclo De Novo Synthesis ([3+2] Cycloaddition) C2->Cyclo PreFunc Use Pre-functionalized N-aminopyridines Minor->PreFunc Reagents3 HNO3/H2SO4 (Nitro) NBS/NIS (Halo) Vilsmeier (Formyl) EAS->Reagents3 Reagents7 Pd(OAc)2/Ag2CO3 (Arylation) TMP2Zn / n-BuLi (Metalation) CH_Act->Reagents7 Lithiation->Reagents7

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired substitution site.

🛠 Module 1: C-3 Functionalization (The Nucleophilic Core)

Primary Mechanism: Electrophilic Aromatic Substitution (EAS)

❓ FAQ: Troubleshooting C-3 Reactions

Q: Why do I get exclusive C-3 substitution even when I want C-2? A: The C-3 position is electronically analogous to the C-3 of indole. The bridgehead nitrogen donates electron density into the pyrazole ring, creating a highest occupied molecular orbital (HOMO) coefficient largest at C-3. The intermediate sigma-complex formed at C-3 preserves the aromaticity of the pyridine ring more effectively than attack at C-2.

Q: My C-3 bromination is over-reacting to give di-bromo products. How do I stop it? A: This is common with highly activated substrates.

  • Fix: Switch from elemental bromine (

    
    ) to N-bromosuccinimide (NBS)  in a polar aprotic solvent like DMF or acetonitrile at 
    
    
    
    . NBS provides a controlled release of the electrophilic bromine species.
🧪 Validated Protocol: C-3 Regioselective Iodination

Target: Introduction of an iodine handle for subsequent Suzuki/Sonogashira coupling.

  • Reagents: Pyrazolo[1,5-a]pyridine (1.0 equiv), N-Iodosuccinimide (NIS) (1.1 equiv).

  • Solvent: Acetonitrile (ACN) (0.1 M concentration).

  • Procedure:

    • Dissolve substrate in ACN at room temperature (RT).

    • Add NIS portion-wise over 10 minutes.

    • Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

    • Quench: Add 10% aqueous sodium thiosulfate (

      
      ) to remove excess iodine (indicated by color change from brown/yellow to clear).
      
    • Extraction: Extract with Ethyl Acetate.

  • Expected Yield: 85–95% of exclusively 3-iodo product.

  • Note: If the substrate has strong electron-withdrawing groups (EWGs) on the pyridine ring, heating to

    
     may be required.
    

🛠 Module 2: C-7 Functionalization (The Directed Handle)

Primary Mechanism: C-H Activation & Directed Metalation

❓ FAQ: Troubleshooting C-7 Reactions

Q: How do I distinguish between C-7 and C-2 functionalization? A: C-7 is the position "ortho" to the bridgehead nitrogen on the six-membered ring. C-2 is on the five-membered ring.

  • Diagnostic: In

    
     NMR, the C-7 proton is typically a doublet (or dd) appearing downfield (near 
    
    
    
    8.5–8.8 ppm) due to the anisotropic effect of the bridgehead nitrogen. Substitution at C-7 causes the disappearance of this distinct downfield signal.

Q: Why does my Pd-catalyzed arylation fail to be selective for C-7? A: Without a specific directing group or additive, Pd can sometimes activate C-3.

  • Fix: Use Silver Carbonate (

    
    )  as an additive.[1] Silver acts as a halide scavenger and facilitates the C-H activation specifically at the C-7 position via a concerted metallation-deprotonation (CMD) pathway favored by the bridgehead nitrogen's coordination [1].
    
🧪 Validated Protocol: Pd-Catalyzed C-7 Direct Arylation

Target: Direct installation of an aryl group at C-7 without pre-halogenation.

  • Reagents: Pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Iodide (1.5 equiv),

    
     (10 mol%), 
    
    
    
    (20 mol%),
    
    
    (2.0 equiv).
  • Solvent: DMF (anhydrous).

  • Procedure:

    • Combine all solids in a pressure vial.

    • Evacuate and backfill with Argon (3x).

    • Add DMF via syringe.

    • Heat to

      
       for 12–16 hours.
      
    • Workup: Filter through a Celite pad to remove silver salts.

  • Mechanism Check: The bridgehead nitrogen acts as a weak directing group, bringing the Pd center into proximity with the C-7 proton. The carbonate base assists in the deprotonation [1].

🛠 Module 3: C-2 Functionalization (The Synthetic Challenge)

Primary Mechanism: Radical Substitution or De Novo Cyclization

❓ FAQ: Accessing the "Silent" Position

Q: Can I use lithiation to hit C-2? A: It is risky. While C-2 is acidic, the C-7 position is often competitively lithiated due to the inductive effect of the bridgehead nitrogen (similar to pyridine C-2 lithiation).

  • Alternative: Radical functionalization is superior for C-2 selectivity. The C-2 position has radical acceptor character.

🧪 Validated Protocol: Radical C-2 Alkylation/Arylation

Target: Functionalizing C-2 using a radical precursor.

  • Reagents: Pyrazolo[1,5-a]pyridine, Sulfinate salt (R-SO2Na) or Boronic acid, Silver catalyst or Photocatalyst.

  • Modern Approach (Photochemical):

    • Substrate + Aryl Diazonium salt +

      
       (cat) + Blue LED.
      
    • This typically favors C-2 or C-3 depending on the substitution pattern, but radical addition often prefers the C-2 position if C-3 is blocked or sterically hindered [2].

  • De Novo Route (Recommended for high complexity):

    • Start with N-aminopyridine .[2][3]

    • React with an alkynyl ketone or acrylate via [3+2] cycloaddition.

    • This builds the pyrazole ring with the substituent already at C-2, guaranteeing 100% regiocontrol [3].

📊 Comparative Data: Reaction Conditions vs. Selectivity[4]

Reaction TypeReagent SystemMajor ProductMinor ProductKey Mechanistic Driver
Nitration

C-3 Nitro C-6 Nitro (trace)Electronic density (HOMO at C-3)
Bromination

C-3 Bromo -Electrophilic attack stability
Arylation

C-7 Aryl C-3 ArylCoordination-assisted C-H activation
Lithiation

C-7 Lithio *C-2 LithioInductive effect of bridgehead N
Cycloaddition N-aminopyridine + AlkyneC-2 Substituted -Pre-determined by starting material

*Note on Lithiation: C-7 lithiation is kinetically favored, but thermodynamic equilibration can sometimes lead to mixtures. Use low temperatures (-78°C) and fresh reagents.

📚 References

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. Organometallics, 2016.[1]

  • Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines. Organic Letters, 2024.

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation. Organic Letters, 2022.[2]

  • Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines. ResearchGate/Arkivoc, 2012.

Sources

Validation & Comparative

Technical Characterization Guide: 1H NMR Profiling of Pyrazolo[1,5-a]pyridine-2-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical characterization manual for medicinal chemists and analytical scientists. It prioritizes the practical "why" and "how" of NMR profiling for this specific scaffold, moving beyond simple data listing to provide a robust analytical framework.

Executive Summary & Structural Context

Pyrazolo[1,5-a]pyridine-2-acetic acid is a critical bicyclic heteroaromatic scaffold, often utilized as a bioisostere for indole-3-acetic acid or benzofuran derivatives in drug discovery (e.g., PDE inhibitors like Ibudilast). Unlike indoles, the bridgehead nitrogen in the pyrazolo[1,5-a]pyridine system imparts unique electronic properties, specifically deshielding the proton at position 7 (H-7).

This guide provides a definitive reference for the 1H NMR characterization of this molecule, distinguishing it from regioisomers and common synthetic impurities.

Structural Numbering & Spin System

To ensure accurate assignment, we utilize the standard IUPAC numbering for the fused system:

  • Position 1: Bridgehead Nitrogen.

  • Position 2: Substituted carbon (Acetic acid side chain).

  • Position 3: Pyrazole ring proton (Diagnostic Singlet).[1][2]

  • Positions 4-7: Pyridine ring protons (AMKX spin system approximation).

G Figure 1: Critical Diagnostic Sites on Pyrazolo[1,5-a]pyridine Scaffold N1 N1 (Bridgehead) C2 C2 (Side Chain) N1->C2 Fused Ring C7 H-7 (Deshielded) N1->C7 Anisotropic Effect C3 H-3 (Diagnostic) C2->C3 COOH -CH2-COOH (δ 3.8 / 12.5) C2->COOH

Comparative Analysis: Solvent Systems

The choice of solvent is not merely logistical but determines the visibility of the carboxylic acid moiety and the resolution of the aromatic region.

Performance Matrix: DMSO-d6 vs. CDCl3[3]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Technical Insight
-COOH Proton Visible (δ 12.0–13.0, broad)Invisible/Broad DMSO stabilizes the acid dimer via H-bonding; CDCl3 facilitates rapid exchange/broadening.
H-7 Shift δ 8.5 – 8.7 ppm δ 8.4 – 8.5 ppm The bridgehead N lone pair effect is solvent-dependent.
Solubility ExcellentModerateThe polar side chain limits solubility in non-polar chlorinated solvents.
Water Signal δ 3.33 ppmδ 1.56 ppmWater in DMSO can overlap with methoxy impurities if present; check water content.

Recommendation: Use DMSO-d6 for full characterization to confirm the integrity of the carboxylic acid and ensure accurate integration of the aromatic protons.

Experimental Data & Assignment

The following data represents the standard chemical shifts observed for this compound in DMSO-d6 at 298 K (400 MHz).

Chemical Shift Table
PositionTypeShift (δ ppm)MultiplicityJ-Coupling (Hz)Assignment Logic
-COOH OH12.45 br s-Exchangeable acidic proton.
H-7 Ar-H8.62 d6.9Most deshielded due to proximity to bridgehead N.
H-4 Ar-H7.65 d8.9Para to bridgehead N; couples with H-5.
H-5 Ar-H7.25 ddd8.9, 6.8, 1.2Meta-coupling often visible.
H-6 Ar-H6.90 td6.9, 1.3Shielded position on the pyridine ring.
H-3 Ar-H6.55 s-Diagnostic: Isolated singlet on the 5-membered ring.
-CH2- Aliph3.78 s-Methylene bridge; integrates to 2H.
Spectral Validation Checks (Self-Validating Protocol)

To confirm the identity of the product without external standards, perform these internal checks:

  • The H-7/H-3 Ratio: Integrate the doublet at ~8.6 ppm (H-7). Set its value to 1.0. The singlet at ~6.55 ppm (H-3) must integrate to exactly 1.0. Significant deviation suggests a mixture of regioisomers (e.g., substitution at C-3).

  • The Methylene Integration: The singlet at ~3.78 ppm must integrate to 2.0 relative to the aromatic signals. If < 2.0, suspect H/D exchange (if D2O was added) or side-reactions.

  • COSY Correlation: H-7 should show strong correlation only with H-6. H-3 should show no strong COSY correlation to the aromatic quartet (H4-H7), confirming it is isolated on the pyrazole ring.

Detailed Experimental Protocol

This workflow ensures reproducibility and minimizes artifacts such as solvent suppression effects or aggregation.

Workflow Figure 2: Optimized NMR Workflow for Carboxylic Acid Derivatives Start Sample Preparation Weigh Weigh 5-10 mg (Precision Balance) Start->Weigh Solvent Add 0.6 mL DMSO-d6 (Ampoule grade <0.03% H2O) Weigh->Solvent Mix Vortex & Sonicate (Ensure full dissolution) Solvent->Mix Acquisition Acquisition Parameters Mix->Acquisition Pulse Pulse: 30° (zg30) Acquisition->Pulse D1 Relaxation Delay (D1): ≥ 5 sec (Crucial for COOH integration) Pulse->D1 Scans Scans (NS): 16 or 64 D1->Scans Process Processing Scans->Process Ref Reference DMSO quintet to 2.50 ppm Process->Ref Phase Manual Phasing (Focus on COOH baseline) Ref->Phase

Step-by-Step Methodology
  • Sample Prep: Dissolve 5–10 mg of the compound in 600 µL of DMSO-d6. Use a high-quality NMR tube (Wilmad 507-PP or equivalent) to prevent shimming errors.

  • Instrument Setup:

    • Temperature: 298 K (25°C).

    • Pulse Sequence: Standard 1H pulse (e.g., zg30 on Bruker).

    • Relaxation Delay (D1): Set to 5 seconds . Why? Carboxylic acid protons and isolated aromatics (like H-3) often have long T1 relaxation times. A short D1 (e.g., 1s) will saturate these signals, leading to poor integration accuracy.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Reference the residual solvent peak (DMSO) to 2.50 ppm .[3]

    • Critical: Check the region at 1.91 ppm (Acetate) and 3.33 ppm (Water) to ensure no overlap with the sample's methylene peak (though the CH2 is usually distinct at 3.78 ppm).

Troubleshooting & Impurities

When synthesizing or sourcing this compound, specific impurities are common.

  • Decarboxylation Product (2-Methylpyrazolo[1,5-a]pyridine):

    • Observation: Loss of the CH2 singlet at 3.78 ppm; appearance of a methyl singlet at ~2.45 ppm .

    • Cause: Thermal instability during workup or acidic hydrolysis.

  • Residual Ethyl Acetate:

    • Observation: Triplet at 1.17 ppm, Singlet at 1.99 ppm, Quartet at 4.03 ppm.

    • Impact: The quartet at 4.03 ppm can be confused with the acetic acid CH2 if resolution is poor.

  • Regioisomer (Pyrazolo[1,5-a]pyridine-3-acetic acid):

    • Observation: The diagnostic singlet (H-3) disappears. Instead, a singlet appears at ~6.4 ppm (H-2), which is typically slightly more shielded than H-3.

References

  • Pyrazolo[1,5-a]pyridine Scaffold NMR Data: Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system."[4][5] Canadian Journal of Chemistry, 1992.[5] (Note: Provides foundational assignments for the fused ring system numbering and H-7 deshielding effects).

  • Solvent Effects on Carboxylic Acids: Abraham, R. J., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.

  • General Heterocyclic NMR Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent increments).
  • Ibudilast (Analog) Characterization: "Ibudilast Chemical Structure and NMR." ChemicalBook Database.

Sources

Comparative Mass Spectrometry Guide: Pyrazolopyridine Acetic Acid Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of Pyrazolopyridine Acetic Acid derivatives. It focuses on distinguishing between biologically relevant regioisomers (specifically Pyrazolo[1,5-a]pyridine vs. Pyrazolo[3,4-b]pyridine ) and characterizing the diagnostic loss of the acetic acid side chain.

Executive Summary

Pyrazolopyridine acetic acids are critical scaffolds in the development of kinase inhibitors (e.g., p38 MAP kinase) and anxiolytics. However, their structural characterization is complicated by the existence of multiple regioisomers (e.g., N1- vs. N2-alkylation during synthesis) and the lability of the acetic acid side chain.

This guide compares the fragmentation behaviors of Pyrazolo[1,5-a]pyridine-3-acetic acid (Isomer A) and Pyrazolo[3,4-b]pyridine-3-acetic acid (Isomer B) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Key Takeaway:

  • Positive Mode (ESI+): Dominated by sequential neutral losses of H₂O and CO (acylium ion pathway). Isomer differentiation relies on the stability of the heteroaromatic core (HCN loss).

  • Negative Mode (ESI-): Dominated by a single, diagnostic decarboxylation event (

    
     loss), useful for confirming the carboxylic acid moiety but poor for isomer differentiation.
    

Mechanistic Comparison: The "Why" Behind the Spectra

The fragmentation logic follows two distinct pathways driven by the ionization polarity and the stability of the resulting carbocation or radical anion.

Pathway A: The Acylium Ion Cascade (ESI+)

In positive mode, protonation typically occurs on the pyridine nitrogen or the carbonyl oxygen. The fragmentation is charge-site initiated.[1]

  • Dehydration (

    
    ):  The protonated carboxylic acid eliminates water to form a stable acylium ion . This is the base peak for many derivatives.
    
  • Decarbonylation (

    
    ):  The acylium ion ejects carbon monoxide, leaving a methylene-substituted heteroaromatic cation (benzyl-like cation).
    
  • Core Disintegration:

    • Pyrazolo[1,5-a]pyridine: The bridgehead nitrogen confers unique stability, but high energy collisions lead to ring cleavage and loss of

      
       or 
      
      
      
      .
    • Pyrazolo[3,4-b]pyridine: Often exhibits a characteristic loss of

      
       or 
      
      
      
      from the pyrazole ring depending on substitution.
Pathway B: Decarboxylation (ESI-)

In negative mode, the deprotonated carboxylate (


) undergoes a facile loss of 

(44 Da). This produces a resonance-stabilized carbanion. This transition is highly specific for the acetic acid side chain but less sensitive to the core structure.

Visualization of Fragmentation Pathways[2][3]

The following diagram illustrates the divergent fragmentation pathways for a generic Pyrazolo[1,5-a]pyridine-3-acetic acid in ESI+ mode.

FragmentationPathway Figure 1: ESI+ Fragmentation Cascade of Pyrazolo[1,5-a]pyridine-3-acetic acid Precursor Precursor Ion [M+H]+ m/z 177 Acylium Acylium Ion [M+H - H2O]+ m/z 159 Precursor->Acylium - H2O (18 Da) (Low CE) BenzylLike Methylene Cation [M+H - H2O - CO]+ m/z 131 Acylium->BenzylLike - CO (28 Da) (Med CE) CoreFrag1 Pyridine Ring Ion [Loss of HCN] BenzylLike->CoreFrag1 - HCN (27 Da) (High CE) CoreFrag2 Ring Cleavage [Loss of C2H2] BenzylLike->CoreFrag2 - C2H2 (26 Da)

Caption: Step-wise degradation of the protonated molecule showing the diagnostic transition from precursor to acylium ion to the core aromatic fragment.

Quantitative Comparison Data

The following table summarizes the expected ions for the two isomers. Note that while the primary fragments are identical by mass, their Relative Abundance (RA) varies due to the difference in ring stability.

ParameterPyrazolo[1,5-a]pyridine-3-acetic acid (Isomer A)Pyrazolo[3,4-b]pyridine-3-acetic acid (Isomer B)
Precursor Ion (ESI+)

177.06


177.06

Primary Fragment (Low CE)

159 (Acylium, RA: 100%)

159 (Acylium, RA: 85%)
Secondary Fragment (Med CE)

131 (Loss of CO)

131 (Loss of CO)
Diagnostic Core Fragment

78
(Pyridine ring intact)

52
(Ring shattering)
Key Difference High stability of the [1,5-a] fused system leads to higher abundance of high-mass fragments.[3,4-b] isomer often shows facile loss of

or

at lower energies.
ESI- Transition

(Loss of

)

(Loss of

)

Experimental Protocol: Self-Validating Identification Workflow

To ensure scientific integrity, this protocol includes "Stop/Go" validation steps.

Materials
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile (Aprotic solvent to enhance desolvation).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL MeOH. Dilute to 1 µg/mL in 50:50 Water:MeOH.

    • Validation: Inject a blank solvent to ensure no carryover or background noise at

      
       177.
      
  • MS Source Optimization (Direct Infusion):

    • Flow rate: 10 µL/min.

    • Scan mode: ESI Positive.[2]

    • Validation: Verify

      
       intensity > 1e6 counts. If predominantly 
      
      
      
      , add more formic acid.
  • Collision Energy (CE) Ramping:

    • Perform MS/MS scans at CE = 10, 20, 30, and 40 eV.

    • Observation: At 10 eV, the

      
       peak should appear. At 30 eV, the 
      
      
      
      peak should dominate.
  • Isomer Differentiation Logic:

    • If the spectrum at 40 eV retains significant ion intensity at

      
       78-80 (pyridine-like fragment), assign Isomer A ([1,5-a]) .
      
    • If the spectrum shows extensive fragmentation to small aliphatics (

      
       < 60) or rapid loss of 
      
      
      
      , assign Isomer B ([3,4-b]) .

Isomer Differentiation Decision Tree

Use this logic flow to interpret your MS/MS data when the regioisomer is unknown.

DecisionTree Figure 2: Decision Logic for Pyrazolopyridine Isomer Assignment Start Unknown Isomer Precursor m/z 177 Step1 Check ESI+ MS/MS (CE 30-40 eV) Start->Step1 CheckFrag Observe Fragment m/z 131 (M-46)? Step1->CheckFrag Branch1 Yes: Acetic Acid confirmed CheckFrag->Branch1 Signal > 1e4 Branch2 No: Check adducts/impurities CheckFrag->Branch2 Signal Absent DeepFrag Analyze Deep Fragments (m/z < 100) Branch1->DeepFrag ResultA Dominant m/z 78/79 (Pyridine ring) Likely [1,5-a] Isomer DeepFrag->ResultA Stable Core ResultB Dominant m/z 50-53 (Ring Shatter) Likely [3,4-b] Isomer DeepFrag->ResultB Unstable Core

Caption: Logic flow for assigning regioisochemistry based on core stability under high collision energy.

References

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. Retrieved from

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Retrieved from

  • NIST. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. Retrieved from

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Retrieved from

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from

Sources

Comparative Guide: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Trade-Off

In the landscape of kinase inhibitor design, the choice between Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine is rarely arbitrary; it is a calculated decision balancing hydrogen-bonding capacity against lipophilicity .

While both scaffolds serve as bioisosteres for the adenine ring of ATP, the pyrazolo[1,5-a]pyrimidine is currently the "privileged" scaffold in oncology (e.g., Dinaciclib, Zaleplon) due to its superior aqueous solubility and the presence of a critical hydrogen bond acceptor at position 4. Conversely, the pyrazolo[1,5-a]pyridine scaffold offers a more lipophilic profile with altered electronic properties, often utilized to penetrate the CNS or to navigate around crowded IP spaces occupied by pyrimidines.

This guide dissects the structural, synthetic, and pharmacological divergences of these two scaffolds to aid in rational drug design.[1]

Structural & Physicochemical Analysis[1]

The fundamental difference lies in the 6-membered ring: the presence (pyrimidine) or absence (pyridine) of a nitrogen atom at position 4. This single atom dictates the physicochemical behavior of the entire molecule.

Molecular Architecture & H-Bonding Vectors
FeaturePyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyrimidineImpact on Drug Design
Core Structure Bicyclic (5+6), 2 NitrogensBicyclic (5+6), 3 NitrogensPyrimidine has higher polar surface area (PSA).
H-Bond Acceptors N1 (Bridgehead - weak)N1 (Bridgehead), N4 (Strong) N4 is critical for water-mediated bridges or direct interaction with kinase hinge residues (e.g., Thr/Met).
Electronic Nature Electron-rich (relative to pyrimidine)Electron-deficientPyrimidine is less prone to oxidative metabolism on the ring itself.
Lipophilicity (cLogP) Higher (+0.5 to +1.0 vs pyrimidine)LowerPyridine is better for membrane permeability; Pyrimidine is better for solubility.
pKa (Conjugate Acid) ~2.5 (Pyridine N)~1.5 (Pyrimidine N)Pyrimidines are generally less basic, reducing lysosomal trapping risks.
Visualization of Binding Modes

The following diagram illustrates the critical "Hinge Binder" difference. The Pyrimidine scaffold offers an additional interaction point (N4) often used to bind the kinase hinge region backbone NH.

BindingMode cluster_0 Pyrazolo[1,5-a]pyridine cluster_1 Pyrazolo[1,5-a]pyrimidine node_pyr Pyrazolo[1,5-a]pyridine (Lipophilic Core) feat_pyr No N4 Acceptor (Hydrophobic Interaction) node_pyr->feat_pyr target Kinase Hinge Region (Backbone NH) feat_pyr->target No Interaction (Steric/VDW only) node_pym Pyrazolo[1,5-a]pyrimidine (Polar Core) feat_pym N4 Nitrogen (H-Bond Acceptor) node_pym->feat_pym feat_pym->target Strong H-Bond

Figure 1: Comparative binding potential at the kinase hinge region. The N4 nitrogen of the pyrimidine scaffold enables critical hydrogen bonding absent in the pyridine analog.

Synthetic Accessibility

For a medicinal chemist, "makeability" drives library expansion. Here, the Pyrazolo[1,5-a]pyrimidine has a distinct advantage due to its modular synthesis.[2][3]

Pyrazolo[1,5-a]pyrimidine: The Modular Condensation

This scaffold is typically synthesized via the condensation of 5-aminopyrazoles with 1,3-dicarbonyls (or enaminones).

  • Pros: Regioselective, high yielding, tolerates diverse functional groups, avoids transition metals.

  • Cons: Limited by the availability of 1,3-dicarbonyls (though these are easily made).

Pyrazolo[1,5-a]pyridine: The Cycloaddition Route

Synthesis often requires a [3+2] cycloaddition of N-aminopyridines with alkynes or alkenes.

  • Pros: Access to unique substitution patterns (e.g., C3-esters).

  • Cons: Requires N-aminating agents (often explosive/toxic like MSH), can have regioselectivity issues depending on the alkyne, often requires oxidative conditions.

Synthesis cluster_pym Route A: Pyrazolo[1,5-a]pyrimidine (Modular) cluster_pyr Route B: Pyrazolo[1,5-a]pyridine (Cycloaddition) start_pym 5-Aminopyrazole cond_pym Reflux (AcOH or EtOH/HCl) start_pym->cond_pym reagent_pym + 1,3-Dicarbonyl / Enaminone reagent_pym->cond_pym prod_pym Pyrazolo[1,5-a]pyrimidine cond_pym->prod_pym start_pyr Pyridine step1_pyr N-Amination (e.g., MSH) start_pyr->step1_pyr inter_pyr N-Aminopyridine Ylide step1_pyr->inter_pyr step2_pyr [3+2] Cycloaddition (Oxidative) inter_pyr->step2_pyr reagent_pyr + Alkyne / Alkene reagent_pyr->step2_pyr prod_pyr Pyrazolo[1,5-a]pyridine step2_pyr->prod_pyr

Figure 2: Synthetic workflow comparison. Route A (Pyrimidine) is generally preferred for high-throughput library generation due to its one-step modular nature.

Experimental Protocols

Protocol: Modular Synthesis of Pyrazolo[1,5-a]pyrimidines

Use this protocol for rapid generation of kinase-focused libraries.

Reagents: 5-amino-1H-pyrazole-4-carboxylate (1.0 equiv), 1,3-diketone (e.g., acetylacetone, 1.1 equiv), Glacial Acetic Acid.

  • Setup: Charge a round-bottom flask with the 5-aminopyrazole derivative and the 1,3-diketone.

  • Solvent: Add Glacial Acetic Acid (5 mL per mmol of substrate).

  • Reaction: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. Note: The reaction is driven by the formation of the thermodynamically stable aromatic system.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol and diethyl ether.

    • If no precipitate: Pour into ice water, neutralize with sat. NaHCO3, and extract with EtOAc.

  • Purification: Recrystallization from EtOH is usually sufficient. If necessary, flash chromatography (DCM/MeOH).

Protocol: Microsomal Stability Assay (Metabolic Liability Test)

Use this to determine if the electron-rich pyridine ring is a metabolic liability compared to the pyrimidine.

Materials: Pooled Liver Microsomes (Human/Mouse), NADPH regenerating system, Test Compound (1 µM).

  • Preparation: Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add the test compound (final conc. 1 µM) and NADPH regenerating system.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Unsubstituted Pyrazolo[1,5-a]pyridines often show higher intrinsic clearance (

      
      ) due to oxidation at the C4/C5 positions compared to the electron-deficient pyrimidine core.
      

Case Studies in Drug Development

Case A: Pyrazolo[1,5-a]pyrimidine – The Kinase Specialist

Drug: Dinaciclib (SCH 727965)

  • Target: CDK1, CDK2, CDK5, CDK9.

  • Mechanism: The pyrazolo[1,5-a]pyrimidine core acts as the ATP mimetic. The N4 nitrogen and the C3-substituent are crucial for orienting the molecule within the ATP pocket. The scaffold's polarity aids in achieving the necessary solubility for an intravenous formulation.

  • Outcome: Potent antiproliferative activity; advanced to Phase III trials for leukemia.

Case B: Pyrazolo[1,5-a]pyridine – The Lipophilic Alternative

Application: p38 MAPK Inhibitors (Research Tools)

  • Context: In the development of p38 inhibitors, researchers at Scios and J&J explored the pyrazolo[1,5-a]pyridine scaffold.

  • Design Logic: By removing the N4 nitrogen, the scaffold became more lipophilic, altering the water structure in the active site. While effective binders, these compounds often required polar substituents on the periphery to counteract the high LogP of the core ring system and prevent metabolic clearance.

  • Outcome: Several compounds demonstrated nanomolar potency but highlighted the metabolic liability of the electron-rich pyridine ring, often requiring blocking groups (e.g., halogens) at reactive positions.

References

  • Review of Scaffold Synthesis: Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][4][5][6] Source:RSC Advances, 2021. URL:[Link]

  • Kinase Binding Modes (CK2/TRK): Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.[1] Source:Molecules, 2024.[1][4] URL:[Link]

  • p38 MAPK Inhibitor Research: Title: The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Source:Bioorganic & Medicinal Chemistry Letters, 2008.[7] URL:[Link]

  • Dinaciclib Discovery: Title: Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. Source:ACS Medicinal Chemistry Letters, 2010. URL:[Link]

Sources

Differentiation Guide: Pyrazolo[1,5-a]pyridine-2-acetic acid vs. 3-acetic acid Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Differentiation between pyrazolo[1,5-a]pyridine-2-acetic acid and its 3-acetic acid isomer is a critical quality attribute in medicinal chemistry, particularly for programs targeting phosphodiesterase inhibitors (e.g., Ibudilast analogs) or adenosine receptors.

The primary differentiator is Regiochemical NMR Analysis :

  • 3-Acetic Acid Isomer: Characterized by the absence of the upfield H-3 proton and the presence of a deshielded H-2 singlet (

    
     ppm).
    
  • 2-Acetic Acid Isomer: Characterized by the presence of the H-3 proton (

    
     ppm) and the absence of the H-2 signal.
    

This guide details the structural basis, spectroscopic data, and synthetic logic required to unambiguously assign these isomers.

Structural & Electronic Basis

To understand the analytical data, one must first grasp the electronic properties of the pyrazolo[1,5-a]pyridine scaffold.

Electronic Distribution

The pyrazolo[1,5-a]pyridine ring system is isoelectronic with azulene and indole. The bridgehead nitrogen donates electron density into the 5-membered ring.

  • Position C-3: Highly nucleophilic (highest HOMO coefficient). It is the preferred site for electrophilic aromatic substitution (SEAr).

  • Position C-2: Less reactive to direct electrophilic attack. Derivatives at this position are typically formed via de novo cyclization strategies rather than direct functionalization.

Visualization: Scaffold Numbering & Reactivity

The following diagram illustrates the standard numbering and the divergent reactivity profiles that lead to these two isomers.

G Scaffold Pyrazolo[1,5-a]pyridine Core Scaffold C3_Site C-3 Position (Nucleophilic) Target of SEAr Scaffold->C3_Site High e- Density C2_Site C-2 Position (Less Reactive) Target of Cyclization Scaffold->C2_Site Lower e- Density Iso_3 3-Acetic Acid Isomer (Direct Functionalization) C3_Site->Iso_3 Nitration/Acylation Iso_2 2-Acetic Acid Isomer (De Novo Synthesis) C2_Site->Iso_2 [3+2] Cycloaddition

Figure 1: Reactivity profile of the pyrazolo[1,5-a]pyridine scaffold distinguishing C-2 and C-3 origins.

Method 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The key diagnostic is the proton environment on the 5-membered pyrazole ring.

Comparative 1H NMR Data Table

Solvent: DMSO-d6 (Standard)

Feature2-Acetic Acid Isomer (C-2 Substituted)3-Acetic Acid Isomer (C-3 Substituted)
H-3 Signal Present (

6.4 – 6.8 ppm)
Absent
H-2 Signal Absent Present (

7.8 – 8.3 ppm)
Multiplicity H-3 appears as a Singlet (s)*H-2 appears as a Singlet (s)
Coupling (

)
No vicinal coupling on 5-ringNo vicinal coupling on 5-ring
Side Chain

singlet at

ppm

singlet at

ppm

*Note: In the unsubstituted parent ring, H-2 and H-3 show a characteristic doublet coupling (


 Hz). The disappearance of this coupling is the first sign of substitution.
Mechanistic Interpretation[2][3][4][5]
  • 3-Isomer: The substitution replaces the proton at C-3. The remaining proton at C-2 is flanked by the bridgehead nitrogen and the substituent. Due to the proximity to the nitrogen lone pair and the anisotropy of the acetic acid carbonyl, H-2 is significantly deshielded (shifted downfield to ~8.0 ppm).

  • 2-Isomer: The substitution replaces the proton at C-2. The remaining proton at C-3 is in an electron-rich environment (similar to the

    
    -position of an enamine). Consequently, H-3 is shielded  (shifted upfield to ~6.5 ppm).
    
Advanced Verification: HMBC (Heteronuclear Multiple Bond Correlation)

If 1H NMR is ambiguous due to overlapping signals from the pyridine ring (positions 4, 5, 6, 7), HMBC is required.

  • Protocol: Look for the correlation between the methylene protons (

    
    ) of the acetic acid tail and the ring carbons.
    
    • 2-isomer:

      
       correlates to the bridgehead carbon (C-3a)  (3-bond).
      
    • 3-isomer:

      
       correlates to C-2  and C-3a , but the coupling pathways differ. Crucially, in the 3-isomer, the H-2 proton will show a strong 2-bond correlation to the C-3 carbon (quaternary), which is distinct from the C-2 quaternary carbon in the 2-isomer.
      

Method 2: Synthetic History Verification

The route used to synthesize the molecule is often the strongest predictor of the isomer identity.

Workflow: Determining Isomer by Synthesis
  • Route A: Electrophilic Substitution (Favors 3-Isomer) If the synthesis involved reacting the parent pyrazolo[1,5-a]pyridine with an electrophile (e.g., Friedel-Crafts alkylation, Vilsmeier-Haack followed by oxidation), the product is almost exclusively the 3-isomer .

  • Route B: Cyclization (Favors 2-Isomer) If the synthesis involved an N-aminopyridinium salt reacting with an alkyne (e.g., ethyl 2-butynoate derivatives), the product is likely the 2-isomer .

Synthesis Start Starting Material Parent Parent Pyrazolo[1,5-a]pyridine Start->Parent Precursor N-aminopyridinium salt Start->Precursor Reagent1 Electrophile (R-X) / Acid Parent->Reagent1 Direct Functionalization Result1 3-Acetic Acid Isomer (Major Product) Reagent1->Result1 SEAr Mechanism Reagent2 Alkynoate / [3+2] Cycloaddition Precursor->Reagent2 Cyclization Result2 2-Acetic Acid Isomer (Regioselective) Reagent2->Result2 Cycloaddition

Figure 2: Synthetic divergence. Direct functionalization yields the 3-isomer; cyclization yields the 2-isomer.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this step-by-step protocol for unknown identification.

Reagents
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: CDCl3 can be used, but DMSO prevents aggregation of the carboxylic acid moiety.

  • Sample Concentration: 5–10 mg in 0.6 mL solvent.

Step-by-Step Procedure
  • Acquire 1H NMR (16 scans min): Focus on the region 6.0–8.5 ppm.

  • Identify Pyridine Protons: Locate the multiplet signals for H-4, H-5, H-6, H-7 (typically 6.8–8.6 ppm).

  • Locate the Singlet: Look for a sharp singlet that integrates to 1H.

    • Decision Gate:

      • If Singlet

        
         ppm 
        
        
        
        Suspect 2-Isomer (H-3) .
      • If Singlet

        
         ppm 
        
        
        
        Suspect 3-Isomer (H-2) .
  • Verify Coupling: Check for the absence of the characteristic

    
     Hz doublet coupling found in the unsubstituted parent.
    
  • Confirm with COSY: If the singlet shows any correlation to the pyridine ring protons (H-4/H-7), it is likely H-3 (coupling to H-4 is possible but weak) or H-2 (coupling to H-7 is rare/weak). The lack of strong coupling confirms the substitution at the adjacent carbon.

References

  • Regioselectivity of Electrophilic Substitution

    • Synthesis of 3-Substituted Pyrazolo[1,5-a]pyridines by Electrophilic Reactions. Heterocycles, 1994.[1]

    • Demonstrates that nitration, acylation, and halogenation occur predominantly at the C-3 position due to electron density distribution.[1]

  • NMR Characterization of the Parent Scaffold

    • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Can.[2] J. Chem., 1992.

    • Provides foundational shift data for the fused bicyclic system, establishing H-3 as the most shielded arom
  • Cyclization Strategies (C-2 Synthesis)

    • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Deriv
    • Details the [3+2] cycloaddition route that yields 2-substituted derivatives, contrasting with the direct substitution route.
  • HMBC Differentiation Techniques

    • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magn.[3][2][4] Reson. Chem., 2010.[4]

    • Establishes the utility of long-range heteronuclear coupling in assigning bridgehead nitrogen heterocycles.

Sources

Crystal Structure Analysis of Pyrazolo[1,5-a]pyridine-2-acetic Acid: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Pyrazolo[1,5-a]pyridine-2-acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This guide provides a technical framework for the solid-state characterization of This compound (CAS: 1279821-25-8).[1] As a bioisostere of the classic auxin Indole-2-acetic acid , this scaffold is increasingly relevant in kinase inhibitor design and agrochemistry.[1] However, the substitution of the indole core with the pyrazolo[1,5-a]pyridine system fundamentally alters the hydrogen-bonding landscape, necessitating a distinct analytical approach.

This document compares the structural performance of this compound against its indole analogue and evaluates the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD) and Computational Prediction (CSP) for its analysis.

Part 1: The Structural Comparison (Compound vs. Alternative)

To understand the crystal packing of this compound, one must compare it to its closest structural "alternative"—Indole-2-acetic acid .[1] The subtle atomic substitution drives a massive shift in supramolecular assembly.

FeatureIndole-2-acetic acid (The Benchmark)This compound (The Target)Impact on Solid State
Core Scaffold Indole (Fused Benzene + Pyrrole)Pyrazolo[1,5-a]pyridine (Fused Pyridine + Pyrazole)Electronic Distribution: Pyrazolo core is pi-excessive but lacks the NH donor.[1]
H-Bond Donors Two: Carboxylic -OH, Indole -NHOne: Carboxylic -OHCritical Difference: The target cannot form the N-H[1]···O ribbons seen in indoles.[1]
H-Bond Acceptors One: Carboxylic =O[1][2]Two: Carboxylic =O, Pyrazole -N2Packing Driver: The target relies on weak C-H[1]···N interactions and π-π stacking.[1][3][4]
Dominant Synthon R2,2(8) Dimer + N-H···O Chains R2,2(8) Dimer (Isolated) Solubility/MP: Expect lower lattice energy & melting point for the Pyrazolo derivative due to fewer strong H-bonds.[1]
The Mechanistic Insight

In Indole-2-acetic acid , the crystal lattice is stabilized by a dual-action network: the carboxylic acids form centrosymmetric dimers (R2,2(8) motif), while the indole N-H donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, creating infinite 2D ribbons.

In This compound , the N-H donor is absent.[1] The molecule forms the standard carboxylic acid dimer, but these dimers cannot link into ribbons via strong H-bonds. Instead, the lattice must stabilize through π-π stacking (face-to-face or edge-to-face) and weak C-H[1]···N interactions. This makes the Pyrazolo crystal form more susceptible to polymorphism and solvent inclusion (solvates) compared to the rigid Indole analogue.

Part 2: Methodological Comparison (Analytical Strategy)

When characterizing this scaffold, researchers must choose between three primary workflows. The following table compares their utility specifically for the Pyrazolo[1,5-a]pyridine scaffold.

MethodSC-XRD (Gold Standard)PXRD (Screening)DFT / CSP (Predictive)
Resolution Atomic (0.7–0.8 Å)Bulk Phase IDTheoretical Energy Minima
Sample Req. Single Crystal (>0.1 mm)Polycrystalline Powder (~10 mg)Molecular Structure File
Key Output Absolute configuration, packing motifs, solvent content.[1]Polymorph purity, crystallinity %.[1]Lattice energy, theoretical density.[1]
Verdict Essential. Due to the reliance on weak π-interactions, exact packing cannot be inferred without SC-XRD.[1]Secondary. Use only for batch consistency checks after the structure is solved.Supportive. Useful to predict if the "missing" H-bond donor leads to multiple stable polymorphs.[1]
Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to grow single crystals of the target acid, explicitly addressing the solubility challenges posed by the pyrazolo scaffold.

Phase 1: Crystal Growth (Slow Evaporation) [1]
  • Objective: Obtain single crystals suitable for SC-XRD.

  • Solvent Strategy: Unlike indole (soluble in alcohols), the pyrazolo[1,5-a]pyridine core is less polar. We utilize a binary solvent system to balance solubility and evaporation rate.[1]

  • Protocol:

    • Dissolve 20 mg of this compound in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v) .

      • Why? Ethanol solubilizes the carboxylic acid; Ethyl Acetate promotes π-stacking aggregation as ethanol evaporates.[1]

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial.

      • Validation: Eliminates nucleation sites (dust) that cause polycrystallinity.[1]

    • Cover the vial with Parafilm and pierce 3–4 small holes with a needle.[1]

    • Store in a vibration-free, dark environment at 20°C.

    • Checkpoint: Inspect after 48–72 hours. Look for transparent, block-like prisms.[1] If needles appear (fast growth), repeat with Methanol/Water (8:2) .[1]

Phase 2: Structure Determination (SC-XRD)
  • Instrument: Bruker D8 Venture or equivalent (Mo or Cu source).[1]

  • Temperature: Collect data at 100 K .

    • Causality: Low temperature reduces thermal motion of the carboxylic acid tail, which is often disordered in room-temperature structures of acetic acid derivatives.

  • Refinement Strategy:

    • Locate the carboxylic acid proton in the difference Fourier map.

    • Critical Check: Verify the C-O distances. In a protonated acid, C=O is ~1.21 Å and C-OH is ~1.32 Å.[1] If distances are equal (~1.26 Å), suspect disorder or zwitterionic character (unlikely here but possible in pyridine derivatives).

Part 4: Visualization of Structural Logic
Diagram 1: Interaction Hierarchy (Indole vs. Pyrazolo)

This diagram visualizes the loss of the strong H-bond donor and the shift to weak interactions.

InteractionHierarchy cluster_0 Indole-2-acetic Acid (Benchmark) cluster_1 This compound (Target) I_Core Indole Core (Donor + Acceptor) I_COOH COOH Group I_Core->I_COOH Strong N-H...O (Ribbon Formation) P_Core Pyrazolo Core (Acceptor Only) I_COOH->I_COOH Strong Dimer (R2,2(8)) P_Core->P_Core Weak Pi-Stacking (Face-to-Face) P_COOH COOH Group P_COOH->P_Core Weak C-H...N (Auxiliary) P_COOH->P_COOH Strong Dimer (R2,2(8))

Caption: Comparative interaction map showing the loss of the strong N-H···O ribbon motif in the Pyrazolo derivative, necessitating stabilization via weaker π-stacking forces.

Diagram 2: Characterization Decision Matrix

A self-validating workflow for researchers to confirm they have the correct solid form.[1]

Workflow Start Start: Crude Solid Recryst Recrystallization (EtOH/EtOAc) Start->Recryst Check Visual Inspection Recryst->Check SCXRD SC-XRD Analysis (100 K) Check->SCXRD Prisms/Blocks PXRD PXRD Screening Check->PXRD Microcrystalline/Powder Result1 Single Crystal Structure (Definitive) SCXRD->Result1 Solve Phase Result2 Bulk Purity Check (Fingerprint) PXRD->Result2 Compare Pattern Result1->PXRD Simulate Pattern for Validation

Caption: Operational workflow for solid-state characterization. SC-XRD is prioritized for initial structural elucidation, while PXRD serves as a batch consistency tool.[1]

References
  • PubChem. (2024).[1][5] this compound (Compound Summary). National Library of Medicine.[1] [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.).[1] CSD Structural Database (Search: Indole-2-acetic acid).[1][Link]

  • Desiraju, G. R. (2002).[1] Hydrogen Bridges in Crystal Engineering: Interactions without Borders.[1] Accounts of Chemical Research.[1] (Contextual reference for supramolecular synthons).

Sources

Bioisosteric Evolution: Pyrazolopyridine vs. Indole Scaffolds in Kinase Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a head-to-head analysis of Pyrazolopyridine versus Indole derivatives, two dominant scaffolds in modern drug discovery. While the indole moiety remains a "privileged structure" due to its ubiquity in natural products (e.g., tryptophan, vinca alkaloids), pyrazolopyridine derivatives have emerged as superior bioisosteres for kinase inhibition.

Key Verdict: Pyrazolopyridines generally offer enhanced metabolic stability and tunable hydrogen-bonding patterns compared to indoles, making them the preferred scaffold for ATP-competitive inhibitors targeting the hinge region of kinases (e.g., p38 MAPK, MK2, and PKB/Akt).

Structural Basis & Medicinal Chemistry[1][2][3][4][5][6]

To understand the shift from indole to pyrazolopyridine, one must analyze their electronic and steric properties within the context of the ATP-binding pocket.

The Indole Scaffold (Nature's Template)
  • Characteristics: Electron-rich, bicyclic aromatic system.

  • Binding: Acts primarily as a Hydrogen Bond Donor (HBD) at the N1 position.

  • Limitation: The C2 and C3 positions are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4), often leading to rapid clearance or toxic epoxide intermediates.

The Pyrazolopyridine Scaffold (The Synthetic Evolution)
  • Characteristics: A nitrogen-enriched bioisostere of indole (and purine).

  • Binding: Amphoteric capability. The additional nitrogens (N2/N3 in the pyrazole ring, N4-N7 in the pyridine ring) allow the scaffold to act as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

  • Advantage: The incorporation of nitrogen atoms into the aromatic ring lowers the HOMO energy, making the ring less electron-rich and significantly more resistant to oxidative metabolism.

Visualization: Scaffold Logic & Binding Potential

ScaffoldLogic cluster_0 Indole Scaffold cluster_1 Pyrazolopyridine Scaffold Indole Indole Core (High Electron Density) Metabolism Susceptible to CYP450 Oxidation Indole->Metabolism C2/C3 Oxidation Pyrazolo Pyrazolopyridine Core (Tunable Electronics) Indole->Pyrazolo Bioisosteric Replacement (Scaffold Hopping) Binding Dual H-Bonding (Donor + Acceptor) Pyrazolo->Binding Hinge Region Fit Stability Enhanced Metabolic Stability Pyrazolo->Stability Lower HOMO Energy

Figure 1: Medicinal chemistry logic driving the transition from Indole to Pyrazolopyridine scaffolds in kinase inhibitor design.

Comparative Bioactivity Data

The following data contrasts the performance of these scaffolds against p38α MAPK , a critical target for anti-inflammatory therapeutics.

Table 1: Potency and Selectivity Comparison

Data synthesized from structure-activity relationship (SAR) studies involving p38α MAPK inhibitors.[1]

FeatureIndole Derivative (Ref: SCIO-469 Analog)Pyrazolopyridine Derivative (Ref: Compound 15y/2m)Performance Analysis
Primary Target p38α MAPKp38α MAPKTie (Both achieve high affinity)
IC50 (Enzymatic) 9.0 nM1.8 nM Pyrazolopyridine shows ~5x higher potency due to improved hinge H-bonding.
Selectivity (vs. JNK1) > 50-fold> 500-fold Pyrazolopyridine allows for specific side-chain vectors that clash with non-target kinases.
LogP (Lipophilicity) 4.2 (High)3.1 (Moderate) Lower LogP in pyrazolopyridines correlates with better solubility and bioavailability.
Metabolic Stability (t1/2) < 30 min (Microsomal)> 120 min (Microsomal) Critical advantage: Pyrazolopyridine resists rapid oxidative clearance.
Cellular Potency (TNFα) 150 nM25 nM Superior cellular permeability and target engagement.

Expert Insight: While indoles are potent, they often suffer from "molecular obesity" (high lipophilicity) to achieve binding. Pyrazolopyridines achieve tighter binding efficiency (Ligand Efficiency) with lower molecular weight and lipophilicity.

Case Study: p38 MAPK Signaling Pathway

Inhibition of p38 MAPK blocks the production of pro-inflammatory cytokines (TNFα, IL-1β). The diagram below illustrates where these inhibitors intervene.

p38Pathway Stress Stress / UV / LPS MAP3K MAP3K (TAK1/ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (α/β) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, CHOP) p38->TF Inhibitor Pyrazolopyridine Inhibitor Inhibitor->p38 ATP Competition Cytokines TNFα, IL-1β, IL-6 (Inflammation) MK2->Cytokines mRNA Stabilization TF->Cytokines Transcription

Figure 2: p38 MAPK signaling cascade showing the point of intervention for ATP-competitive inhibitors.

Experimental Protocols

To validate the bioactivity claims, reproducible assays are required. Below are the standard operating procedures (SOPs) for synthesis and kinase profiling.

A. Synthesis of Pyrazolo[3,4-b]pyridine Core

Rationale: The most robust route utilizes a cyclocondensation reaction, avoiding harsh conditions that degrade sensitive functional groups.

  • Reactants: 5-Amino-3-methylpyrazole + Alkoxymethylenemalonate.

  • Conditions: Reflux in ethanol (4h), followed by thermal cyclization in diphenyl ether at 250°C (flash heating).

  • Purification: Precipitation with hexane followed by recrystallization (Yield: ~75%).

  • Chlorination: React intermediate with POCl3 (reflux, 3h) to generate the 4-chloro derivative, the key electrophile for introducing diversity at the hinge-binding position.

B. In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding)

Rationale: Unlike radiometric assays, this TR-FRET assay measures inhibitor binding directly (Kd) and is less susceptible to interference from fluorescent compounds.

Protocol:

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (choose tracer based on specific kinase Km).

    • Antibody: Eu-anti-GST or Eu-anti-His tag antibody.

  • Plate Setup (384-well white low-volume):

    • Add 5 µL of Test Compound (Pyrazolopyridine derivative) in 1% DMSO.

    • Add 5 µL of Kinase/Antibody mixture (2x concentration).

    • Add 5 µL of Tracer (4x concentration).

  • Incubation: Shake for 30 sec, incubate for 60 min at Room Temp (dark).

  • Detection: Read on TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] & 615 nm [Eu]).

  • Data Analysis: Calculate Emission Ratio (665/615). Plot vs. log[Inhibitor] to determine IC50.[2]

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Control: Run Staurosporine or SB203580 (for p38) as a positive control. IC50 must fall within 2-fold of historical mean.

Visualization: Assay Workflow

AssayWorkflow Prep Reagent Prep (Kinase, Ab, Tracer) Dosing Compound Dosing (Serial Dilution) Prep->Dosing Incubation Incubation (60 min, RT) Dosing->Incubation Read TR-FRET Read (Ex 340 / Em 665, 615) Incubation->Read Analysis IC50 Calculation (Sigmoidal Fit) Read->Analysis

Figure 3: Workflow for LanthaScreen™ Eu Kinase Binding Assay.

References
  • BenchChem. Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide.Link

  • Moukha-Chafiq, O., et al. (2010). Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Eldehna, W. M., et al. (2024).[3] Identification of indole-grafted pyrazolopyrimidine and pyrazolopyridine derivatives as new anti-cancer agents.[3][4] Bioorganic Chemistry.[3][5] Link[3]

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties.[6] NCBI. Link

  • Vertex Pharmaceuticals. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[7] PubMed.[6][8] Link

Sources

Safety Operating Guide

Pyrazolo[1,5-a]pyridine-2-acetic acid: Operational Handling and Disposal Guide

[1]

Part 1: Executive Summary & Immediate Action

Pyrazolo[1,5-a]pyridine-2-acetic acid (CAS: 1279821-25-8) is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., ibudilast analogs).[1] As an organic acid intermediate with limited toxicological data, it must be handled under the Precautionary Principle , assuming potential for acute toxicity and severe irritation.

Critical Disposal Directive:

  • Do NOT flush down drains.[2]

  • Do NOT mix with strong oxidizers or strong bases in the waste stream.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Technical Identity & Hazard Assessment

Effective disposal begins with accurate identification. This compound is an amphoteric solid (containing both a basic pyridine-like nitrogen and an acidic carboxylic acid tail), though it behaves primarily as a weak organic acid.

Physicochemical Properties Table
PropertyDataOperational Implication
Chemical Name This compoundOfficial manifest name
CAS Number 1279821-25-8Use for waste profiling
Molecular Formula C₉H₈N₂O₂Carbon-rich; suitable for incineration
Physical State Solid (White to Off-white)Dust inhalation hazard
Acidity (pKa) ~4.0 - 5.0 (Predicted)Segregate with Organic Acids
Hazard Codes H315, H319, H335, H302Skin/Eye Irritant; Harmful if swallowed
RCRA Status Non-listed (Characteristic Waste)Classify as "Hazardous Chemical Waste"
Mechanism of Hazard

The primary risks during disposal are inhalation of fine particulates and chemical burns to mucous membranes. The carboxylic acid moiety (

Part 3: Operational Disposal Procedures

A. Solid Waste Disposal (Pure Compound)

Scenario: Expired shelf-life inventory or contaminated solid residue.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential corrosion from the acid group.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound, 98%"

    • Hazard Checkbox: Toxic, Irritant.[2][4]

  • Secondary Containment: Place the primary container inside a clear, sealable LDPE bag (Zip-lock style) to prevent contamination of the outer container during transport.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area, away from oxidizers (e.g., nitrates, perchlorates).

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Scenario: Compound dissolved in solvents like DMSO, Methanol, or DCM.

  • Segregation Logic:

    • If pH < 2: Segregate into "Acidic Organic Waste."

    • If pH 2–12: Segregate into "Non-Halogenated Organic Solvents" (or Halogenated, depending on the solvent).

  • Compatibility Check: Ensure no strong bases (Sodium Hydride, hydroxides) are present in the waste carboy.

    • Why? Mixing this acid with a basic waste stream can cause rapid heat generation and pressure buildup in the drum.

  • Precipitation (Optional): If the compound is in a high-value solvent, you may precipitate it by adjusting pH or adding an anti-solvent (like water/ether), filter the solid (dispose as per Section A), and dispose of the filtrate separately.

C. Spill Cleanup Protocol (Deactivation)

Scenario: Benchtop spill of 1–5 grams.

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).

  • Containment: Cover the spill gently with a paper towel to prevent dust spread.

  • Deactivation:

    • Prepare a 5% Sodium Bicarbonate (

      
      ) solution.
      
    • Gently dampen the paper towel/spill area. Note: Slight fizzing (

      
       evolution) indicates neutralization of the acetic acid moiety.
      
  • Cleanup: Wipe up the resulting paste. Place all materials into a plastic bag labeled "Debris contaminated with Organic Acid."

  • Surface Wash: Clean the area with soap and water; verify pH is neutral.

Part 4: Waste Stream Segregation Logic

The following decision tree illustrates the correct routing of this compound waste to prevent incompatible mixing events.

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure SubstanceLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidPackDouble Bag in HDPE/GlassLabel: 'Toxic Solid'Solid->SolidPackSolventCheckIdentify Solvent BaseLiquid->SolventCheckIncinerateDestruction viaHigh-Temp IncinerationSolidPack->IncinerateHaloHalogenated(e.g., DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHaloCompatCheckCRITICAL: Check pHIs waste stream Basic?Halo->CompatCheckNonHalo->CompatCheckSafeMixCombine in Organic Waste CarboyCompatCheck->SafeMixNo (Neutral/Acidic)DangerMixSTOP: Neutralize before mixingRisk of ExothermCompatCheck->DangerMixYes (Basic)

Figure 1: Decision matrix for segregating this compound waste streams to ensure chemical compatibility.

Part 5: Regulatory & Compliance Context

EPA/RCRA Classification

While this compound is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic waste), it falls under the "Generator Knowledge" clause of RCRA (40 CFR § 262.11).

  • Determination: The generator (you) must determine if the waste exhibits hazardous characteristics.

  • Default Classification: Due to the H315/H319/H302 hazard profile, it must be managed as Hazardous Waste .

  • Waste Code: If no specific solvent codes apply (like F003 for acetone), label simply as "Non-Regulated Chemical Waste" or "Hazardous Waste - Toxic/Irritant" depending on your institution's specific permit language.

Transport (DOT)
  • Proper Shipping Name: Not Regulated (unless mixed with regulated solvents).

  • IATA: Generally not restricted for air transport in small quantities, but check SDS Section 14 for specific bulk restrictions.

References

  • PubChem. (2025).[5] Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Structural Analogue Hazard Data). National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • US Environmental Protection Agency (EPA). (2025). Hazardous Waste Identification Guidance (40 CFR Part 261).[6] Retrieved February 26, 2026, from [Link]

Personal Protective Equipment (PPE) & Handling Guide: Pyrazolo[1,5-a]pyridine-2-acetic acid

[1][2]

Executive Summary & Risk Profile

Compound: Pyrazolo[1,5-a]pyridine-2-acetic acid CAS No: 1279821-25-8 Physical State: Solid (White to off-white powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory)[1][2]

As a bicyclic heteroaromatic organic acid, this compound presents a dual risk profile: acidity (corrosive potential to mucous membranes) and bioactivity (as a pharmaceutical building block). While standard Safety Data Sheets (SDS) classify it as an Irritant (H315, H319, H335), the "precautionary principle" in drug discovery dictates we handle it with the rigor of a potent compound until specific toxicology data proves otherwise.

The Critical Risk: The primary operational risk is not acute lethality, but sensitization and corneal damage . Organic acids can cause immediate, irreversible protein denaturation in eye tissue. Therefore, eye protection is the non-negotiable variable in this protocol.

PPE Decision Matrix: The "Why" Behind the Gear

Do not rely on generic "wear gloves" advice. The selection below is based on permeation resistance against organic acids and common solvation vectors (e.g., DMSO, Methanol).

PPE Specifications Table
Body ZoneRecommended EquipmentTechnical Rationale (The "Why")
Eyes (Critical) Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for organic acids. Vapors or dust migration can bypass side shields. Goggles provide a sealed environment to prevent corneal acid burns.
Hands (Primary) Nitrile Rubber (Min.[3] 0.11 mm / 4 mil)Nitrile offers excellent degradation resistance to organic acids. Latex is permeable to many organic solvents used in conjunction with this acid.
Hands (Secondary) Double Gloving (Colored indicator underglove)Self-Validating System: Wear a bright blue/purple nitrile glove under a white outer glove. If the outer glove tears or degrades, the color contrast provides immediate visual failure feedback.
Respiratory Fume Hood (Face Velocity: 0.5 m/s)Engineering controls are superior to PPE. If weighing outside a hood is unavoidable, use an N95/P100 particulate respirator .
Body High-Neck Lab Coat (Poly/Cotton blend)Protects the suprasternal notch (neck area), a common exposure point during overhead shelf movements.

Operational Logic & Workflow

The following diagram illustrates the decision logic for PPE selection based on the physical state of the chemical.

PPE_Decision_LogicStartStart: Handling this compoundState_CheckDetermine Physical StateStart->State_CheckSolid_StateSolid / Powder FormState_Check->Solid_StateWeighing/TransferLiquid_StateSolvated / Reaction MixState_Check->Liquid_StateSynthesis/ExtractionRisk_DustRisk: Airborne Particulates(Inhalation/Eye Contact)Solid_State->Risk_DustRisk_SplashRisk: Chemical Splash(Skin Absorption/Corrosion)Liquid_State->Risk_SplashControl_SolidControl: Fume Hood + Splash Goggles + Double NitrileRisk_Dust->Control_SolidControl_LiquidControl: Fume Hood + Face Shield (if >100mL) + Chem. Resistant ApronRisk_Splash->Control_Liquid

Figure 1: Risk-Based PPE Selection Logic. Note the escalation to Face Shields for large-volume liquid handling.

Detailed Handling Protocol

Phase A: Weighing & Transfer (Highest Risk Phase)

Static electricity often causes organic acid powders to "jump" or disperse unexpectedly.

  • Engineering Setup: Verify Fume Hood flow. Place an antistatic gun or ionizer bar inside the hood if available to neutralize the powder.

  • Glove Protocol: Don inner nitrile gloves (blue)

    
     Don outer nitrile gloves (white/purple).
    
  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Cleanup: Immediately wipe the balance area with a saturated sodium bicarbonate (NaHCO₃) wipe .

    • Why? This neutralizes any invisible acid residue immediately, turning it into a harmless salt, providing a "self-validating" cleanup (fizzing indicates contamination was present).

Phase B: Reaction & Solubilization
  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, be aware that these solvents can permeate nitrile.

    • Adjustment: If using DCM, change outer gloves every 15 minutes or immediately upon splash contact.

  • Temperature: If heating the reaction, ensure the condenser is sealed. Acidic vapors at high temp are highly corrosive to hood ductwork.

Waste Disposal & Emergency Response

Disposal Logic

Unlike general trash, this compound must be segregated to prevent dangerous incompatibilities.[3]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in Hazardous Solid Waste bins.

  • Liquid Waste: Segregate into Acidic Organic Waste .

    • CRITICAL WARNING: Do NOT mix with "Basic Organic Waste" or "Oxidizers" (e.g., Nitric Acid waste). Mixing an organic acid with an oxidizer can result in rapid exothermic decomposition or explosion.

Emergency Procedures
  • Eye Contact: Flush for 15 minutes minimum .[1][2][4][5] Seconds count. Hold eyelids open.

  • Skin Contact: Wash with soap and water.[1][2][4][5] Do not use alcohol/solvents (this increases skin permeability).

  • Spill (Solid): Cover with wet paper towels (to prevent dust), then scoop into a bag. Wipe surface with weak base (NaHCO₃).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394639, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.